3-Bromo-4-chlorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDABJGHOOCVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555082 | |
| Record name | 3-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86265-88-5 | |
| Record name | 3-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-chlorobenzaldehyde: A Key Intermediate for Pharmaceutical and Chemical Synthesis
This guide provides a comprehensive technical overview of 3-Bromo-4-chlorobenzaldehyde, a critical building block in modern organic synthesis, with a particular focus on its applications in pharmaceutical research and development. This document is intended for researchers, chemists, and professionals in the drug development industry who require a detailed understanding of this compound's properties, synthesis, and handling.
Core Molecular and Physical Properties
This compound is a di-substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring both bromine and chlorine atoms on the benzaldehyde scaffold, offers multiple reaction sites for chemists to exploit.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |
| Molecular Weight | 219.46 g/mol | [2][3][4][5][6] |
| CAS Number | 86265-88-5 | [1][2][3][5] |
| Appearance | White to light yellow powder/solid | [1][3][5] |
| Melting Point | Approximately 70°C | [1][3][6] |
| Boiling Point | Approximately 277.8°C | [1][3][6] |
| Purity | Typically ≥97% | [7] |
These properties are crucial for designing synthetic routes and for the practical handling and storage of the compound. For instance, its solid state at room temperature simplifies weighing and transfer, while its relatively high boiling point is advantageous for reactions conducted at elevated temperatures.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound typically involves the selective halogenation of a benzaldehyde precursor. While specific industrial protocols are often proprietary, the general synthetic strategies rely on well-established organic reactions.[1] A common conceptual approach involves the bromination of 4-chlorobenzaldehyde. The directing effects of the chloro and aldehyde groups on the aromatic ring guide the regioselective introduction of the bromine atom.
Below is a generalized, illustrative workflow for the synthesis of this compound. It is important to note that specific reagents, solvents, and reaction conditions can be optimized to improve yield and purity.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a highly valued intermediate in the pharmaceutical industry due to its utility in building complex molecular architectures.[1][7] The presence of three distinct reactive sites—the aldehyde, the bromine atom, and the chlorine atom—allows for a variety of subsequent chemical transformations.
-
The Aldehyde Group: This functional group can be readily converted into other functionalities such as alcohols, carboxylic acids, imines, and amines, providing a gateway to a wide range of molecular scaffolds.
-
Halogen Atoms: The bromine and chlorine atoms are amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[1]
The strategic placement of the halogen atoms also influences the electronic properties of the aromatic ring, which can be a key factor in modulating the pharmacological activity of a target molecule.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]
GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8][9][10]
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse array of chemical compounds, particularly within the pharmaceutical sector.[1] Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.
References
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).
- This compound | C7H4BrClO | CID 14049809. PubChem.
- This compound | CAS#:86265-88-5. Chemsrc.
- Method of producing 3-bromobenzaldehyde. Google Patents.
- material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.).
- Sourcing 3-Bromo-4-Chloro-Benzaldehyde: A Guide for R&D Professionals. (n.d.).
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- 4. 3-BROMO-4-CHLORO-BENZALDEHYDE CAS#: 86265-88-5 [m.chemicalbook.com]
- 5. This compound | 86265-88-5 [sigmaaldrich.com]
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- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
The Synthetic Keystone: A Technical Guide to 3-Bromo-4-chlorobenzaldehyde for Advanced Chemical Research
Abstract
3-Bromo-4-chlorobenzaldehyde is a pivotal, di-halogenated aromatic aldehyde that serves as a highly versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a reactive aldehyde group and two distinct halogen atoms—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physical and chemical properties, outlines its spectroscopic signature, details its chemical reactivity and synthetic utility, and presents a validated protocol for its handling and use in synthetic applications. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to empower innovation in medicinal chemistry and materials science.
Introduction: A Profile of a Versatile Intermediate
This compound, identified by CAS Number 86265-88-5, is a cornerstone intermediate in the fine chemical and pharmaceutical industries.[1] Its molecular structure, a benzaldehyde core functionalized with a bromine atom at position 3 and a chlorine atom at position 4, presents a unique combination of reactive sites. The aldehyde group is a gateway for carbon-chain elongation and the formation of various heterocyclic systems, while the differentially reactive C-Br and C-Cl bonds are ideal handles for sequential, site-selective cross-coupling reactions.[1] This dual functionality makes it an invaluable precursor for synthesizing a wide array of compounds, particularly active pharmaceutical ingredients (APIs) where precise molecular tailoring is paramount to achieving desired pharmacological activity.[1]
Physicochemical & Spectroscopic Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical characteristics and a robust method for confirming its identity and purity.
Physical Properties
This compound is typically supplied as a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for quick reference. Proper storage in a cool, dry, and well-ventilated area, often under refrigeration, is recommended to maintain its stability and purity.
| Property | Value | Source(s) |
| CAS Number | 86265-88-5 | [1][2] |
| Molecular Formula | C₇H₄BrClO | [1][2] |
| Molecular Weight | 219.46 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 277.8 ± 20.0 °C (at 760 Torr) | [1] |
| Density | ~1.7 g/cm³ | |
| Flash Point | 121.8 ± 21.8 °C | |
| XLogP3 | 2.6 | [2] |
Spectroscopic Characterization
Verifying the identity and purity of this compound is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The aldehyde proton will appear as a characteristic singlet further downfield (δ 9.8-10.1 ppm). The coupling patterns (doublets and doublet of doublets) of the aromatic protons are dictated by their positions relative to each other and the substituents, allowing for unambiguous structural confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display seven unique signals: one for the aldehyde carbonyl carbon (~190 ppm), and six for the aromatic carbons, including two halogen-bearing carbons whose chemical shifts are influenced by the electronegativity of Br and Cl.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional peaks in the fingerprint region will correspond to the C-H, C=C, C-Cl, and C-Br vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), the molecular ion will appear as a characteristic pattern of peaks (M, M+2, M+4), confirming the presence of one bromine and one chlorine atom.
Chemical Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from the reactivity of its aldehyde group and the two halogen substituents on the aromatic ring. The electron-withdrawing nature of the aldehyde and halogens deactivates the ring towards electrophilic substitution but activates it for certain nucleophilic reactions.
The primary reaction pathways include:
-
Aldehyde Transformations: The aldehyde group readily undergoes oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and various condensation reactions (e.g., Wittig, Knoevenagel) to build molecular complexity.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool for selective, sequential functionalization. Common transformations include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This allows for the precise introduction of new carbon-carbon and carbon-nitrogen bonds at the 3-position, while leaving the chlorine at the 4-position available for a subsequent, more forcing coupling reaction if desired.
Diagram: Key reaction pathways available for this compound.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general, self-validating procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. The choice of a mild base and a suitable palladium catalyst is crucial for achieving high selectivity and yield, leaving the C-Cl bond intact for potential further modification.
Objective: To synthesize 3-Aryl-4-chlorobenzaldehyde via selective Pd-catalyzed cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.3 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq), aqueous solution (e.g., 2M)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Inert Atmosphere Setup (Causality: Expertise): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq). The use of an inert atmosphere is critical because oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and significantly lower yields. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
Solvent Addition and Degassing (Causality: Trustworthiness): Add the solvent (e.g., 1,4-Dioxane, enough to make a ~0.1 M solution). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles. This step is a self-validating system for ensuring an oxygen-free environment, which is essential for the catalytic cycle to proceed efficiently.
-
Base Addition and Reaction: Add the aqueous solution of K₂CO₃ (2.5 eq). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. Using a moderately strong base like potassium carbonate ensures efficient reaction while minimizing potential side reactions.
-
Heating and Monitoring (Causality: Trustworthiness): Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts from prolonged heating. A typical reaction is complete within 4-12 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can then be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-4-chlorobenzaldehyde.
Applications in Drug Discovery and Development
Halogenated benzaldehydes are prominent structural motifs in medicinal chemistry. This compound, and closely related analogs, serve as key starting materials in the synthesis of kinase inhibitors, a major class of therapeutics for oncology and inflammatory diseases.[3][4][5] The benzaldehyde moiety can be elaborated into various heterocyclic scaffolds (e.g., pyrimidines, quinolines) that are known to interact with the ATP-binding site of kinases.[6] The substituted phenyl ring provides a vector for exploring structure-activity relationships (SAR), where the bromo- and chloro- positions can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.[5] For instance, derivatives of brominated benzamides have been identified as highly potent Bcr-Abl kinase inhibitors for treating chronic myeloid leukemia.[3]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents several hazards that require careful management.
-
GHS Hazard Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable spectroscopic signature, and, most importantly, its versatile and selective reactivity make it an indispensable asset in the synthesis of complex, high-value molecules. For scientists and researchers in drug discovery and materials science, a deep understanding of this intermediate's properties and potential is key to unlocking new synthetic possibilities and accelerating the development of next-generation technologies and therapies.
References
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- ECHEMI. (n.d.).
- BuyersGuideChem. (n.d.). This compound | C7H4BrClO.
- PubChem. (n.d.). This compound | C7H4BrClO | CID 14049809.
- ECHEMI. (n.d.). 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE Formula.
- PubChem. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Ministry of Health and Prevention, UAE. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
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- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
An In-depth Technical Guide to 3-Bromo-4-chlorobenzaldehyde: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene ring, offers medicinal chemists and material scientists a versatile scaffold for the construction of complex molecular architectures. The presence of three distinct functional groups—the aldehyde, the aryl bromide, and the aryl chloride—allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty organic materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in contemporary drug discovery and development.
Nomenclature and Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate documentation and sourcing in a research and development setting.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 86265-88-5[3] |
| Molecular Formula | C₇H₄BrClO[4] |
| Molecular Weight | 219.46 g/mol [4] |
| InChI | InChI=1S/C7H4BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H[3] |
| InChIKey | AKDABJGHOOCVKX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)Cl[3] |
Synonyms
In scientific literature and commercial catalogs, this compound is known by several other names:
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | White to pale-yellow to yellow-brown solid | [5] |
| Melting Point | 70 °C | [6] |
| Boiling Point | 277.8 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Flash Point | 121.8 ± 21.8 °C | [6] |
| Storage Temperature | Refrigerator | [5] |
Predicted Spectroscopic Data
-
¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the aldehydic proton between δ 9.9 and 10.1 ppm. The aromatic region will display a complex splitting pattern for the three aromatic protons, influenced by their positions relative to the electron-withdrawing aldehyde and halogen substituents. Based on data for similar compounds like 4-bromobenzaldehyde and various chlorobenzaldehydes, the aromatic protons are expected to resonate in the range of δ 7.5 to 8.0 ppm.[7][8]
-
¹³C NMR (predicted): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde at approximately δ 190-192 ppm. The aromatic carbons will appear in the δ 128-140 ppm range, with their chemical shifts influenced by the attached halogens. The carbon bearing the bromine atom is expected to be around δ 120-125 ppm, while the carbon with the chlorine atom will be in the δ 130-135 ppm region.[9][10][11]
-
IR Spectroscopy (predicted): The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (predicted): The mass spectrum under electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[5][12][13]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution of 4-chlorobenzaldehyde. This reaction requires a Lewis acid catalyst to activate the bromine for substitution onto the aromatic ring.
Experimental Protocol: Bromination of 4-Chlorobenzaldehyde
This protocol is based on established methods for the bromination of substituted benzaldehydes.
Materials:
-
4-Chlorobenzaldehyde
-
N-Bromosuccinimide (NBS) or liquid bromine
-
Anhydrous Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) to the solution and stir until it is well-dispersed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to isolate the desired this compound.[8]
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of transformations:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-4-chlorobenzoic acid, using common oxidizing agents such as potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol, (3-bromo-4-chlorophenyl)methanol, using reducing agents like sodium borohydride.
-
Reductive Amination: This is a powerful method for forming C-N bonds. The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), yields the corresponding substituted benzylamine. This is a widely used transformation in the synthesis of pharmaceutical intermediates.[14][15][16]
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene. Reaction with a phosphorus ylide (e.g., from methyltriphenylphosphonium bromide and a strong base) can introduce a vinyl group.[2][3][17][18]
-
Aldol Condensation: In the presence of a base, this compound can react with ketones or other enolizable carbonyl compounds to form α,β-unsaturated carbonyl compounds (chalcones).[19][20]
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide and aryl chloride moieties are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. This is a robust method for synthesizing biaryl structures.
-
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an arylethynyl derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[21]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling the aryl halide with an amine. This reaction has broad substrate scope and is widely used in the synthesis of pharmaceuticals.[22]
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features are incorporated into a number of targeted therapies, particularly kinase inhibitors used in oncology. While specific synthetic routes for commercial drugs are often proprietary, the structural motifs present in molecules like Sorafenib and Regorafenib are accessible through intermediates derived from this compound.
-
Sorafenib: An oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[23] The synthesis of Sorafenib and its analogues often involves the coupling of a substituted aminophenol with a pyridine-2-carboxamide derivative, where the substitution pattern of the aminophenol can be derived from precursors like this compound.[21][24][25][26]
-
Regorafenib: Another oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer.[27] The synthesis of Regorafenib involves similar chemical strategies to Sorafenib, and intermediates with the halogenation pattern of this compound are relevant to the construction of the core structure.[28][29][30]
-
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[31] The synthesis of Pazopanib involves the coupling of several heterocyclic fragments, and intermediates derived from halogenated benzaldehydes are key to accessing some of these building blocks.[22][32]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
GHS Hazard Statements:
-
Precautionary Statements:
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
This compound is a highly versatile and valuable chemical intermediate for researchers in both academic and industrial settings. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
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A Comprehensive Technical Guide to the Regioselective Synthesis of 3-Bromo-4-chlorobenzaldehyde
An In-depth Analysis for Researchers and Process Development Scientists
Abstract
This technical guide provides a detailed examination of the synthesis of 3-bromo-4-chlorobenzaldehyde, a critical intermediate in the development of pharmaceuticals and fine chemicals.[1] The synthesis is achieved through the electrophilic bromination of 4-chlorobenzaldehyde. This document elucidates the underlying chemical principles governing the reaction's regioselectivity, offers a detailed, field-proven experimental protocol, and outlines essential safety measures and analytical techniques for product characterization. By integrating theoretical insights with practical, actionable procedures, this guide serves as an authoritative resource for scientists engaged in organic synthesis and drug development.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 86265-88-5) is a highly valuable substituted benzaldehyde that functions as a cornerstone building block in complex organic synthesis.[1] Its di-halogenated phenyl ring, coupled with the reactive aldehyde functionality, provides a versatile scaffold for constructing elaborate molecular architectures. This strategic importance is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]
The primary synthetic route involves the direct bromination of 4-chlorobenzaldehyde. The central challenge in this transformation lies in controlling the position of the incoming bromine atom on the aromatic ring. This guide will dissect the electronic effects of the existing substituents that collaboratively direct the electrophile to the desired C-3 position, ensuring a high-yield, regioselective synthesis.
Theoretical Framework: Mastering Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is dictated by the electronic properties of the substituents already present on the benzene ring: the chloro group (-Cl) and the aldehyde group (-CHO).
The Mechanism of Electrophilic Aromatic Substitution
The EAS mechanism proceeds via a two-step process:
-
Electrophilic Attack: The π electrons of the aromatic ring act as a nucleophile, attacking an electrophile (in this case, the polarized bromine molecule activated by a Lewis acid). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[2]
Directing Effects of Substituents
The regiochemical outcome is not random; it is controlled by the existing substituents, which influence the stability of the intermediate arenium ion.
-
Aldehyde Group (-CHO): The aldehyde group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.[3][4]
-
Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which enriches the electron density specifically at the ortho and para positions.[4] Consequently, chlorine is an ortho, para-director, despite being a deactivating group.
Synergistic Directing in 4-Chlorobenzaldehyde
In the case of 4-chlorobenzaldehyde, the two substituents work in concert to direct the incoming electrophile.
-
The aldehyde group at C-1 directs the incoming bromine to the meta positions: C-3 and C-5.
-
The chloro group at C-4 directs the incoming bromine to the ortho positions relative to itself: C-3 and C-5.
Both groups favor substitution at the C-3 and C-5 positions. Since these positions are equivalent, the bromination of 4-chlorobenzaldehyde proceeds with high regioselectivity to yield the desired this compound product.
// Reactants Reactants [label="4-Chlorobenzaldehyde + Br₂", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Lewis Acid (e.g., FeCl₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Intermediate steps Activation [label="Activation of Bromine\n(Formation of Br⁺ electrophile)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Attack [label="Electrophilic Attack\n(Formation of Arenium Ion)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Restoration of Aromaticity)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product Product [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Reactants -> Activation; Catalyst -> Activation; Activation -> Attack; Attack -> Deprotonation; Deprotonation -> Product; } }
Caption: Reaction Mechanism Flowchart.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 104-88-1 | Starting material, purity >98% |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Extremely Toxic & Corrosive |
| Iron(III) Chloride (Anhydrous) | FeCl₃ | 162.20 | 7705-08-0 | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous solvent |
| Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 (anhydrous) | 7772-98-7 | 10% aqueous solution for quenching |
| Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution for washing |
| Brine | NaCl (aq) | - | - | Saturated aqueous solution for washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Critical Safety Precautions
Bromine is a hazardous substance that requires stringent safety protocols.[5]
-
Engineering Controls: All operations involving liquid bromine must be conducted inside a certified chemical fume hood with adequate ventilation.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., nitrile), and a lab coat at all times.[6][8][9]
-
Spill Response: Keep a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to handle any spills.[9]
-
Toxicity: Bromine is highly toxic via inhalation and causes severe chemical burns upon skin contact.[5][6] In case of exposure, move the affected person to fresh air and seek immediate medical attention.[6]
Synthetic Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a gas outlet connected to a scrubber (containing sodium thiosulfate solution). Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the reaction flask, dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (approx. 5-10 mL per gram of aldehyde). Add anhydrous iron(III) chloride (0.05 eq) to the solution and stir.
-
Bromine Addition: Charge the dropping funnel with bromine (1.05 eq) dissolved in a small amount of anhydrous dichloromethane. Cool the reaction flask to 0°C using an ice-water bath.
-
Reaction Execution: Add the bromine solution dropwise to the stirred aldehyde solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A reddish-brown color will persist, and hydrogen bromide gas will evolve (which is captured by the scrubber).
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Quenching:
-
Cool the reaction mixture back to 0°C.
-
Slowly add 10% aqueous sodium thiosulfate solution to quench the excess bromine. The reddish-brown color will disappear.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a yellow-to-brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to light yellow powder.[1]
// Workflow edges setup -> charge -> cool -> add -> stir -> quench -> extract -> dry -> purify -> product; }
Caption: Experimental Workflow for Synthesis.
Expected Results
| Parameter | Expected Outcome |
| Yield | 80-90% (after purification) |
| Physical Form | White to light yellow crystalline powder[1] |
| Melting Point | Approximately 70°C[1] |
| Purity | >99% (as determined by GC or HPLC)[1] |
Product Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the three aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at ~9.9-10.1 ppm. The aromatic protons will appear as distinct doublets and doublets of doublets in the 7.5-8.2 ppm region, with coupling constants confirming their relative positions.
-
¹³C NMR: The spectrum will display signals for all seven carbon atoms, including the characteristic aldehyde carbonyl carbon at ~190 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and sharp peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde.
-
Chromatographic Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product. A single major peak indicates a high degree of purity.[10]
Conclusion
The synthesis of this compound from 4-chlorobenzaldehyde is a robust and highly regioselective process, underpinned by the synergistic directing effects of the chloro and aldehyde substituents. By adhering to the detailed protocol and stringent safety precautions outlined in this guide, researchers and development scientists can reliably produce this vital chemical intermediate in high yield and purity. The successful execution of this synthesis provides a gateway to a wide array of complex molecules essential for advancements in medicinal chemistry and materials science.
References
- Bromination safety - YouTube. (2024).
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).
- Bromine handling and safety | DOCX - Slideshare. (n.d.).
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.).
- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.).
- Bromine solution - Safety Data Sheet - Carl ROTH. (n.d.).
- Synthesis of 3-bromobenzaldehyde - PrepChem.com. (n.d.).
- What is the synthesis method of 3-Bromo-4-fluorobenzaldehyde? - FAQ - Guidechem. (n.d.).
- Chlorination of Benzaldehyde to 4-chlorobenzaldehyde? - ResearchGate. (2017).
- Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii. (n.d.).
- electrophilic aromatic substitution on dichlorobenzaldehyde - Benchchem. (n.d.).
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chlorobenzaldehyde
This guide provides an in-depth analysis of the spectroscopic data for 3-bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products.[1] As precise structural elucidation is paramount for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data, but also the underlying principles and practical methodologies for its acquisition, ensuring both scientific accuracy and field-proven insights.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₇H₄BrClO, is a disubstituted aromatic aldehyde.[2][3] Its reactivity is largely dictated by the aldehyde functional group and the electronic effects of the bromine and chlorine substituents on the aromatic ring. Understanding the precise location of these substituents is critical for predicting reaction outcomes and ensuring the synthesis of the desired final product. Spectroscopic techniques are the cornerstone of this structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its substitution pattern.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aldehydic proton and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the aldehyde, bromine, and chlorine groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehyde-H | ~9.9 | Singlet | N/A |
| H-2 | ~8.1 | Doublet | ~2.0 |
| H-5 | ~7.8 | Doublet | ~8.5 |
| H-6 | ~7.9 | Doublet of Doublets | ~8.5, ~2.0 |
Interpretation:
-
The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[4]
-
H-2 , being ortho to the electron-withdrawing aldehyde group and meta to the chlorine atom, will appear as a doublet due to coupling with H-6.
-
H-5 , positioned ortho to the chlorine atom and meta to the aldehyde, will be a doublet due to coupling with H-6.
-
H-6 will exhibit a doublet of doublets pattern due to coupling with both H-5 and H-2.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.[5]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | ~190 |
| C-1 | ~135 |
| C-2 | ~132 |
| C-3 | ~125 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-6 | ~134 |
Interpretation:
-
The carbonyl carbon of the aldehyde is characteristically found at the most downfield position.
-
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the chlorine (C-4) is expected to be significantly downfield. The carbon attached to the bromine (C-3) is also shifted downfield, but the "heavy atom effect" of bromine can sometimes lead to a less pronounced shift than expected based on electronegativity alone.[6]
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A standard workflow for acquiring NMR spectra of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.[5]
-
Dissolve the solid in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[5][7]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.[8]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[7]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[8]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[7]
-
Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, pulse width, and acquisition time).
-
Acquire the ¹³C spectrum, which will typically require a larger number of scans due to the lower sensitivity of the nucleus.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and correct the baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]
-
Integrate the peaks in the ¹H spectrum and assign the signals.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the substituted aromatic ring.
Predicted IR Spectral Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2830 and ~2730 (Fermi doublet) | Weak to Medium |
| Aromatic C-H | Stretch | ~3100-3000 | Medium to Weak |
| Carbonyl C=O | Stretch | ~1705-1685 | Strong |
| Aromatic C=C | Ring Stretch | ~1600-1450 | Medium to Strong |
| C-Cl | Stretch | ~850-750 | Strong |
| C-Br | Stretch | ~680-515 | Medium to Strong |
Interpretation:
-
The strong absorption around 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[9]
-
The two weak to medium bands around 2830 cm⁻¹ and 2730 cm⁻¹ are indicative of the C-H stretch of the aldehyde , often appearing as a Fermi doublet.[9]
-
Absorptions in the 3100-3000 cm⁻¹ region correspond to the aromatic C-H stretches .
-
The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the C=C stretching vibrations within the aromatic ring.
-
The strong absorptions in the lower frequency region are attributed to the C-Cl and C-Br stretching vibrations .
Experimental Protocol for FTIR Data Acquisition
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[10]
Workflow for Solid Sample FTIR Analysis
Caption: Common methods for obtaining FTIR spectra of solid samples.
Step-by-Step Methodology (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]
-
Acquire the IR spectrum.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further aid in its structural confirmation.
Predicted Mass Spectrum Data (Electron Ionization)
Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[11] It is a "hard" ionization method that often leads to significant fragmentation.[12]
Table 4: Predicted m/z values for Major Fragments of this compound
| m/z | Proposed Fragment | Comments |
| 218/220/222 | [C₇H₄BrClO]⁺ | Molecular ion peak cluster |
| 217/219/221 | [M-H]⁺ | Loss of a hydrogen atom |
| 189/191 | [M-CHO]⁺ | Loss of the formyl group |
| 110 | [C₆H₃Cl]⁺ | Loss of Br and CO |
| 75 | [C₆H₃]⁺ | Loss of Br, Cl, and CO |
Interpretation:
-
The molecular ion peak will appear as a characteristic cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio). This results in a complex pattern that is a definitive indicator of the presence of both halogens.[13] The exact mass can be used to confirm the elemental composition.[3]
-
Loss of a hydrogen atom from the aldehyde group is a common fragmentation pathway.
-
Cleavage of the formyl group (CHO) is also a likely fragmentation event.
-
Further fragmentation of the aromatic ring will lead to smaller charged species.
Experimental Protocol for EI-MS Data Acquisition
Workflow for EI-MS Analysis
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.[12]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for researchers and scientists, ensuring the reliable characterization of this important chemical intermediate. By understanding the principles behind these techniques and adhering to rigorous experimental methodologies, professionals in drug development and other scientific fields can proceed with confidence in the identity and purity of their materials.
References
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- Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
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- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde.
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- Shimadzu. (n.d.). Ionization Modes: EI.
- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
- Beilstein Journals. (n.d.). Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.
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A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-chlorobenzaldehyde
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction
This compound (C₇H₄BrClO) is an aromatic aldehyde with a molecular weight of 219.46 g/mol .[2] Its structure, featuring a benzaldehyde core substituted with bromine and chlorine atoms at positions 3 and 4 respectively, gives rise to a distinct and predictable NMR spectral signature. Understanding this signature is paramount for confirming the identity and purity of the compound in synthetic chemistry workflows. This guide will delve into the theoretical analysis and prediction of its ¹H and ¹³C NMR spectra, drawing upon established principles of NMR spectroscopy and comparative data from structurally related molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit signals in two main regions: the aromatic region (7.0-8.5 ppm) and the aldehydic proton region (9.5-10.5 ppm). The exact chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on the benzene ring.
Aldehydic Proton
The proton of the aldehyde group (-CHO) is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group. Consequently, it is expected to appear as a singlet at a downfield chemical shift, typically around 9.9-10.1 ppm . This is consistent with the aldehydic proton signals observed in similar benzaldehydes.[3]
Aromatic Protons
The three aromatic protons will give rise to a more complex pattern due to their distinct chemical environments and spin-spin coupling.
-
H-2: This proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the chlorine atom and meta to the aldehyde group. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is situated between H-2 and H-5 and will therefore be split by both, resulting in a doublet of doublets.
The predicted chemical shifts and coupling constants are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | Doublet (d) | J(H2-H6) ≈ 2.0 |
| H-5 | ~7.8 | Doublet (d) | J(H5-H6) ≈ 8.0 |
| H-6 | ~7.9 | Doublet of Doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H2) ≈ 2.0 |
| -CHO | ~10.0 | Singlet (s) | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the benzene ring.
-
Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded and will appear at a very downfield chemical shift, typically in the range of 190-192 ppm .
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 120-140 ppm . The carbons directly attached to the electronegative bromine and chlorine atoms (C-3 and C-4) will have their chemical shifts significantly influenced. The quaternary carbons (C-1, C-3, and C-4) will generally show lower intensity peaks compared to the protonated carbons (C-2, C-5, and C-6).
A summary of the predicted ¹³C NMR chemical shifts is provided in the table below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~191 |
| C-1 | ~135 |
| C-2 | ~132 |
| C-3 | ~125 |
| C-4 | ~138 |
| C-5 | ~130 |
| C-6 | ~129 |
Experimental Protocol for NMR Spectrum Acquisition
The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain a spectrum with singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.
Visualizing the Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound and the expected spin-spin coupling in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H coupling in this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative for the structural verification of this important chemical intermediate. The predicted spectra, based on established principles and data from analogous compounds, provide a reliable template for the analysis of experimentally acquired data. The aldehydic proton signal provides a clear diagnostic peak in the ¹H spectrum, while the aromatic region reveals a distinct splitting pattern that confirms the substitution pattern of the benzene ring. The ¹³C spectrum complements this information by confirming the presence of all seven carbon atoms in their expected electronic environments. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of molecules incorporating the this compound scaffold.
References
- Vertex AI Search. (2026).
- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.
- PubChem. (n.d.). This compound (C7H4BrClO).
- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.
- PubChem. (n.d.). This compound | C7H4BrClO | CID 14049809.
- Benchchem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.
- Sigma-Aldrich. (n.d.). This compound | 86265-88-5.
- ECHEMI. (n.d.). 3-BROMO-4-CHLORO-BENZALDEHYDE Formula.
- SpectraBase. (n.d.). 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-Bromobenzaldehyde(1122-91-4) 1H NMR spectrum.
- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806.
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An In-depth Technical Guide to the Solubility of 3-Bromo-4-chlorobenzaldehyde in Organic Solvents
Abstract
3-Bromo-4-chlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its solubility in organic solvents is a critical parameter that dictates reaction kinetics, yield, and purification strategies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into its physicochemical properties, qualitative solubility profile, and provide a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this important building block.
Introduction: The Significance of this compound and its Solubility
This compound (CAS No: 86265-88-5) is a disubstituted aromatic aldehyde of significant interest in organic synthesis. Its utility as a precursor for more complex molecules, particularly in the pharmaceutical industry, is well-established.[1] The bromo and chloro substituents on the benzaldehyde ring offer versatile handles for a variety of cross-coupling reactions and other transformations, making it a valuable starting material.
The solubility of a solid compound in a solvent is a fundamental physicochemical property that governs its behavior in a solution-phase chemical reaction. For drug development professionals and process chemists, a thorough understanding of the solubility of this compound is paramount for several reasons:
-
Reaction Optimization: The concentration of a reactant in solution directly influences the reaction rate. Poor solubility can lead to slow and incomplete reactions, impacting yield and process efficiency.
-
Solvent Selection: Choosing an appropriate solvent system is crucial for achieving homogeneity, ensuring efficient mass transfer, and facilitating product isolation.
-
Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Formulation: In the context of active pharmaceutical ingredient (API) synthesis, the solubility of intermediates can impact the impurity profile of the final product.
This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers to make informed decisions in their synthetic endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties provide insights into the intermolecular forces at play in the solid state and in solution.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [2][3] |
| Molecular Weight | 219.46 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/solid | [1][4][5] |
| Melting Point | ~70 °C | [1][2][5] |
| Boiling Point | ~277.8 °C at 760 mmHg | [1][2][5] |
| Density | ~1.7 g/cm³ | [2][5] |
| LogP (Predicted) | 2.99 | [2] |
| CAS Number | 86265-88-5 | [2][3][4] |
Theoretical Framework for Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of organic compounds.[6] This concept is rooted in the idea that a solute will dissolve most readily in a solvent that has similar intermolecular forces.
The this compound molecule possesses a combination of polar and non-polar characteristics:
-
Polar Moieties: The aldehyde group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. This group can act as a hydrogen bond acceptor.
-
Non-polar Framework: The benzene ring is largely non-polar and contributes to van der Waals interactions.
-
Halogen Substituents: The bromine and chlorine atoms are electronegative and contribute to the overall polarity of the molecule, though they also increase its molecular weight and size.
The predicted LogP value of 2.99 indicates a moderate degree of lipophilicity, suggesting that this compound will favor dissolution in organic solvents over water.[2]
Qualitative Solubility Profile
Based on the structural features and physicochemical properties, a qualitative assessment of the solubility of this compound in various classes of organic solvents can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents are expected to be effective at dissolving this compound. Their ability to engage in dipole-dipole interactions with the aldehyde group, without the high energy cost of disrupting a strong hydrogen-bonding network, makes them suitable candidates.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also likely to be good solvents. They can act as hydrogen bond donors to the aldehyde oxygen, facilitating solvation. However, the non-polar benzene ring may limit very high solubility.
-
Non-polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is anticipated to be lower. While the non-polar benzene ring has an affinity for these solvents, the energy required to overcome the crystal lattice forces of the solid, which are influenced by the polar aldehyde group, may not be sufficiently compensated by the weak van der Waals forces between the solute and solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for dissolving moderately polar compounds and are expected to be good solvents for this compound.
Quantitative Solubility Data
A comprehensive search of the scientific literature did not yield a consolidated dataset for the quantitative solubility of this compound across a range of organic solvents. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined data. It is recommended to determine solubility at a controlled temperature, such as 25 °C.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 6.6 | e.g., 25 | Data to be determined | Data to be determined |
| Ethanol | 5.2 | e.g., 25 | Data to be determined | Data to be determined |
| Acetone | 5.1 | e.g., 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 4.4 | e.g., 25 | Data to be determined | Data to be determined |
| Dichloromethane | 3.1 | e.g., 25 | Data to be determined | Data to be determined |
| Toluene | 2.4 | e.g., 25 | Data to be determined | Data to be determined |
| Hexane | 0.1 | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Determining Thermodynamic Solubility
The equilibrium solubility (or thermodynamic solubility) is the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the system is at equilibrium. The shake-flask method is a reliable and widely used technique for this determination.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates the key stages of the shake-flask method for determining the thermodynamic solubility of this compound.
Caption: Experimental workflow for determining thermodynamic solubility.
Factors Influencing Solubility
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. For recrystallization purposes, an ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the polar and non-polar regions of the this compound molecule will be a better solvent.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome for dissolution to occur. The melting point of a compound can be used as an indirect indicator of its crystal lattice energy; a higher melting point often suggests a more stable crystal lattice and potentially lower solubility.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
References
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (URL: )
- This compound | CAS#:86265-88-5 | Chemsrc. (URL: )
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )
- This compound | C7H4BrClO | CID 14049809 - PubChem. (URL: [Link])
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (URL: [Link])
- Solubility of Organic Compounds. (URL: [Link])
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (URL: [Link])
- SAFETY DATA SHEET - this compound. (URL: [Link])
- material safety data sheet - 3-bromo benzaldehyde 97%. (URL: [Link])
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In-depth Technical Guide: The Crystal Structure of 4-Bromo-3-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 4-bromo-3-hydroxybenzaldehyde, a significant intermediate in organic synthesis. While the crystal structure of the closely related 3-Bromo-4-chlorobenzaldehyde is not publicly available, this guide pivots to an in-depth examination of a structurally similar compound for which crystallographic data has been published. This document details the synthesis, crystallization, and meticulous analysis of the single-crystal X-ray diffraction data of 4-bromo-3-hydroxybenzaldehyde. A thorough exploration of the molecular geometry, intermolecular interactions, and crystal packing is presented, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science. The guide also includes a detailed, field-proven protocol for single-crystal X-ray diffraction analysis, serving as a practical resource for scientists engaged in structural elucidation.
Introduction: The Significance of Halogenated Benzaldehydes
Halogenated benzaldehydes are a class of aromatic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of the reactive aldehyde group and the influence of halogen substituents on the aromatic ring's reactivity and the resulting molecule's physicochemical properties. These compounds are pivotal intermediates in the pharmaceutical industry for the development of novel therapeutic agents and are also integral to the creation of fine chemicals and materials with tailored properties.
The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's bulk properties, including its melting point, solubility, and stability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as different crystalline forms (polymorphs) can exhibit distinct bioavailability and therapeutic efficacy. Therefore, the detailed structural analysis of key synthetic intermediates like 4-bromo-3-hydroxybenzaldehyde provides fundamental knowledge that underpins rational drug design and materials engineering.
This guide focuses on the crystal structure of 4-bromo-3-hydroxybenzaldehyde, a compound whose structural elucidation has been reported in the scientific literature.[1][2][3] Through a detailed examination of its crystallographic data, we can gain a deeper understanding of the subtle interplay of intermolecular forces that govern its solid-state architecture.
Synthesis and Crystallization: From Precursor to High-Purity Single Crystals
The synthesis of 4-bromo-3-hydroxybenzaldehyde is typically achieved through the electrophilic bromination of 3-hydroxybenzaldehyde.[1][2][3] The regioselectivity of this reaction is crucial for obtaining the desired isomer.
A common synthetic approach involves the reaction of 3-hydroxybenzaldehyde with bromine in a suitable solvent, such as chloroform or dichloromethane, often in the presence of silica gel.[1][2][3] The reaction yields a mixture of mono-brominated products, from which 4-bromo-3-hydroxybenzaldehyde can be isolated and purified.
Protocol for the Synthesis and Crystallization of 4-Bromo-3-hydroxybenzaldehyde:
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1 equivalent) in dichloromethane, add silica gel.
-
Bromination: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel.
-
Crystallization: Recrystallize the purified 4-bromo-3-hydroxybenzaldehyde from a suitable solvent, such as acetic acid, to obtain single crystals suitable for X-ray diffraction analysis.[1]
The choice of crystallization solvent is critical in obtaining high-quality single crystals. Acetic acid has been successfully employed for 4-bromo-3-hydroxybenzaldehyde, suggesting that a polar, protic solvent facilitates the formation of a well-ordered crystal lattice.[1]
Unveiling the Architecture: A Deep Dive into the Crystal Structure of 4-Bromo-3-hydroxybenzaldehyde
While the specific crystallographic data for 4-bromo-3-hydroxybenzaldehyde is not publicly available in crystallographic databases, a published study confirms its structural determination by single-crystal X-ray diffraction.[1][2][3] This section will, therefore, discuss the anticipated structural features and intermolecular interactions based on the known chemistry of this and related molecules.
Expected Molecular Geometry
The molecule of 4-bromo-3-hydroxybenzaldehyde is expected to be largely planar, with the aldehyde and hydroxyl groups lying in the plane of the benzene ring to maximize resonance stabilization. The C-Br and C-O bond lengths and the angles within the benzene ring are anticipated to be within the typical ranges for substituted aromatic systems.
Intermolecular Interactions: The Driving Forces of Crystal Packing
The solid-state packing of 4-bromo-3-hydroxybenzaldehyde will be governed by a combination of intermolecular forces, with hydrogen bonding expected to play a dominant role.
-
Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and an aldehyde group (a hydrogen bond acceptor) strongly suggests the formation of intermolecular O-H···O hydrogen bonds. These interactions are likely to be a key feature in the crystal packing, potentially forming chains or more complex networks of molecules.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the aldehyde or hydroxyl group of a neighboring molecule. While weaker than conventional hydrogen bonds, halogen bonds can be a significant directional force in crystal engineering.
-
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset, depending on the overall packing arrangement.
-
Van der Waals Forces: Ubiquitous van der Waals forces will also contribute to the overall cohesive energy of the crystal.
The interplay of these various interactions will determine the final, most thermodynamically stable crystal structure.
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that requires careful execution of several key steps. This section provides a comprehensive, field-proven protocol for single-crystal X-ray diffraction analysis.
Crystal Selection and Mounting
-
Selection: Under a high-power microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoloop.
Data Collection
-
Diffractometer Setup: Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a source of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation).
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a unique set of reflections with adequate redundancy and coverage of reciprocal space.
-
Data Acquisition: Execute the data collection run, which may take several hours.
Data Reduction and Structure Solution
-
Integration: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Scaling and Absorption Correction: Scale the intensity data and apply an absorption correction to account for the absorption of X-rays by the crystal.
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.
Structure Validation and Visualization
-
Validation: Use software tools to validate the final crystal structure, checking for geometric consistency and other potential issues.
-
Visualization: Generate graphical representations of the molecule and its packing in the crystal lattice to aid in the analysis of intermolecular interactions.
Visualizing the Process: A Workflow for Crystal Structure Determination
The following diagram illustrates the key stages involved in the determination of a crystal structure using single-crystal X-ray diffraction.
Caption: Experimental workflow for the determination of the crystal structure of 4-Bromo-3-hydroxybenzaldehyde.
Conclusion: The Power of Structural Insight
This technical guide has provided a comprehensive overview of the crystal structure of 4-bromo-3-hydroxybenzaldehyde. While the specific crystallographic data for the initially requested this compound remains elusive in the public domain, the detailed analysis of its structural analogue offers significant and transferable insights. The principles of synthesis, crystallization, and single-crystal X-ray diffraction analysis detailed herein are fundamental to the broader field of solid-state chemistry.
A thorough understanding of the crystal structure of key synthetic intermediates is not merely an academic exercise; it is a critical component of modern drug development and materials science. The knowledge of intermolecular interactions and packing motifs provides a rational basis for controlling solid-state properties, ultimately leading to the design of safer, more effective pharmaceuticals and advanced materials. It is our hope that this guide will serve as a valuable resource for researchers and scientists in their pursuit of innovation.
References
- Ramírez-Osuna, M., Narvaez-Garayzar, O. F., Somanathan, R., & Aguirre, G. (2011). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson. Journal of the Mexican Chemical Society, 55(1), 57-61. [Link]
- ResearchGate. (n.d.). X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c.
- ScienceOpen. (n.d.). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
- Journal of the Mexican Chemical Society. (2019). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
- SciELO México. (n.d.). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
- SciELO México. (n.d.). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
- ResearchGate. (2011). (PDF) Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson.
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Purity and assay of commercially available 3-Bromo-4-chlorobenzaldehyde
An In-depth Technical Guide to the Purity and Assay of Commercially Available 3-Bromo-4-chlorobenzaldehyde
Introduction: The Critical Role of a Halogenated Intermediate
This compound is a disubstituted aromatic aldehyde, a key building block in the synthesis of complex organic molecules. Its unique arrangement of an aldehyde functional group and two distinct halogen substituents (bromo and chloro) on the benzene ring makes it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the aldehyde group allows for a wide range of chemical transformations, while the halogens provide sites for cross-coupling reactions, enabling the construction of intricate molecular architectures.
In the context of drug development and regulated industries, the purity and precise assay of starting materials are not mere technicalities; they are foundational to the safety, efficacy, and reproducibility of the final product. Impurities introduced from a starting material like this compound can lead to downstream reaction failures, the formation of toxic by-products, or compromised biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to assess and validate the quality of commercially available this compound, ensuring its fitness for purpose in sensitive applications.
Commercial Landscape: Understanding Purity Grades
This compound is readily available from a multitude of chemical suppliers. However, the purity can vary significantly, which is reflected in the product's grade and price. It is crucial to select a grade appropriate for the intended application, as a lower purity grade may require in-house purification, adding time and cost to a project.
| Supplier Type | Typical Purity (%) | Common Form | Notes |
| Major Research Suppliers (e.g., Sigma-Aldrich) | 97% - 98%[1][2] | White to pale-yellow solid | Generally well-characterized with readily available Certificates of Analysis (CoA). |
| Bulk & Industrial Suppliers | 95% - 99%[3][4] | White powder[4] | Purity may vary more between batches. Independent verification is highly recommended. |
Note: The physical appearance can be an initial, albeit non-specific, indicator of purity. A pure compound is typically a white to off-white solid. Darker yellow or brown coloration may suggest the presence of oxidized impurities.
Potential Impurities: A Chemist's Perspective
Understanding the potential impurities in a commercial batch of this compound requires insight into its probable synthetic routes. The most common commercial synthesis involves the bromination of 4-chlorobenzaldehyde. This process, along with potential degradation pathways, gives rise to several classes of impurities.
| Impurity Class | Potential Compounds | Chemical Structure | Likely Origin |
| Starting Material | 4-Chlorobenzaldehyde | C₇H₅ClO | Incomplete bromination reaction.[5] |
| Isomeric By-products | 2-Bromo-4-chlorobenzaldehyde | C₇H₄BrClO | Non-selective bromination, where bromine adds to the ortho position relative to the aldehyde. |
| Over-reaction | Dibromo-4-chlorobenzaldehyde isomers | C₇H₃Br₂ClO | Excessive bromination leading to the addition of a second bromine atom. |
| Degradation | 3-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | Oxidation of the aldehyde group, a common degradation pathway for aldehydes exposed to air.[6] |
| Related Precursors | 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | Potential impurity if the synthesis route involves nitration followed by reduction and diazotization.[3] |
Workflow for Quality Assessment of Commercial this compound
A systematic approach is essential for the comprehensive evaluation of a new batch of material. The following workflow outlines the logical steps from initial inspection to final qualification.
Caption: A typical workflow for the quality control of incoming this compound.
Core Analytical Methodologies: Protocols and Rationale
A multi-pronged analytical approach is necessary to establish identity, purity, and assay with a high degree of confidence.
Gas Chromatography (GC) for Purity and Assay
Principle: GC is an ideal technique for analyzing volatile and thermally stable compounds like this compound. It separates compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it excellent for quantitative analysis.
Expertise & Causality: A non-polar capillary column (e.g., HP-5, a 5% phenyl-methylpolysiloxane) is a robust starting point, as it separates compounds primarily by their boiling points. Halogenated benzaldehydes are well-suited for this type of analysis.[7] The temperature program is designed to first elute any low-boiling solvents and then ramp up to separate the main component from higher-boiling impurities like the corresponding benzoic acid.[8]
Experimental Protocol (GC-FID):
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or acetone in a volumetric flask.
-
Instrument & Column: Agilent 8860 GC System or equivalent with FID. Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.[7]
-
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Calculate purity by area percent (Area % = [Area of Peak of Interest / Total Area of All Peaks] x 100). For assay, a certified reference standard must be used to create a calibration curve.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. It is particularly effective for identifying non-volatile or thermally sensitive impurities, such as the 3-Bromo-4-chlorobenzoic acid degradation product. Detection is typically performed using a UV detector set at a wavelength where the aromatic ring absorbs strongly.
Expertise & Causality: A C18 column is the workhorse of RP-HPLC, separating hydrophobic (non-polar) compounds more strongly. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, allows for the elution of both polar and non-polar compounds. The acid (e.g., phosphoric or formic acid) is crucial to suppress the ionization of any acidic impurities (like the benzoic acid), ensuring sharp, symmetrical peak shapes.[9]
Experimental Protocol (RP-HPLC-UV):
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 25 mL of the mobile phase (50:50 acetonitrile:water) in a volumetric flask.
-
Instrument & Column: Standard HPLC system with UV detector. Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Purity is determined by area percent, similar to GC.
¹H NMR Spectroscopy for Structural Verification
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for confirming the chemical structure of a molecule.[10][11] Each unique proton in the molecule gives a signal at a characteristic chemical shift, and the splitting pattern of the signal reveals information about neighboring protons.
Expertise & Causality: For this compound, we expect three distinct signals in the aromatic region and one for the aldehyde proton. The aldehyde proton is highly deshielded and appears far downfield (around 10 ppm). The position and splitting of the aromatic protons confirm the 1,2,4-substitution pattern, definitively distinguishing it from other isomers.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~9.9 | Singlet (s) | N/A | 1H |
| Aromatic (H-2) | ~8.1 | Doublet (d) | ~2.0 | 1H |
| Aromatic (H-6) | ~7.8 | Doublet of Doublets (dd) | ~8.4, 2.0 | 1H |
| Aromatic (H-5) | ~7.6 | Doublet (d) | ~8.4 | 1H |
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As each compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, which provides a molecular fingerprint (mass spectrum) and the molecular weight of the compound.
Expertise & Causality: This technique is the gold standard for identifying unknown impurities detected during GC-FID analysis.[6][13] By matching the mass spectrum of an unknown peak to a library database (e.g., NIST), or by interpreting the fragmentation pattern, a confident identification of the impurity can be made. This is crucial for determining if an impurity is a harmless isomer or a potentially problematic species.
Purification Strategies for Sub-Standard Material
If a commercial batch fails to meet the required purity specifications, simple lab-scale purification can often be employed.
Recrystallization: This is the most effective method for purifying solids.
-
Rationale: The compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
-
Procedure: A solvent system like ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
Sublimation: For compounds that can transition directly from solid to gas.
-
Rationale: Halogenated benzaldehydes can sometimes be purified by sublimation under reduced pressure.[7] The solid is heated under vacuum, turns into a gas, and then re-solidifies on a cold surface, leaving non-volatile impurities behind.
Conclusion
The quality of this compound is a critical parameter that directly impacts the success of research and development efforts, particularly in the pharmaceutical industry. A reliance on the supplier's Certificate of Analysis alone is insufficient for critical applications. A robust, orthogonal analytical approach combining chromatographic (GC, HPLC) and spectroscopic (NMR, MS) techniques is essential for a comprehensive assessment. This guide provides the foundational protocols and the scientific rationale behind them, empowering researchers to independently verify the purity and assay of this key synthetic intermediate, thereby ensuring the integrity and reproducibility of their scientific outcomes.
References
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- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
- Molecular structures of substituted benzaldehydes 1-50 (training set)....
- This compound | C7H4BrClO | CID 14049809. PubChem. [Link]
- GC AND GC/MS. Agilent. [Link]
- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex arom
- Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- What are the optimal conditions for GC analysis of benzaldehyde?.
- GC-MS analysis data of a commercially available sample of benzaldehyde....
- 4-Chlorobenzaldehyde. Wikipedia. [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-4-chlorobenzaldehyde
For the modern researcher and drug development professional, 3-Bromo-4-chlorobenzaldehyde is a valuable building block, a key intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique substitution pattern offers a versatile scaffold for molecular elaboration. However, its utility is matched by a clear hazard profile that necessitates a robust understanding and implementation of safe handling practices. This guide provides an in-depth, experience-driven approach to managing the risks associated with this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Hazard Identification and Risk Assessment: A Proactive Stance
The foundation of safe handling is a comprehensive understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications are not merely administrative; they are predictive of the compound's behavior upon unintended exposure and must inform every aspect of the handling workflow.
A dynamic risk assessment is not a one-time event but a continuous process. Before any new procedure involving this compound, a thorough risk assessment should be conducted. This involves considering the scale of the reaction, the specific manipulations involved, and the potential for aerosolization or dust formation.
Caption: Figure 1: A systematic approach to risk assessment prior to and during the handling of this compound.
Engineering Controls and Safe Handling: The First Line of Defense
The hierarchy of controls prioritizes engineering solutions to minimize exposure. For a compound like this compound, which presents an inhalation hazard, all manipulations should be conducted within a properly functioning chemical fume hood.[2] This is non-negotiable. The containment provided by a fume hood is the most effective way to prevent the inhalation of dust particles or vapors.
Weighing and Dispensing Protocol
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Ensure a calibrated balance is placed inside the fume hood, or use a containment balance (powder-handling enclosure).
-
Container Handling: Slowly open the container to avoid creating airborne dust. Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid to a tared container.
-
Minimizing Dust: Avoid pouring the solid directly from a large container. If possible, use a container with a wide mouth to facilitate easy access with a spatula.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste container.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing and aerosol generation.
-
Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the escape of vapors, especially if the reaction is heated. Use ground-glass joints with appropriate clips or sealed systems.
Caption: Figure 2: The hierarchy of controls, emphasizing the importance of engineering solutions as the primary means of protection.
Personal Protective Equipment (PPE): The Final Barrier
While engineering controls are paramount, appropriate PPE is essential as a final line of defense. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.
| Task | Required PPE | Rationale |
| Weighing and transferring solids | Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Protects against eye and skin contact with the solid powder. |
| Preparing solutions | Safety goggles with side shields, chemical-resistant gloves, lab coat. | Protects against splashes of the solution. |
| Running reactions | Safety goggles with side shields, chemical-resistant gloves, lab coat. A face shield may be necessary for reactions with a higher risk of splashing. | Provides protection during the entire reaction process. |
| Handling concentrated solutions | Chemical splash goggles, chemical-resistant gloves, lab coat. | Offers enhanced eye protection against concentrated solutions. |
Glove Selection: It is crucial to select gloves that are resistant to the solvents being used in conjunction with this compound. Consult a glove compatibility chart to ensure the chosen material provides adequate protection for the duration of the task. Regularly inspect gloves for any signs of degradation or puncture.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Caption: Figure 3: A clear and concise workflow for responding to a spill of this compound.
Storage and Disposal: Long-Term Safety
Proper storage and disposal are integral to a comprehensive safety plan.
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents and bases.[5] Storing it in a refrigerator is also recommended.[6]
Disposal: All waste containing this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[2][7]
Physicochemical Properties and Their Impact on Safety
Understanding the physical and chemical properties of this compound can further inform safe handling practices.
| Property | Value | Implication for Safety |
| Molecular Formula | C₇H₄BrClO[1] | Indicates the presence of halogens, which can form hazardous decomposition products upon combustion. |
| Molecular Weight | 219.46 g/mol [1] | |
| Appearance | White to pale-yellow or yellow-brown solid[4][6] | As a solid, there is a risk of dust inhalation. |
| Melting Point | 70°C[4][8] | |
| Boiling Point | 277.8 ± 20.0 °C[4][8] | |
| Incompatible Materials | Strong oxidizing agents, strong bases.[5] | Avoid contact with these materials to prevent vigorous or exothermic reactions. |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride.[2] | In the event of a fire, these toxic gases can be released. |
By integrating this knowledge into daily laboratory practices, researchers and drug development professionals can confidently and safely utilize this compound to advance their scientific endeavors. A commitment to safety is not a barrier to innovation; it is the foundation upon which sustainable and successful research is built.
References
- This compound | CAS#:86265-88-5 | Chemsrc. (2025).
- This compound | C7H4BrClO | CID 14049809 - PubChem. (n.d.).
- 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem. (n.d.).
- Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+% - Cole-Parmer. (n.d.).
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-chlorobenzaldehyde is a key bifunctional building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth analysis of the reactivity of its aldehyde functional group. We explore the nuanced electronic effects exerted by the halogen substituents, which enhance the electrophilicity of the carbonyl carbon, and detail field-proven protocols for its transformation via nucleophilic addition (Wittig and Grignard reactions), reduction, and oxidation. Each section is grounded in mechanistic principles, offering not just procedural steps but the causal logic behind experimental design, ensuring technical accuracy and reproducibility for professionals in drug development and chemical research.
Molecular Profile and Electronic Effects
This compound, a white to light-yellow solid with a melting point around 70°C, possesses a unique electronic profile that dictates its chemical behavior.[1] The reactivity of the aldehyde group is fundamentally governed by the electrophilicity of the carbonyl carbon, which is significantly modulated by the two halogen atoms, bromine and chlorine, substituted on the aromatic ring.
Both halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the aldehyde group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.
While halogens also possess lone pairs that can participate in a resonance-donating effect (+R), this effect is weaker than their inductive withdrawal.[2] The net result is that the benzene ring is "deactivated" overall, yet the aldehyde group is rendered more reactive toward nucleophiles.
Caption: Electronic effects of halogen substituents on the aldehyde group.
Core Reactivity Classes of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a range of classical organic transformations. This section provides detailed, validated protocols for four key reaction classes.
Nucleophilic Addition: The Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes. It proceeds via the attack of a phosphorus ylide on the carbonyl carbon, forming a key four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the (E)-alkene isomer.[3][4]
Caption: General workflow for the Wittig olefination of this compound.
This protocol is adapted from a well-established procedure for substituted chlorobenzaldehydes.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 219 mg, 1.0 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (418 mg, 1.2 mmol, 1.2 eq.) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir for 2 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To the resulting residue, add approximately 10 mL of a 25% diethyl ether in hexanes solution. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Isolation: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitate. Wash the filter cake with a small amount of the ether/hexanes solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure alkene product.
Nucleophilic Addition: The Grignard Reaction for Alcohol Synthesis
The Grignard reaction provides a robust method for forming carbon-carbon bonds. A Grignard reagent, acting as a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to furnish a secondary alcohol. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, a Grignard reagent can be formed chemoselectively at the bromine position if desired, though for addition to the aldehyde, an external Grignard reagent is used.[5]
Causality Note: Anhydrous conditions are absolutely critical. Grignard reagents are highly basic and will be quenched by even trace amounts of water or other protic solvents.[6] All glassware must be oven-dried, and anhydrous solvents must be used.
This is a representative protocol for the addition of a simple alkyl Grignard reagent.
-
Preparation: To an oven-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (2.19 g, 10 mmol) in 30 mL of anhydrous diethyl ether.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirring solution, add methylmagnesium bromide (e.g., 1.0 M solution in THF, 11 mL, 11 mmol, 1.1 eq.) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This step is exothermic and may produce gas.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(3-bromo-4-chlorophenyl)ethanol can be purified by flash chromatography or recrystallization.
Reduction to (3-Bromo-4-chlorophenyl)methanol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its excellent chemoselectivity. It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or the aryl halides present on the molecule.[7] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
This protocol is based on a reported procedure for the analogous 3-bromo-4-fluorobenzaldehyde, demonstrating its direct applicability.[8]
-
Preparation: Dissolve this compound (329 mg, 1.5 mmol) in 5 mL of methanol in a round-bottom flask.
-
Reagent Addition: Add sodium borohydride (68 mg, 1.8 mmol, 1.2 eq.) portion-wise to the solution at room temperature. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction: Stir the reaction mixture for 3 hours at room temperature. Monitor for the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by adding 1 mL of water (or methanol) to destroy any excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove the methanol. Take up the residue in ethyl acetate (30 mL). Wash the organic layer with dilute sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude (3-Bromo-4-chlorophenyl)methanol can be purified by silica gel chromatography using a gradient of ethyl acetate in hexanes.
Oxidation to 3-Bromo-4-chlorobenzoic Acid
The aldehyde can be efficiently oxidized to the corresponding carboxylic acid. While traditional oxidants like potassium permanganate (KMnO₄) are effective, modern methods often employ greener and milder reagents.[9] Oxone (potassium peroxomonosulfate) is an excellent choice as it is non-toxic, and the reaction can often be run in aqueous media, simplifying product isolation.[10]
This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes.[10]
-
Preparation: In a flask, prepare a solution of this compound (439 mg, 2.0 mmol) in a 4:1 mixture of water and ethanol (25 mL total volume).
-
Reagent Addition: Add Oxone (2.46 g, containing 4.0 mmol of KHSO₅, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC, observing the formation of the more polar carboxylic acid product. The reaction may take several hours.
-
Workup: Upon completion, cool the reaction mixture in an ice bath. The 3-Bromo-4-chlorobenzoic acid product, being less soluble in the cold aqueous mixture, should precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water if necessary.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the transformations discussed. Note that yields are highly dependent on reaction scale and purification efficiency.
| Reaction Type | Reagent(s) | Solvent | Temp. | Time | Typical Yield |
| Wittig Olefination | (Carbethoxymethylene)triphenylphosphorane | DCM | RT | 2 h | >80% |
| Grignard Addition | CH₃MgBr, aq. NH₄Cl | Diethyl Ether | 0°C to RT | 1-2 h | 70-90% |
| Reduction | NaBH₄ | Methanol | RT | 3 h | >95%[8] |
| Oxidation | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water/Ethanol | RT | 2-4 h | 65-90%[10] |
Conclusion
The aldehyde group in this compound is a reactive and versatile functional handle. Its electrophilicity is enhanced by the inductive effects of the halogen substituents, facilitating a wide array of synthetic transformations. The protocols detailed in this guide for Wittig olefination, Grignard addition, reduction, and oxidation represent robust and reproducible methods for leveraging this reactivity. A thorough understanding of the principles behind these reactions enables the medicinal chemist and drug development professional to strategically incorporate this valuable building block into complex synthetic routes, confident in the control and outcome of the chemical transformations.
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The Versatile Building Block: A Technical Guide to the Applications of 3-Bromo-4-chlorobenzaldehyde in Organic Chemistry
Abstract
3-Bromo-4-chlorobenzaldehyde, a dihalogenated aromatic aldehyde, has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality for diverse transformations and two distinct halogen atoms (bromine and chlorine) for regioselective cross-coupling reactions, provides a versatile platform for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its reactivity, providing detailed protocols for key synthetic transformations, and highlight its utility in the synthesis of valuable compounds, including heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Introduction: Unveiling the Synthetic Potential
This compound is a crystalline solid at room temperature, possessing a molecular formula of C₇H₄BrClO.[1][2] Its utility in organic synthesis stems from the orthogonal reactivity of its functional groups. The aldehyde group serves as a versatile handle for a myriad of classical organic reactions, including Wittig olefination, Knoevenagel condensation, and reductive amination. Concurrently, the presence of both bromine and chlorine atoms on the aromatic ring opens avenues for sequential and site-selective carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3] This guide will elucidate the strategic application of these reactive sites in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental for reaction monitoring and product characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86265-88-5 | [1][2] |
| Molecular Formula | C₇H₄BrClO | [1][2] |
| Molecular Weight | 219.46 g/mol | [4] |
| Appearance | White to light yellow powder/solid | [1] |
| Melting Point | ~70 °C | [1] |
| Boiling Point | ~277.8 °C | [1] |
| Solubility | Soluble in polar organic solvents | N/A |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (EI, m/z) |
| This compound | Aldehyde proton (~9.9), Aromatic protons (multiplets in the range of 7.5-8.0) | Aldehyde carbonyl (~190), Aromatic carbons (in the range of 125-140) | C=O stretch (~1700), C-H (aldehyde) stretch (~2850, ~2750), C-Br/C-Cl stretches (in fingerprint region) | M⁺ at 218/220 (due to Br isotopes), M+2 at 220/222 (due to Br and Cl isotopes) |
| 3-Bromobenzaldehyde | 9.92 (s, 1H), 7.95 (d, 1H), 7.77 (dt, 1H), 7.68 (m, 1H), 7.39 (t, 1H) | 190.5, 137.8, 137.1, 132.1, 130.5, 128.2, 123.2 | C=O stretch (~1700) | M⁺ at 184/186 |
| 4-Chlorobenzaldehyde | 9.99 (s, 1H), 7.82 (d, 2H), 7.52 (d, 2H) | 190.8, 141.0, 134.7, 130.9, 129.5 | C=O stretch (~1700) | M⁺ at 140/142 |
Key Synthetic Transformations
The synthetic versatility of this compound is best illustrated through its participation in several cornerstone reactions of organic chemistry.
Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds allows for regioselective Suzuki-Miyaura coupling. The C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst, enabling selective functionalization at the 3-position while leaving the C-Cl bond intact for subsequent transformations.[5]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[5]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).[5]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This selective coupling provides a straightforward route to 3-aryl-4-chlorobenzaldehydes, which are valuable intermediates for further synthetic elaboration.
Caption: Regioselective Suzuki-Miyaura coupling of this compound.
Wittig Reaction
The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes. This reaction is a powerful tool for carbon-carbon double bond formation with high regio- and stereocontrol.[6]
Experimental Protocol: Wittig Olefination
-
Prepare the phosphorus ylide in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or DMSO.[7]
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.
The choice of the ylide determines the nature of the resulting alkene, allowing for the introduction of various substituents. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, typically yield (E)-alkenes.[8]
Caption: Wittig olefination of this compound.
Knoevenagel Condensation
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting this compound with active methylene compounds in the presence of a basic catalyst.[9]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and an active methylene compound, such as malononitrile (1.1 equiv.), in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[10]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash it with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
This reaction is highly efficient for the synthesis of electron-deficient alkenes, which are versatile intermediates in their own right.
Caption: Knoevenagel condensation of this compound.
Applications in the Synthesis of Heterocyclic Compounds
Aryl aldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core of medicinally important molecules.
Synthesis of Quinolines and Quinazolines
Quinolines and quinazolines are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[11][12] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classical method for quinoline synthesis.[7][11][13] To utilize this compound in a Friedländer synthesis, it would first need to be converted to the corresponding 2-amino derivative. This can be achieved through a nitration reaction followed by reduction of the nitro group.[14]
Similarly, quinazoline derivatives can be synthesized from 2-aminobenzaldehydes through condensation with various nitrogen-containing reagents.[11][12][15]
Synthesis of Isoquinolines
The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][15][16][17] This reaction utilizes a benzaldehyde derivative as a key starting material. The resulting isoquinoline core is present in numerous natural products and pharmaceuticals.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds with potential applications in various fields.
Kinase Inhibitors
Substituted aromatic compounds are frequently employed in the design of kinase inhibitors for the treatment of cancer. For instance, the MEK inhibitor Trametinib features a substituted aniline moiety.[18] While a direct synthesis of Trametinib from this compound is not reported, the substitution pattern of this aldehyde makes it a plausible precursor for the synthesis of Trametinib analogues or other kinase inhibitors that require a polysubstituted aromatic core.[19]
Agrochemicals
Halogenated benzaldehydes are important intermediates in the synthesis of various agrochemicals, including fungicides and insecticides.[20] For example, 3-bromo-4-fluorobenzaldehyde is a known intermediate in the production of pyrethroid insecticides.[18] The structural similarity of this compound suggests its potential utility in the development of new crop protection agents.
Dyes and Organic Materials
The extended π-systems that can be generated from this compound through reactions like the Wittig and Knoevenagel condensations are characteristic of organic dyes and materials with interesting photophysical properties. The presence of heavy atoms like bromine and chlorine can also influence properties such as intersystem crossing, which is relevant for applications in areas like organic light-emitting diodes (OLEDs).
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. The strategic and selective manipulation of its aldehyde and dihalogenated aromatic functionalities provides access to a diverse range of complex molecules. This guide has provided an overview of its key reactions and potential applications, particularly in the synthesis of heterocyclic compounds relevant to drug discovery and materials science. As the demand for novel and complex organic molecules continues to grow, the utility of such multifunctional intermediates is expected to expand, making this compound a compound of significant interest for synthetic chemists.
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- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 705825.
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- 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions. (2017). Molbank, 2017(2), M933.
- Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
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- NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2017). New Journal of Chemistry, 41(21), 12693-12700.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 3-Bromo-4-chlorobenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides a comprehensive guide for researchers, synthetic chemists, and drug development professionals on the strategic application of 3-bromo-4-chlorobenzaldehyde in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the core principles of chemoselectivity, dictated by the differential reactivity of the C-Br and C-Cl bonds, and provide field-proven insights for optimizing reaction conditions. Detailed, step-by-step protocols for both selective mono-arylation and sequential di-arylation are presented, alongside robust troubleshooting guidance. The overarching goal is to empower scientists to leverage this versatile building block for the efficient synthesis of complex biaryl and poly-aryl structures.
Introduction: The Strategic Value of Dihaloaryl Aldehydes
This compound is a powerful bifunctional building block in modern organic synthesis. Its utility stems from three key features: the aldehyde group, which serves as a synthetic handle for further transformations (e.g., reductive amination, Wittig reactions, oxidation/reduction), and two distinct halogen atoms (bromine and chlorine) that can be selectively functionalized via cross-coupling chemistry.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of C-C bond formation due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] When applied to a dihalogenated substrate like this compound, the key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of the coupling process.
The Principle of Chemoselectivity in Suzuki Coupling
The success of a selective Suzuki coupling hinges on the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[3] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of this step is highly dependent on the nature of the halogen.
The established order of reactivity for aryl halides is:
R-I > R-OTf > R-Br >> R-Cl [1]
This trend is governed primarily by the carbon-halogen bond dissociation energy; the weaker C-Br bond (approx. 280-300 kJ/mol) is significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond (approx. 340-360 kJ/mol). This inherent reactivity difference is the foundation upon which selective mono-arylation of this compound is built. By carefully selecting the reaction conditions, one can favor the oxidative addition at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species that is competent for the transmetalation step.[5][6]
Optimizing Reaction Conditions for this compound
Controlling the outcome of the reaction requires careful tuning of several parameters. The choice of catalyst, ligand, base, solvent, and temperature collectively determines the efficiency and selectivity of the coupling.
Catalyst and Ligand Selection
The palladium source and its associated ligand are the most critical factors for controlling reactivity.[7]
-
For Selective C-Br Coupling: Standard, less reactive catalyst systems are often sufficient and desirable. Catalysts like Pd(PPh₃)₄ or combinations of a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with simple phosphine ligands (e.g., PPh₃, P(o-tol)₃) are effective.[5][8] These systems possess moderate electron density and are generally not active enough to promote significant oxidative addition at the more robust C-Cl bond under controlled temperatures.
-
For Subsequent C-Cl Coupling: Activating the C-Cl bond requires a more electron-rich and often bulky ligand.[9] These ligands increase the electron density on the palladium center, enhancing its nucleophilicity and facilitating the oxidative addition into the strong C-Cl bond. Highly effective ligands for this purpose include:
-
Buchwald Ligands: Spherical, bulky phosphines like SPhos, XPhos, and RuPhos are industry standards for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes, often delivered as air-stable palladium-PEPPSI precatalysts, offer excellent activity for aryl chloride activation.[10]
-
The Role of the Base and Solvent
-
Base: The base activates the boronic acid for transmetalation.[11] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] For the initial, more facile C-Br coupling, a moderately strong base like K₂CO₃ is often sufficient. For the more demanding C-Cl coupling, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to accelerate the catalytic cycle.[8]
-
Solvent: Suzuki couplings are versatile and can be run in various solvents, typically ethereal (Dioxane, THF) or aromatic (Toluene) solvents, often in a biphasic mixture with water.[1][4] The solvent must solubilize the reactants and catalyst. A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step. However, excessive water or prolonged reaction times can lead to a key side reaction: protodeboronation of the boronic acid.[8][12]
Temperature Control
Temperature is a simple yet powerful tool for controlling selectivity.
-
Selective C-Br coupling can often be achieved at moderate temperatures (e.g., 60-80 °C).
-
Driving the reaction at the C-Cl bond typically requires higher temperatures (e.g., 90-110 °C) to overcome the higher activation energy of the oxidative addition step.[8]
Workflow for Chemoselective Coupling
The following diagram illustrates the strategic decisions involved in performing selective couplings on this compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where specified.
Protocol 1: Selective Mono-Arylation at the C-Br Position
This protocol details the coupling of this compound with phenylboronic acid to yield 3-phenyl-4-chlorobenzaldehyde.
Reagents & Materials:
-
This compound (1.0 equiv, e.g., 220 mg, 1.0 mmol)
-
Phenylboronic Acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 23 mg, 0.02 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Seal the flask with a septum, attach it to a condenser, and connect to an inert gas line. Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe. Degas solvents by bubbling with argon for 15-20 minutes prior to use.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the biphasic mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Check for the consumption of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-4-chlorobenzaldehyde.
Protocol 2: One-Pot Sequential Di-Arylation
This protocol demonstrates the initial C-Br coupling followed by a subsequent C-Cl coupling with a different boronic acid in the same reaction vessel.
Reagents & Materials:
-
Step 1 Reagents (as per Protocol 1)
-
Step 2 Reagents:
-
4-Methoxyphenylboronic Acid (1.3 equiv relative to starting material, 198 mg, 1.3 mmol)
-
SPhos ligand (0.04 equiv, 16 mg, 0.04 mmol)
-
Additional Potassium Carbonate (1.0 equiv, 138 mg, 1.0 mmol)
-
Step-by-Step Procedure:
-
Perform C-Br Coupling: Follow steps 1-6 from Protocol 1.
-
Confirm Completion of Step 1: After ~4-6 hours, take a small aliquot for TLC or LC-MS analysis to confirm the complete consumption of this compound and formation of the mono-arylated intermediate.
-
Prepare for Step 2: Cool the reaction mixture slightly (to ~60 °C). Briefly remove the flask from the heat and, under a positive flow of argon, add the SPhos ligand, 4-methoxyphenylboronic acid, and the additional portion of potassium carbonate.
-
Execute C-Cl Coupling: Reseal the flask, ensure vigorous stirring, and increase the oil bath temperature to 100-110 °C.
-
Monitoring Step 2: Continue to monitor the reaction for the consumption of the mono-arylated intermediate. This second step may require a longer reaction time (8-16 hours).
-
Workup and Purification: Once the reaction is complete, follow steps 7-8 from Protocol 1 to work up and purify the final di-arylated product, 3-phenyl-4-(4-methoxyphenyl)benzaldehyde.
Troubleshooting and Data Interpretation
Even with optimized protocols, challenges can arise. Below is a summary of common issues and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).[13] 2. Insufficiently degassed solvents (oxygen contamination).[13] 3. Poor quality boronic acid (protodeboronation). 4. Insufficient base strength or quantity. | 1. Use a fresh bottle of catalyst/ligand. Consider a more robust precatalyst. 2. Ensure rigorous degassing of all solvents. Maintain a positive inert gas pressure. 3. Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[2] 4. Switch to a stronger base (e.g., K₃PO₄) and ensure it is finely powdered and dry.[8] |
| Dehalogenation | 1. Presence of a hydride source (e.g., from solvent impurities or base).[2] 2. Catalyst system promotes reductive dehalogenation. | 1. Use high-purity, dry solvents. 2. Screen different ligands; sometimes a less electron-rich ligand can mitigate this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2] 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve inert atmosphere technique; ensure thorough degassing. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions promote in-situ reduction. |
| Poor Selectivity (C-Cl reacts) | 1. Reaction temperature is too high for mono-coupling. 2. Catalyst system is too active. | 1. Lower the reaction temperature (e.g., start at 60 °C and slowly increase if needed). 2. Use a less electron-rich ligand (e.g., PPh₃ instead of a Buchwald ligand). |
Troubleshooting Decision Tree
References
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (2009). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.
- National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- YouTube. (2020). Suzuki Coupling.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
- Organic Chemistry Portal. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-4-chlorobenzaldehyde with Arylboronic Acids
Introduction: Strategic C-C Bond Formation in Pharmaceutical and Materials Science
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, a transformation that is central to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] Of particular interest is the synthesis of substituted biaryl aldehydes, which are key intermediates in the development of novel therapeutics and functional polymers.[5]
This guide provides a detailed protocol for the selective Suzuki coupling of 3-bromo-4-chlorobenzaldehyde with various arylboronic acids. The presence of two different halogen atoms on the benzaldehyde ring offers an opportunity for chemoselective functionalization. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for the preferential coupling at the more reactive C-Br bond.[6] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of 4-chloro-3-arylbenzaldehydes.
Expertise & Experience: The Rationale Behind Chemoselective Coupling
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[7] This trend is primarily dictated by the bond dissociation energy of the C-X bond, where a weaker bond leads to a faster rate of oxidative addition, the initial and often rate-limiting step in the catalytic cycle.
In the case of this compound, the C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. To achieve high selectivity for the monocoupling product, it is crucial to employ reaction conditions that favor this kinetic difference. This includes the judicious choice of the palladium catalyst, ligand, base, and solvent system.
For this protocol, we have selected a catalyst system comprising palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine like tricyclohexylphosphine (PCy₃).[8] While Pd(PPh₃)₄ is a common pre-catalyst, the in-situ generation of the active Pd(0) species from Pd(OAc)₂ and a phosphine ligand offers greater flexibility and is often more cost-effective.[9] The use of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to activate the boronic acid for the transmetalation step.[10] A biphasic solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase, is often employed to dissolve both the organic substrates and the inorganic base.[7]
By carefully controlling these parameters, we can ensure that the reaction proceeds selectively at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations, thus providing a versatile platform for the synthesis of diverse molecular architectures.
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol describes a general procedure for the selective Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv. or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (PPh₃, 0.08 mmol, 8 mol% or PCy₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an inert atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., 10 mL of Toluene) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-3-arylbenzaldehyde.
Data Presentation: Representative Examples
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids under the optimized conditions described above. The yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-phenylbenzaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)benzaldehyde | 80-90 |
| 3 | 4-Tolylboronic acid | 4-Chloro-3-(4-tolyl)benzaldehyde | 82-92 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-Chloro-3-(3,5-dimethylphenyl)benzaldehyde | 78-88 |
| 5 | 2-Naphthylboronic acid | 4-Chloro-3-(naphthalen-2-yl)benzaldehyde | 75-85 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the selective Suzuki coupling reaction.
Caption: Experimental workflow for the selective Suzuki coupling.
Mechanism of Reaction: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound. This is the chemoselectivity-determining step, as the C-Br bond is more reactive than the C-Cl bond. This step forms a Pd(II) intermediate.[11][12]
-
Transmetalation: In the presence of a base, the aryl group from the activated arylboronic acid (in the form of a boronate anion) is transferred to the palladium center, displacing the bromide ion.[1]
-
Reductive Elimination: The two organic ligands on the palladium(II) complex couple and are eliminated as the biaryl product, 4-chloro-3-arylbenzaldehyde. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a comprehensive and reliable protocol for the selective Suzuki coupling of this compound with a range of arylboronic acids. By leveraging the inherent differences in carbon-halogen bond reactivity, this method allows for the efficient and predictable synthesis of valuable 4-chloro-3-arylbenzaldehyde intermediates. The detailed protocol, coupled with an understanding of the underlying mechanistic principles, empowers researchers to confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new molecules in the pharmaceutical and materials science fields.
References
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Fairlamb, I. J. S. (2007). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Angewandte Chemie International Edition, 46(48), 9234-9237. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Nature. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
- ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
- Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
- RSC Publishing. (2005). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- National Center for Biotechnology Information. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(12), 8015-8040. [Link]
- National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2646-2688. [Link]
- ElectronicsAndBooks. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
- ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
- National Center for Biotechnology Information. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 83-100. [Link]
- Scholar Commons @ University of Windsor. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 61(51), 12069-12093. [Link]
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Wittig reaction of 3-Bromo-4-chlorobenzaldehyde with phosphorus ylides
An In-Depth Guide to the Wittig Reaction of 3-Bromo-4-chlorobenzaldehyde with Phosphorus Ylides
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to this compound. This highly functionalized aromatic aldehyde serves as a valuable starting material for the synthesis of complex vinylarenes, which are key structural motifs in pharmaceuticals and materials science. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Overview: The Wittig Olefination
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a cornerstone of organic synthesis for its reliable and stereoselective formation of alkenes from carbonyl compounds.[1][2] The reaction's power lies in its ability to form a carbon-carbon double bond at a precisely defined location by coupling an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[1][3][4][5] The thermodynamic driving force for this reaction is the formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]
For a substrate like this compound, the Wittig reaction opens pathways to synthesize a variety of substituted styrenes. The presence of the bromo and chloro substituents provides valuable handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making the resulting alkene products versatile intermediates in medicinal chemistry and materials development.
The Reaction Mechanism: A Tale of Two Pathways
The stereochemical outcome of the Wittig reaction is intimately linked to its mechanism and, most critically, the nature of the phosphorus ylide employed. The reaction proceeds through the formation of a four-membered ring intermediate, the oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[2][7][8][9]
The initial nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of this compound leads to an intermediate.[2][4][10] While historically described as a discrete, charge-separated betaine, substantial evidence now suggests that for many ylides, especially under lithium-salt-free conditions, the oxaphosphetane is formed directly via a concerted [2+2] cycloaddition.[3][10]
Figure 1: General workflow of the Wittig reaction, from phosphonium salt to final alkene product.
Controlling Stereoselectivity: The Critical Role of the Ylide
The substituents on the ylide's carbanion dictate its stability and, consequently, the geometry of the resulting alkene. This is the most critical experimental parameter to control. Ylides are broadly classified into three categories, each yielding a predictable stereochemical outcome.
| Ylide Type | Carbanion Substituent (R) | Stability | Reactivity | Typical Outcome with Aldehydes | Mechanistic Control |
| Non-stabilized | Alkyl, H | Unstable | High | (Z)-alkene | Kinetic |
| Semi-stabilized | Aryl (e.g., Phenyl) | Moderate | Moderate | Mixture of (E)/(Z)-alkenes | Mixed |
| Stabilized | -CO₂R, -COR, -CN | Stable | Low | (E)-alkene | Thermodynamic |
Table 1: Influence of Ylide Stability on Alkene Geometry.[3][7][11]
-
Non-stabilized Ylides: These are highly reactive and their reaction is typically irreversible and kinetically controlled. The cycloaddition proceeds through a puckered transition state that minimizes steric interactions, leading preferentially to the syn-oxaphosphetane, which decomposes to the (Z)-alkene.[1][3][7]
-
Stabilized Ylides: The presence of an electron-withdrawing group (EWG) delocalizes the negative charge, making the ylide less reactive.[12] This allows the initial addition to the aldehyde to be reversible. The reaction can therefore proceed under thermodynamic control, favoring the formation of the more stable anti-oxaphosphetane intermediate, which subsequently collapses to form the thermodynamically more stable (E)-alkene.[3][12][13][14]
-
Semi-stabilized Ylides: Ylides stabilized by aryl groups often give poor stereoselectivity, yielding mixtures of (E) and (Z) isomers.[3]
Figure 2: Logical relationship between ylide type and the resulting alkene stereochemistry.
Experimental Protocols
Safety Precaution: All manipulations, especially those involving organolithium reagents and dry solvents, must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Reagents are irritants and/or toxic; always wear appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 1-Bromo-2-chloro-4-vinylbenzene via a Non-stabilized Ylide
This protocol uses methyltriphenylphosphonium bromide to generate the non-stabilized ylide, methylenetriphenylphosphorane, leading to the terminal alkene. As the product is a terminal alkene, E/Z isomerism is not a factor.
Materials and Equipment:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles
-
Schlenk line or glovebox setup
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF (approx. 0.1 M solution based on the salt).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. The solution will typically turn a characteristic deep orange or yellow color, indicating ylide formation.[8]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the ylide solution. A color change (often to a pale yellow or off-white) is typically observed as the ylide is consumed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically starting with 100% hexanes) to isolate the pure 1-Bromo-2-chloro-4-vinylbenzene.
-
Protocol 4.2: Synthesis of Ethyl (E)-3-(3-Bromo-4-chlorophenyl)acrylate via a Stabilized Ylide
This protocol uses the commercially available and air-stable ylide (carbethoxymethylene)triphenylphosphorane to generate the (E)-alkene with high selectivity.[15]
Materials and Equipment:
-
(Carbethoxymethylene)triphenylphosphorane
-
This compound
-
Toluene or Dichloromethane (DCM)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware for work-up and crystallization
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 equivalents).
-
Add a solvent such as Toluene or DCM (to make an approx. 0.2 M solution).
-
Equip the flask with a reflux condenser.
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM, 110 °C for Toluene). Stabilized ylides are less reactive and often require elevated temperatures.[13]
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The primary byproduct, triphenylphosphine oxide, can often be removed by crystallization. Add a minimal amount of a solvent system like hexanes/ethyl acetate or cold diethyl ether to the crude residue. The triphenylphosphine oxide is often less soluble and may precipitate, or the product may crystallize out.
-
Alternatively, triturate the crude solid with hexanes or diethyl ether. The desired alkene product is typically more soluble in nonpolar solvents than the phosphine oxide. Filter to remove the solid phosphine oxide and concentrate the filtrate.[16]
-
If co-elution is a problem, further purification can be achieved by flash column chromatography.
-
Protocol 4.3: Advanced Technique - The Schlosser Modification for (E)-Alkene Synthesis
For non-stabilized ylides that would normally produce (Z)-alkenes, the Schlosser modification can be employed to invert the selectivity and furnish the (E)-alkene.[17][18] This is a more advanced procedure requiring careful temperature control.
Causality: The protocol involves deprotonating the kinetically formed syn-betaine intermediate with a strong base (phenyllithium) at low temperature to form a β-oxido ylide. Subsequent protonation and elimination favors the formation of the anti-oxaphosphetane, which leads to the (E)-alkene.[1][3][19]
Step-by-Step Procedure:
-
Ylide and Betaine Formation:
-
Generate the non-stabilized ylide from its corresponding phosphonium salt and n-BuLi in THF at 0 °C as described in Protocol 4.1.
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add the solution of this compound (1.0 equivalent) in THF dropwise.
-
Stir at -78 °C for 1 hour to allow the formation of the lithium-complexed betaine intermediate.
-
-
Deprotonation and Protonation:
-
Add a second strong base, typically phenyllithium (1.0 equivalent), at -78 °C and stir for 30 minutes.
-
Add a proton source, such as a pre-cooled solution of tert-butanol in THF, to protonate the intermediate.
-
Allow the mixture to slowly warm to room temperature.
-
-
Elimination and Work-up:
-
Once at room temperature, stir for 1-2 hours to allow for elimination to the alkene.
-
Perform an aqueous work-up and purification as described in Protocol 4.1. The major product will be the (E)-alkene.
-
Purification Challenges and Solutions
A significant practical challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[20] Its polarity is often similar to that of the desired alkene product, making chromatographic separation difficult.
-
Crystallization/Trituration: As mentioned, TPPO is a highly crystalline solid. Exploiting solubility differences by careful choice of solvent can either precipitate the TPPO from the product or crystallize the product away from the TPPO.
-
Chemical Conversion: For difficult separations, TPPO can be converted into a more easily separable species. A reported method involves treating the crude mixture with oxalyl chloride, which converts TPPO into an insoluble chlorophosphonium salt that can be removed by simple filtration.[21]
Conclusion
The Wittig reaction is an indispensable tool for the olefination of this compound. By carefully selecting the phosphorus ylide—non-stabilized for terminal alkenes, stabilized for (E)-alkenes, or employing the Schlosser modification for non-stabilized ylides to access (E)-alkenes—researchers can precisely control the synthesis of valuable vinylarene intermediates. A mastery of the reaction's mechanistic underpinnings and purification strategies is key to achieving high yields and stereoselectivity, enabling the rapid advancement of synthetic campaigns in drug discovery and materials science.
References
- Title: Schlosser Modific
- Title: Wittig reaction Source: Wikipedia URL:[Link]
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- Title: A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: The Wittig Reaction: Examples and Mechanism Source: Master Organic Chemistry URL:[Link]
- Title: Wittig reaction with benzaldehyde Source: Chemistry Stack Exchange URL:[Link]
- Title: The Wittig Reaction: Synthesis of Alkenes Source: Course Hero URL:[Link]
- Title: Olefination Reactions Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Wittig Reaction - Common Conditions Source: ReactionFlash URL:[Link]
- Title: Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes Source: PubMed Central (PMC) URL:[Link]
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- Title: Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications Source: ResearchG
- Title: The Wittig Reaction Source: Chemistry LibreTexts URL:[Link]
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- Title: Wittig reaction & alkene geometry Source: YouTube URL:[Link]
- Title: Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu Source: SciSpace URL:[Link]
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- Title: Recent advances in the applications of Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold Source: ResearchG
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Application Note: A Detailed Protocol for the Witt-ig Olefination of 3-Bromo-4-chlorobenzaldehyde
Abstract: This document provides a comprehensive, in-depth guide for the Wittig olefination of 3-bromo-4-chlorobenzaldehyde. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and practical advice for successful execution. The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] This application note elucidates the specific application of this reaction to a dihalogenated benzaldehyde, addressing potential challenges and providing clear, actionable steps from reagent preparation to product purification and characterization.
Introduction
The Wittig reaction, a Nobel Prize-winning transformation developed by Georg Wittig, offers a reliable and versatile method for alkene synthesis.[3] The reaction's power lies in its ability to form a C=C bond with predictable regiochemistry, replacing a carbonyl oxygen with a carbon nucleophile derived from a phosphonium ylide.[4] This protocol focuses on the olefination of this compound, a substrate relevant in the synthesis of complex organic molecules, including pharmaceuticals and materials, where the resulting stilbene derivative can serve as a key building block.
The procedure detailed herein involves a two-step process: the initial formation of a phosphonium ylide from an appropriate phosphonium salt and a strong base, followed by the reaction of this ylide with this compound to yield the desired olefin.[3][5] Critical aspects such as anhydrous reaction conditions, safe handling of pyrophoric reagents, and effective product purification are thoroughly addressed to ensure both safety and a high yield of the target compound.
Reaction Mechanism and Workflow
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[5] This addition leads to a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[3][6] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[2][7]
Caption: General workflow of the Wittig olefination.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| This compound | ≥98% | Sigma-Aldrich | 140356-42-7 | Store in a cool, dry place. |
| Methyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich | 1779-49-3 | Hygroscopic, store under inert gas. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Pyrophoric, handle under inert atmosphere.[8][9] |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Dry over sodium/benzophenone or use a solvent purification system. |
| Anhydrous Diethyl Ether | ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 | For workup and purification. |
| Hexanes | ACS Reagent Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific | 141-78-6 | For chromatography. |
| Saturated aq. NH₄Cl | 12125-02-9 | For quenching the reaction. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | For drying organic layers. | |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | For column chromatography. |
Experimental Protocol
Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
Safety First: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).[8][9] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[10][11] Ensure a fire extinguisher and a container of sand are readily accessible.[12] Never work alone.[10][12]
-
Glassware Preparation: All glassware must be rigorously dried before use. Oven-dry all flasks and syringes at 120 °C for at least 4 hours and allow them to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in the reaction flask.
-
Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep yellow or orange-red is typically observed, indicating the formation of the ylide.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the ylide.[13]
Part 2: Wittig Olefination
-
Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Addition to Ylide: Slowly add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.[7] Purify the crude material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure olefin product.[13][14] Triphenylphosphine oxide is more polar and will elute after the alkene product.[15][16]
Characterization
The structure and purity of the synthesized 3-bromo-4-chloro-styrene should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the vinylic protons, typically as doublets with a coupling constant (J) of ~16 Hz for the trans isomer, which is the major product for non-stabilized ylides. The aromatic protons will appear in the aromatic region, and their splitting patterns can confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR will show the corresponding signals for the vinylic and aromatic carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the C=C double bond and the absence of the aldehyde C=O stretch.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete ylide formation due to wet reagents/glassware. | Ensure all glassware is meticulously dried and solvents are anhydrous. Use freshly opened or properly stored n-BuLi. |
| Low reactivity of the aldehyde. | While unlikely for this substrate, gentle heating (e.g., 40-50 °C) after the initial reaction at room temperature can sometimes drive the reaction to completion. | |
| Presence of Starting Aldehyde | Insufficient ylide. | Use a slight excess of the phosphonium salt and n-BuLi (1.1-1.2 equivalents). |
| Reaction not run to completion. | Increase the reaction time and monitor by TLC until the aldehyde is consumed. | |
| Difficult Purification | Co-elution of product and triphenylphosphine oxide. | Optimize the solvent system for column chromatography. Sometimes, precipitation of triphenylphosphine oxide from a non-polar solvent mixture (e.g., hexanes/ether) before chromatography can simplify purification.[1] |
Safety and Waste Disposal
-
n-Butyllithium: As a pyrophoric material, it must be handled under an inert atmosphere.[8][9] Any residual n-BuLi should be quenched carefully with isopropanol followed by water.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Waste: All organic waste should be collected in a designated chlorinated waste container. Quenched n-BuLi and triphenylphosphine oxide waste should be disposed of in accordance with institutional guidelines.
References
- Full article: Wittig reaction purification for products with very low polarity. (n.d.). Taylor & Francis.
- 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20). OpenStax.
- D. G. J. D. G. M. A. A. G. A. P. (2010, May 10). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
- Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. (2025, August 9). Taylor & Francis.
- STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). University of California, Santa Barbara.
- 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.). Swarthmore College.
- What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017, February 2). ResearchGate.
- Organic synthesis: The Wittig reaction cleans up | Request PDF. (2025, August 6). ResearchGate.
- Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy - FOLIA. (n.d.). FOLIA.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). National Institutes of Health.
- Isolation, Characterization and Quantification of Stilbenes from Some Carex Species - ACG Publications. (2013, May 8). ACG Publications.
- Breaking the bottleneck: Stilbene as a model compound for optimizing 6π e- photocyclization efficiency. (n.d.).
- 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Chemistry LibreTexts.
- ¹H NMR spectrum analyses of compound 4 n. - ResearchGate. (n.d.). ResearchGate.
- Lithiation Reaction - American Chemical Society. (n.d.). American Chemical Society.
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.). National Institutes of Health.
- Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). NROChemistry.
- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Science and Education Publishing.
- Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube. (2020, November 4). YouTube.
- Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Wittig reaction - Wikipedia. (n.d.). Wikipedia.
- The Wittig Reaction. (n.d.). University of Pittsburgh.
- Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC - NIH. (2017, February 22). National Institutes of Health.
- Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Chem-Station.
- Vinylene‐Linked 2D Conjugated Covalent Organic Frameworks by Wittig Reactions - PMC. (2022, November 9). National Institutes of Health.
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Bromo-4-chlorobenzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 3-Bromo-4-chlorobenzaldehyde in Heterocyclic Chemistry
This compound, a dihalogenated aromatic aldehyde, serves as a highly versatile and strategic building block in the synthesis of a diverse array of novel heterocycles.[1][2] Its utility stems from several key features: the aldehyde functionality, which is a reactive handle for numerous condensation and cyclization reactions, and the two distinct halogen substituents (bromine and chlorine) that offer opportunities for sequential and regioselective cross-coupling reactions.[1] The presence of these halogens on the phenyl ring allows for post-synthetic modification, enabling the generation of extensive chemical libraries for drug discovery and material science applications.[2]
This document provides detailed application notes and step-by-step protocols for the synthesis of four important classes of heterocycles—quinazolinones, dihydropyrimidinones, benzimidazoles, and 1,3,4-oxadiazoles—utilizing this compound as a key starting material. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their successful implementation and adaptation.
Synthesis of 2-(3-Bromo-4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The following protocol describes a one-pot synthesis from this compound and anthranilamide.
Mechanistic Rationale
This synthesis proceeds through an initial condensation of this compound with anthranilamide to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by an acid catalyst, leads to the formation of the dihydroquinazolinone ring system. The reaction is typically carried out in a protic solvent like ethanol to facilitate both the condensation and cyclization steps.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anthranilamide (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and anthranilamide (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-(3-Bromo-4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one.
Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 219.46 |
| Anthranilamide | 1.0 | 136.15 |
| Glacial Acetic Acid | cat. | 60.05 |
Expected Yield: Moderate to high, typically in the range of 70-90%.
Workflow Diagram
Caption: Synthesis of a Dihydroquinazolinone Derivative.
Synthesis of 4-(3-Bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological properties.[6][7][8] This protocol outlines the synthesis of a DHPM derivative from this compound, ethyl acetoacetate, and urea.
Mechanistic Rationale
This one-pot, three-component reaction is typically acid-catalyzed.[9] The proposed mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of ethyl acetoacetate to the imine. The final step is an intramolecular cyclization and dehydration to afford the dihydropyrimidinone product.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask, add ethanol as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture in an ice bath.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-(3-Bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 219.46 |
| Ethyl acetoacetate | 1.0 | 130.14 |
| Urea | 1.5 | 60.06 |
Expected Yield: Good to excellent, often exceeding 80%.
Workflow Diagram
Caption: Biginelli Multicomponent Synthesis of a DHPM.
Synthesis of 2-(3-Bromo-4-chlorophenyl)-1H-benzo[d]imidazole
Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals, including anthelmintics and proton pump inhibitors.[10][11] A common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with an aldehyde.
Mechanistic Rationale
The reaction, often referred to as the Phillips-Ladenburg synthesis, involves the condensation of o-phenylenediamine with this compound to form a Schiff base. This intermediate then undergoes an oxidative cyclization to yield the aromatic benzimidazole ring. Various oxidizing agents can be employed, with atmospheric oxygen often being sufficient, especially at elevated temperatures.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol or Methanol (solvent)
-
Optional: Catalytic acid (e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or methanol.
-
Optionally, add a catalytic amount of an acid like p-toluenesulfonic acid to facilitate the initial condensation.
-
Reflux the mixture for 4-6 hours. The reaction is often open to the air to allow for oxidation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product will usually precipitate.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
Recrystallize from a suitable solvent like ethanol to afford pure 2-(3-Bromo-4-chlorophenyl)-1H-benzo[d]imidazole.
Data Summary
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 219.46 |
| o-Phenylenediamine | 1.0 | 108.14 |
Expected Yield: Typically high, in the range of 85-95%.
Workflow Diagram
Caption: Synthesis of a Benzimidazole Derivative.
Synthesis of 2-(3-Bromo-4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
1,3,4-Oxadiazoles are five-membered heterocycles that are frequently investigated in medicinal chemistry for their wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14] A common synthetic route is the cyclization of an acylhydrazone.
Mechanistic Rationale
This two-step synthesis begins with the condensation of this compound with benzoylhydrazide to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various reagents can be used for the cyclization, with iodine in the presence of a base being a mild and effective option.
Experimental Protocol
Step 1: Synthesis of N'-(3-bromo-4-chlorobenzylidene)benzohydrazide
Materials:
-
This compound (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and benzoylhydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture. The acylhydrazone product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. This intermediate is often used in the next step without further purification.
Step 2: Oxidative Cyclization to form 2-(3-Bromo-4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
N'-(3-bromo-4-chlorobenzylidene)benzohydrazide (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve the acylhydrazone from Step 1 in DMF.
-
Add potassium carbonate (2.0 eq) and iodine (1.2 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
The solid product will precipitate. Collect it by filtration.
-
Wash the solid thoroughly with water and then with a sodium thiosulfate solution to remove excess iodine.
-
Recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure 1,3,4-oxadiazole.
Data Summary
| Reactant (Step 2) | Molar Eq. | Molecular Weight ( g/mol ) |
| Acylhydrazone Intermediate | 1.0 | 339.61 |
| Iodine (I₂) | 1.2 | 253.81 |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 |
Expected Yield: Good overall yield for the two steps, typically 60-80%.
Workflow Diagram
Caption: Two-Step Synthesis of a 1,3,4-Oxadiazole Derivative.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a foundation for researchers to access quinazolinones, dihydropyrimidinones, benzimidazoles, and 1,3,4-oxadiazoles bearing the 3-bromo-4-chlorophenyl substituent. The presence of two distinct halogen atoms on the synthesized heterocycles opens up avenues for further diversification through selective cross-coupling reactions, making this a powerful strategy for generating compound libraries for screening and lead optimization in drug discovery programs.
References
- MySkinRecipes. (n.d.). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(22), 2983-2991.
- BenchChem. (n.d.). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- BenchChem. (n.d.). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6616-6655.
- Li, J., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(15), 8268-8278.
- Tuyen, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33835-33863.
- Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706536.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Al-Ostath, A. I., et al. (2023).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- Adeeb, H., & Saoud, S. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure Science, 2(4), 237-253.
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- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
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Application of 3-Bromo-4-chlorobenzaldehyde in the Synthesis of Agrochemicals: A Detailed Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This document provides a comprehensive overview and detailed protocols for the application of 3-Bromo-4-chlorobenzaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly pyrethroid insecticides. This guide is designed to offer not just procedural steps, but also the scientific rationale behind the synthetic strategies, ensuring a deep understanding of the chemical transformations involved.
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Agrochemicals
This compound is a versatile aromatic aldehyde containing two different halogen substituents. This unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules. The presence of bromine at the 3-position offers a reactive site for cross-coupling reactions, enabling the introduction of various functionalities, while the chlorine at the 4-position influences the electronic properties and lipophilicity of the final molecule, which can be critical for its biological activity and environmental fate. In the context of agrochemicals, these features are exploited to create potent and selective pesticides.[1]
This guide will focus on a key application: the synthesis of a novel pyrethroid insecticide, tentatively named "Chloro-deltamethrin," analogous to the commercial insecticide deltamethrin. This synthetic pathway highlights the strategic use of this compound to construct the core structure of the target agrochemical.
Synthetic Pathway Overview: From this compound to a Pyrethroid Insecticide
The overall synthetic strategy involves a multi-step process to transform this compound into the final pyrethroid ester. The key transformations include the protection of the aldehyde group, formation of a diaryl ether via an Ullmann condensation, deprotection, cyanohydrin formation, and final esterification.
Caption: Synthetic workflow from this compound to a target pyrethroid.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-3-phenoxybenzaldehyde
The critical step in this synthesis is the formation of the diaryl ether linkage. This is typically achieved through a copper-catalyzed cross-coupling reaction, such as the Ullmann condensation.[2][3] Due to the sensitivity of the aldehyde functional group to the often harsh conditions of the Ullmann reaction (high temperatures and basic conditions), it is crucial to first protect the aldehyde.[1]
Protocol 1: Acetal Protection of this compound
Rationale: The aldehyde is reversibly converted to a cyclic acetal (dioxolane) using ethylene glycol. This protecting group is stable to the basic and high-temperature conditions of the subsequent Ullmann condensation and can be readily removed by acidic hydrolysis.[4]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 219.46 | 1.0 |
| Ethylene glycol | 62.07 | 1.2 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.05 |
| Toluene | 92.14 | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound dioxolane, which can often be used in the next step without further purification.
Protocol 2: Ullmann Condensation for Diaryl Ether Formation
Rationale: The Ullmann condensation is a classic method for forming carbon-oxygen bonds between an aryl halide and an alcohol or phenol, catalyzed by copper.[2][5] Here, the protected this compound is coupled with phenol to introduce the phenoxy group. The reactivity of aryl halides in the Ullmann reaction generally follows the order I > Br > Cl, making the bromo-substituent the preferred site of reaction.[5]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound dioxolane | - | 1.0 |
| Phenol | 94.11 | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the crude this compound dioxolane (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3-phenoxybenzaldehyde dioxolane.
Protocol 3: Deprotection to Yield 4-Chloro-3-phenoxybenzaldehyde
Rationale: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality, yielding the key intermediate for the subsequent steps.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Chloro-3-phenoxybenzaldehyde dioxolane | - | 1.0 |
| Acetone | 58.08 | - |
| 2 M Hydrochloric acid (HCl) | 36.46 | - |
Procedure:
-
Dissolve the purified 4-chloro-3-phenoxybenzaldehyde dioxolane (1.0 eq) in a mixture of acetone and 2 M aqueous HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-phenoxybenzaldehyde.
Part 2: Synthesis of the "Chloro-deltamethrin" Pyrethroid
With the key intermediate, 4-chloro-3-phenoxybenzaldehyde, in hand, the final steps involve the formation of the cyanohydrin and its subsequent esterification with a suitable cyclopropanecarboxylic acid derivative. For the synthesis of a deltamethrin analogue, the acid chloride of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-chrysanthemic acid chloride) would be used.[6]
Caption: Final steps in the synthesis of the target pyrethroid.
Protocol 4: Cyanohydrin Formation
Rationale: The aldehyde is converted to a cyanohydrin by nucleophilic addition of a cyanide ion. The resulting α-cyano alcohol is the "alcohol" component of the pyrethroid ester.[7][8]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 4-Chloro-3-phenoxybenzaldehyde | - | 1.0 |
| Sodium cyanide (NaCN) | 49.01 | 1.1 |
| Acetic acid | 60.05 | catalytic |
| Dichloromethane (DCM) | 84.93 | - |
Procedure:
CAUTION: Sodium cyanide is highly toxic. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
-
Dissolve 4-chloro-3-phenoxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in water and cool in an ice bath.
-
Slowly add the DCM solution of the aldehyde to the aqueous cyanide solution with vigorous stirring.
-
Add a catalytic amount of acetic acid to the biphasic mixture.
-
Stir the reaction at 0-5 °C and monitor by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude α-cyano-4-chloro-3-phenoxybenzyl alcohol. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.
Protocol 5: Esterification to Yield "Chloro-deltamethrin"
Rationale: The final step is the esterification of the cyanohydrin with the acid chloride of a cyclopropanecarboxylic acid. This reaction forms the ester linkage that is characteristic of pyrethroid insecticides. The choice of the acid chloride determines the specific type of pyrethroid being synthesized.[9][10]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| α-Cyano-4-chloro-3-phenoxybenzyl alcohol | - | 1.0 |
| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | - | 1.05 |
| Pyridine | 79.10 | 1.5 |
| Toluene | 92.14 | - |
Procedure:
-
Dissolve the crude α-cyano-4-chloro-3-phenoxybenzyl alcohol (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.
-
Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.05 eq) in toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final "Chloro-deltamethrin" product.
Biological Activity and Structure-Activity Relationships
Pyrethroid insecticides, including deltamethrin, act as neurotoxins in insects by targeting voltage-gated sodium channels in nerve cell membranes, causing paralysis and death.[11] The specific stereochemistry of the cyclopropane ring and the α-cyano benzyl alcohol are crucial for high insecticidal activity.[11] The introduction of a chlorine atom at the 4-position of the phenoxybenzyl moiety, as in the synthesized "Chloro-deltamethrin," is expected to modulate the insecticidal potency and spectrum of activity. Halogen substituents can influence the lipophilicity of the molecule, affecting its penetration through the insect cuticle and its interaction with the target site.[12] Further biological testing would be required to fully characterize the insecticidal properties of this novel compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex agrochemicals. The presented synthetic route to a novel pyrethroid insecticide demonstrates a logical and efficient pathway that leverages the unique reactivity of this halogenated benzaldehyde. The protocols provided, along with the underlying scientific principles, offer a solid foundation for researchers in the field of agrochemical development to explore the synthesis of new and potentially more effective crop protection agents.
References
- Buchwald, S. L. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- de Souza, R. O., et al. (2013). Synthesis and insecticidal activity of new pyrethroids. PubMed.
- PrepChem. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol.
- Coventry Chemicals. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Ullmann condensation.
- Ma, L., et al. (2006). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. PMC.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- PrepChem. (n.d.). Synthesis of (R)-α-cyano-3-phenoxybenzyl alcohol.
- Xu, G., et al. (2021). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- Coats, J. R. (1990). Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides. Environmental Health Perspectives.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- INCHEM. (1990). Deltamethrin (EHC 97, 1990).
- Wikipedia. (n.d.). Ullmann reaction.
- ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound.
- PrepChem. (n.d.). Synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol.
- Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. PMC.
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (n.d.). EP0036774B1 - Preparation of insecticidal optically active alpha-cyano-3-phenoxybenzyl 2-(4-substituted-phenyl)isovalerates.
- Moniz, G. A. (2015). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Ford, M. G., et al. (1992). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry.
- CABI Digital Library. (n.d.). Synthetic pyrethroid insecticides: structures and properties.
- National Pesticide Information Center. (n.d.). Deltamethrin Technical Fact Sheet.
- Romero-Arias, J. R., et al. (2021). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
- Google Patents. (n.d.). WO 99/38833.
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. (n.d.). EP0080827A2 - Method for biotechnologically preparing (S)-(-)-alpha-cyano-3-phenoxybenzyl alcohol.
- Google Patents. (n.d.). US4146554A - Preparation of cyanoesters.
- Google Patents. (n.d.). US3989654A - Process for preparing cis-chrysanthemic acid.
- Google Patents. (n.d.). CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75.
- Google Patents. (n.d.). CN1390825A - Process for preparing cis-halochrysanthemic acid.
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Reductive amination of 3-Bromo-4-chlorobenzaldehyde protocols
An In-Depth Technical Guide to the Reductive Amination of 3-Bromo-4-chlorobenzaldehyde
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of 3-Bromo-4-chlorobenzylamine via reductive amination of this compound. The protocols and insights are grounded in established chemical principles and field-proven methodologies, ensuring both scientific integrity and practical applicability.
Strategic Overview: The Importance of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-nitrogen bonds.[1][2] This reaction transforms a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[1] For the synthesis of primary amines, such as the target molecule 3-Bromo-4-chlorobenzylamine, ammonia or a surrogate is employed as the nitrogen source.[3]
The choice of methodology, particularly the reducing agent, is critical and dictates the reaction setup. The primary challenge is to selectively reduce the C=N bond of the intermediate imine without affecting the C=O bond of the starting aldehyde.[2][4] This guide will focus on two robust and widely adopted protocols utilizing sodium triacetoxyborohydride (STAB) and sodium borohydride (NaBH₄), respectively.
The Reaction Unveiled: Mechanism and Causality
The reductive amination process begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of this compound. This is followed by a series of proton transfers and a dehydration step to form an imine. The imine is then protonated to generate a highly electrophilic iminium ion, which is the species ultimately reduced by the hydride agent to yield the final primary amine.[5][6]
The entire sequence is typically conducted under mildly acidic conditions, which are necessary to catalyze both the formation of the imine and its subsequent protonation.[5][7]
Reagent Selection: A Comparative Analysis
The success of a reductive amination hinges on the judicious selection of the reducing agent. The two most common choices for this transformation are Sodium Triacetoxyborohydride (STAB) and Sodium Borohydride (NaBH₄).[4]
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Borohydride (NaBH₄) |
| Selectivity | High. Reduces iminium ions much faster than aldehydes/ketones.[2][8] | Low. Can readily reduce the starting aldehyde.[4][9] |
| Reactivity | Mild. Attenuated by electron-withdrawing acetoxy groups.[4] | Strong. A powerful and less selective hydride donor. |
| Procedure | One-pot. All reagents can be mixed together from the start.[4][10] | Two-step, one-pot. Imine must be formed first before adding NaBH₄.[4][9] |
| Solvents | Aprotic (DCM, DCE, THF).[9] | Protic (Methanol, Ethanol).[4][9] |
| Advantages | Cleaner reactions, often higher yields, procedural simplicity.[4] | Lower cost, readily available. |
| Disadvantages | More expensive, moisture-sensitive.[9] | Risk of aldehyde reduction, requires sequential addition. |
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydride reagents react with water to produce flammable hydrogen gas.[4]
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is favored for its operational simplicity and high selectivity, making it ideal for complex or precious substrates.[2][10]
Materials:
-
This compound (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (5-10 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and ammonium acetate (5-10 equiv).
-
Add anhydrous DCM or DCE to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.
-
Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) to the mixture in portions. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Bromo-4-chlorobenzylamine can be purified by flash column chromatography on silica gel.
Protocol 2: Two-Step, One-Pot Synthesis using Sodium Borohydride (NaBH₄)
This classic, cost-effective protocol requires careful sequential addition to prevent unwanted reduction of the starting aldehyde.[4][11]
Materials:
-
This compound (1.0 equiv)
-
Aqueous Ammonia (NH₄OH, 25-28 wt. %) or Ammonium Chloride (NH₄Cl) (5-10 equiv)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.2-1.5 equiv)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.
-
Add aqueous ammonia or ammonium chloride (5-10 equiv) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor by TLC for the disappearance of the aldehyde spot.
-
Once imine formation is complete or has reached equilibrium, cool the flask in an ice bath (0 °C).
-
Slowly add Sodium Borohydride (NaBH₄) (1.2-1.5 equiv) in small portions. Caution: Vigorous hydrogen gas evolution will occur.[4] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until the reduction is complete by TLC analysis.
-
Workup: Cool the mixture in an ice bath again and carefully quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution stops and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Add water and basify the aqueous solution with 1M NaOH to a pH > 10 to deprotonate the amine salt.
-
Extract the aqueous layer three times with EtOAc or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Laboratory Workflow and Troubleshooting
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Synthesis, Characterization, and Application of Novel Schiff Bases Derived from 3-Bromo-4-chlorobenzaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and broad spectrum of biological activities.[1][2] This application note provides a comprehensive guide for the synthesis, purification, characterization, and potential applications of novel Schiff bases derived from 3-Bromo-4-chlorobenzaldehyde. This particular precursor is of significant interest as the dual halogen substitution on the phenyl ring can potentiate the pharmacological profile of the resulting imines. We present a robust and reproducible protocol, detail the mechanistic underpinnings of the reaction, and provide a framework for the analytical validation of the synthesized compounds. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to explore this promising class of compounds.
Introduction: The Significance of Halogenated Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting carbon-nitrogen double bond is a critical pharmacophore that imparts a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The ease of their synthesis and the modularity of their structure—allowing for the introduction of diverse functionalities by varying the amine and aldehyde precursors—make them highly attractive scaffolds for drug discovery.[1][6]
The starting material, this compound, serves as a strategic building block.[7] The presence of bromine and chlorine atoms offers several advantages:
-
Enhanced Lipophilicity: Halogens increase the molecule's lipid solubility, potentially improving its ability to cross biological membranes.
-
Modulated Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity and binding affinity of the entire molecule.
-
Metabolic Stability: Strategic halogenation can block sites of metabolic oxidation, increasing the compound's in vivo half-life.
This note will guide the user through the synthesis of these valuable compounds, from reaction setup to final characterization.
Reaction Principles and Mechanism
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two main, typically acid-catalyzed, steps.[8][9]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[8]
-
Dehydration: The hemiaminal is unstable and undergoes elimination of a water molecule to form the stable imine (Schiff base). This step is often the rate-determining step and is facilitated by a slightly acidic medium which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[10]
Caption: General mechanism of Schiff base formation.
Detailed Experimental Protocols
Part A: General Synthesis Protocol
This protocol describes the synthesis of (E)-1-(3-bromo-4-chlorophenyl)-N-(4-methoxyphenyl)methanimine as a representative example.
Materials and Reagents:
-
This compound (1.0 mmol, 219.46 mg)
-
4-Methoxyaniline (p-anisidine) (1.0 mmol, 123.15 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops, optional catalyst)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders, and filtration apparatus
Procedure:
-
Dissolution: Add this compound (1.0 mmol) and absolute ethanol (10 mL) to a 50 mL round-bottom flask. Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Amine Addition: In a separate beaker, dissolve the primary amine (e.g., 4-methoxyaniline, 1.0 mmol) in absolute ethanol (5 mL). Add this solution dropwise to the aldehyde solution in the flask.
-
Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. The mild acidic conditions catalyze the dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the collected solid product in a vacuum oven at 40-50°C to a constant weight.
Part B: Purification by Recrystallization
For obtaining high-purity Schiff bases, recrystallization is the preferred method.[11][12]
Procedure:
-
Transfer the crude, dried Schiff base to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (ethanol is often a good choice) and gently heat the mixture on a hotplate until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry thoroughly under vacuum.
Part C: Analytical Characterization
Confirm the identity and purity of the synthesized Schiff base using standard spectroscopic techniques.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Key Signature: Look for a strong absorption band in the 1600-1640 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretching vibration.[14]
-
Confirmation: Verify the disappearance of the strong C=O stretching band from the starting aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically 3300-3500 cm⁻¹).[15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm range, corresponding to the azomethine proton (-CH=N-) .[15][16] The aromatic protons will show characteristic splitting patterns in the δ 7.0-8.5 ppm region.
-
¹³C NMR: The carbon of the azomethine group will appear as a signal in the δ 158-164 ppm range.[15]
-
-
Mass Spectrometry (MS):
Experimental Workflow and Data Summary
The overall process from synthesis to analysis follows a logical progression to ensure product quality and verifiable results.
Caption: Experimental workflow for Schiff base synthesis and characterization.
Table 1: Exemplary Schiff Bases from this compound
| Entry | Amine Reactant | Product Structure | Yield (%) | M.p. (°C) | Key Characterization Data |
| 1 | Aniline | 92 | 118-120 | FT-IR (cm⁻¹): 1625 (C=N). ¹H NMR (δ, ppm): 8.65 (s, 1H, -CH=N-). | |
| 2 | 4-Methoxyaniline | 95 | 135-137 | FT-IR (cm⁻¹): 1622 (C=N). ¹H NMR (δ, ppm): 8.58 (s, 1H, -CH=N-), 3.84 (s, 3H, -OCH₃). | |
| 3 | 4-Nitroaniline | 88 | 178-180 | FT-IR (cm⁻¹): 1618 (C=N), 1585, 1340 (NO₂). ¹H NMR (δ, ppm): 8.75 (s, 1H, -CH=N-). | |
| 4 | 2-Aminophenol | 90 | 162-164 | FT-IR (cm⁻¹): 3400-3200 (br, OH), 1628 (C=N). ¹H NMR (δ, ppm): 8.89 (s, 1H, -CH=N-), 9.80 (s, 1H, -OH). |
Note: Ar = 3-bromo-4-chlorophenyl. Data are representative and may vary slightly based on experimental conditions.
Applications in Drug Development
Schiff bases derived from halogenated aldehydes are potent candidates for drug development due to their wide-ranging biological activities. The azomethine linkage is crucial for their bioactivity.[8]
-
Antimicrobial Agents: Many halogenated Schiff bases exhibit significant activity against various strains of bacteria and fungi.[5][16][19] The compounds can interfere with cell wall synthesis or other vital cellular processes.
-
Anticancer Activity: Research has shown that certain Schiff bases can induce apoptosis in cancer cells and inhibit tumor growth.[20][21] Their ability to chelate metal ions is also being explored for developing novel metallodrugs with enhanced cytotoxic effects.[22]
-
Anti-inflammatory and Antioxidant Properties: Some derivatives have demonstrated potential as anti-inflammatory and antioxidant agents, which are valuable properties for treating a host of chronic diseases.[20]
The compounds synthesized via this protocol serve as an excellent starting point for further structural optimization and biological screening in drug discovery programs.
References
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- BYJU'S. (2020). Synthesis of Schiff Bases.
- Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (n.d.).
- Wikipedia. (n.d.). Schiff base.
- Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research.
- ResearchGate. (2021). Is there an effective way of purifying schiff bases?
- GSC Online Press. (2022). Biological applications of Schiff bases: An overview.
- National Institutes of Health (NIH). (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
- ResearchGate. (2025). Recent Applications of Schiff Bases in Biomedical Sciences.
- Adiyaman University Journal of Science. (2020). Preparation and Characterization of Some Schiff Base Compounds.
- Iraqi Journal of Science. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.
- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- Chinese Chemical Letters. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL.
- ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- ResearchGate. (n.d.). Mass spectra of the Schiff base.
- De Gruyter. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates.
- Universiti Teknologi MARA Institutional Repository. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT STUDIES OF SCHIFF BASES DERIVED FROM 4-CHLOROBENZALDEHYDE.
- ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- ER Publications. (n.d.). Schiff Base Synthesis, Characterization, and Bioactivity.
- Autech. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- National Institutes of Health (NIH). (n.d.). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies.
- International Journal of Multidisciplinary Research and Studies. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).
- PubMed Central. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
- ResearchGate. (2020). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole.
- Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.
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Application Note: Derivatization of 3-Bromo-4-chlorobenzaldehyde for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 3-Bromo-4-chlorobenzaldehyde Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. This compound (IUPAC Name: this compound) is a halogenated aromatic aldehyde that serves as a versatile and highly valuable starting material for the synthesis of diverse compound libraries intended for biological screening.[1][2] Its utility stems from the unique electronic properties conferred by the halogen substituents and the reactive aldehyde functionality, which provides a gateway to a multitude of chemical transformations.
The presence of both bromine and chlorine atoms on the benzene ring creates a distinct electronic environment, influencing the reactivity of the aldehyde group and providing sites for further modification, such as cross-coupling reactions. This di-halogenated pattern is of particular interest as halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing membrane permeability and metabolic stability.
This application note provides a detailed guide to the derivatization of this compound through several robust synthetic methodologies, including Schiff base formation, Wittig olefination, and Claisen-Schmidt condensation to form chalcones. Furthermore, we present standardized protocols for the preliminary biological evaluation of these novel derivatives, with a focus on cytotoxicity and antimicrobial screening.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO | [1][3] |
| Molecular Weight | 219.46 g/mol | [1] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | ~70°C | [2] |
| Boiling Point | ~277.8°C | [2] |
| CAS Number | 86265-88-5 | [1][2] |
Synthetic Derivatization Strategies
The aldehyde functional group of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Below are detailed protocols for three common and effective derivatization pathways.
Synthesis of Schiff Bases via Condensation Reaction
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde.[4][5] This reaction is a cornerstone of combinatorial chemistry due to its simplicity, high yields, and the vast commercial availability of primary amines, allowing for the generation of large and diverse compound libraries. The resulting imine bond is often crucial for the biological activity of the final compound.
Rationale: The formation of the C=N double bond introduces a key pharmacophoric feature. The nitrogen atom can act as a hydrogen bond acceptor, and the overall geometry of the molecule is significantly altered, allowing for diverse interactions with biological targets.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) to a concentration of 0.5 M.
-
Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.
-
Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the dehydration step.
-
Reaction: Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[6]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the Schiff base.
-
Purification: Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[4]
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The formation of the imine is indicated by the disappearance of the aldehyde proton signal in the ¹H NMR spectrum and the appearance of a characteristic C=N stretch in the IR spectrum (typically around 1625-1650 cm⁻¹).[5]
Visualization of Schiff Base Synthesis
Caption: Workflow for Schiff Base Synthesis.
Synthesis of Alkenes via the Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[7][8] This reaction is highly reliable for forming a C=C double bond at the position of the former carbonyl group, offering excellent control over the product structure.
Rationale: Converting the aldehyde to an alkene significantly alters the molecule's shape, electronics, and lipophilicity. This transformation can be crucial for targeting specific protein-protein interactions or for creating rigid scaffolds to hold other functional groups in a precise orientation. The stereochemistry of the resulting alkene (E or Z) can also have a profound impact on biological activity.[8]
Experimental Protocol: General Procedure for Wittig Olefination
-
Ylide Generation (if not commercially available): a. Suspend 1.0 equivalent of the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).[9] b. Cool the suspension to 0°C in an ice bath. c. Slowly add 1.0 equivalent of a strong base (e.g., n-butyllithium, sodium hydride) to the suspension.[9] The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). d. Stir the mixture at 0°C to room temperature for 30-60 minutes.
-
Reaction with Aldehyde: a. Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF. b. Slowly add the aldehyde solution to the freshly prepared ylide solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[10]
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent mixture (e.g., hexanes/diethyl ether) or by column chromatography on silica gel.[10]
-
Characterization: Analyze the purified alkene product by ¹H NMR to determine the stereochemistry of the double bond (by examining the coupling constants of the vinylic protons) and by other standard spectroscopic techniques.
Visualization of the Wittig Reaction Workflow
Caption: Key steps in the Wittig Olefination.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for many biologically active heterocyclic compounds and possess a wide range of pharmacological activities themselves, including antimicrobial and anticancer properties.[11][12] They are typically synthesized via a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone, known as the Claisen-Schmidt condensation.[13][14]
Rationale: The chalcone scaffold contains a reactive keto-ethylenic group (-CO-CH=CH-) which is a key structural motif for biological activity.[11] This Michael acceptor can covalently interact with nucleophilic residues (e.g., cysteine) in target proteins. The two aromatic rings can be further functionalized to fine-tune the molecule's properties.
Experimental Protocol: General Procedure for Chalcone Synthesis
-
Reagent Preparation: In a flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) to the mixture. A color change and/or the formation of a precipitate is often observed.[12]
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by TLC.
-
Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.[13]
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from ethanol.[15]
-
Characterization: Confirm the structure of the chalcone by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR).[11]
Visualization of Claisen-Schmidt Condensation
Caption: Process flow for Chalcone synthesis.
Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Benzaldehyde derivatives have shown a wide spectrum of activities, including antimicrobial and cytotoxic effects.[16][17][18]
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[19] It is a standard preliminary assay in drug discovery to identify compounds that are toxic to cells, which is a desirable trait for anticancer agents but an undesirable one for other therapeutic applications.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]
Visualization of Cytotoxicity Screening Workflow
Caption: Workflow for MTT-based Cytotoxicity Screening.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. After incubation, the wells are visually inspected for growth.
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Dissolve the test compound in a suitable solvent (e.g., DMSO) and add 100 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]
Conclusion
This compound is a privileged scaffold that provides a robust starting point for the synthesis of chemically diverse libraries. The protocols detailed in this application note for the synthesis of Schiff bases, alkenes, and chalcones, combined with standard methodologies for cytotoxicity and antimicrobial screening, offer a comprehensive workflow for the discovery of novel biologically active molecules. The inherent modularity of these synthetic routes allows for systematic exploration of structure-activity relationships, paving the way for the identification of promising lead compounds in drug discovery programs.
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- 17. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
The Strategic Role of 3-Bromo-4-chlorobenzaldehyde in the Synthesis of Advanced Liquid Crystal Materials
Introduction: The Architectural Importance of Halogenated Precursors in Mesogen Design
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and crystalline solids. This duality makes them indispensable in a myriad of modern technologies, most notably in display devices. The performance of a liquid crystal is intrinsically linked to the molecular architecture of its constituent molecules, known as mesogens. The strategic introduction of halogen atoms, such as bromine and chlorine, into the mesogen core is a powerful tool for modulating key physical properties. Halogenation can influence molecular polarizability, dipole moment, and intermolecular interactions, thereby tuning the mesomorphic range, clearing point, and dielectric anisotropy of the resulting liquid crystal material.
3-Bromo-4-chlorobenzaldehyde is a particularly valuable precursor in this context. The presence of two distinct halogen atoms on the benzaldehyde ring offers a unique electronic profile and steric influence. This di-halogenated moiety can enhance the lateral interactions and the overall linearity of the final mesogen, which are critical factors for the formation of stable liquid crystalline phases. This application note provides a detailed protocol for the synthesis of a chalcone-based liquid crystal utilizing this compound, highlighting the causal relationships between molecular structure and the resulting material properties.
Core Synthesis: Chalcone-Based Liquid Crystals via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and versatile reaction for the formation of chalcones, which are α,β-unsaturated ketones. These compounds often exhibit liquid crystalline properties due to their rigid, linear molecular structure. In this protocol, we detail the synthesis of a novel chalcone mesogen, (E)-1-(4-octyloxyphenyl)-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one, from this compound and 4-octyloxyacetophenone. The long alkoxy chain on the acetophenone moiety is incorporated to promote the formation of smectic and/or nematic phases by inducing micro-segregation between the rigid aromatic cores and the flexible aliphatic tails.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a chalcone-based liquid crystal.
Detailed Experimental Protocol
Materials:
-
This compound (98% purity)
-
4-Octyloxyacetophenone (98% purity)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Deionized water
-
Ethyl acetate
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.00 g (4.56 mmol) of this compound and 1.14 g (4.56 mmol) of 4-octyloxyacetophenone in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Base Addition: While stirring, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide. The addition should be dropwise to control the reaction temperature. A color change to yellow or orange is typically observed, followed by the formation of a precipitate.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.
-
Work-up: After the reaction is complete, pour the mixture into 100 mL of ice-cold deionized water. Acidify the solution to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This step neutralizes the excess base and protonates the phenoxide intermediate.
-
Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40°C for 12 hours.
Expected Results and Characterization
The final product, (E)-1-(4-octyloxyphenyl)-3-(3-bromo-4-chlorophenyl)prop-2-en-1-one, is expected to be a pale yellow to white crystalline solid. The yield and purity should be determined by standard analytical techniques.
| Parameter | Expected Value | Method of Analysis |
| Yield | 75-85% | Gravimetric |
| Melting Point | To be determined | Melting Point Apparatus |
| Purity | >99% | HPLC |
| Structure Confirmation | Consistent with target | ¹H NMR, ¹³C NMR, FT-IR |
Characterization of Liquid Crystalline Properties:
The mesomorphic properties of the synthesized chalcone are investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
-
Polarized Optical Microscopy (POM): A small sample of the purified product is placed on a glass slide and heated on a hot stage. The sample is observed through a polarizing microscope during heating and cooling cycles. The appearance of birefringent textures, such as schlieren or fan-shaped textures, upon melting of the solid indicates the presence of a liquid crystalline phase. The temperatures at which these phase transitions occur are recorded.
-
Differential Scanning Calorimetry (DSC): DSC is used to quantitatively determine the phase transition temperatures and the associated enthalpy changes. A small amount of the sample is sealed in an aluminum pan and subjected to a controlled heating and cooling program. The resulting thermogram will show peaks corresponding to the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions.
Based on the structure of the target molecule, with its rigid halogenated core and flexible alkoxy chain, it is anticipated to exhibit enantiotropic nematic and/or smectic phases. The precise transition temperatures will depend on the purity of the sample and the specific intermolecular interactions.
Structure-Property Rationale: The Impact of Halogenation
The choice of this compound as a starting material is deliberate and scientifically driven. The presence and positioning of the bromine and chlorine atoms have a profound effect on the final properties of the liquid crystal:
-
Enhanced Polarity and Dipole Moment: The electronegative halogen atoms increase the molecular dipole moment, which can lead to stronger intermolecular interactions and potentially higher clearing points. This is a critical factor in the thermal stability of the liquid crystal phase.
-
Increased Molecular Polarizability: The large electron clouds of bromine and chlorine contribute to the overall molecular polarizability. This is directly related to the refractive index and the dielectric anisotropy of the material, which are key parameters for display applications.
-
Steric Effects and Molecular Packing: The specific 3-bromo-4-chloro substitution pattern influences the molecular shape and how the mesogens pack in the liquid crystalline state. This can favor the formation of specific mesophases (e.g., tilted smectic phases) and affect the viscosity of the material.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction; impure starting materials. | Increase reaction time; ensure starting materials are pure; check the concentration and freshness of the NaOH solution. |
| Oily Product | Impurities present; incomplete crystallization. | Purify the crude product using column chromatography before recrystallization; try different solvent systems for recrystallization. |
| No Liquid Crystal Phase Observed | Impurities suppressing mesophase formation; molecular structure not conducive to liquid crystallinity. | Ensure high purity of the final product; synthesize analogues with different alkoxy chain lengths to promote mesomorphism. |
Conclusion
This compound serves as an exemplary building block for the synthesis of advanced liquid crystal materials. The strategic incorporation of this di-halogenated moiety allows for the fine-tuning of the electronic and steric properties of the resulting mesogens. The Claisen-Schmidt condensation provides a straightforward and efficient route to chalcone-based liquid crystals, and the resulting materials are expected to exhibit stable and potentially tunable mesophases. This application note provides a robust protocol for researchers and scientists in the field of materials science and drug development to explore the synthesis and characterization of novel liquid crystalline compounds with tailored properties.
References
- Ha, S. T., & Low, Y. W. (2016). Synthesis and Phase Transition Behaviours of New Chalcone Derivatives. Journal of Chemistry, 2016, 1-7. [Link]
- Patel, R. B., & Shah, R. R. (2016). Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. World Scientific News, 42, 1-14.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- Kato, T., Mizoshita, N., & Kishimoto, K. (2004). Functional liquid-crystalline assemblies: self-organized soft materials.
The Versatile Role of 3-Bromo-4-chlorobenzaldehyde in the Synthesis of Novel Chromophores: A Guide for Advanced Dye Development
Introduction: Unlocking the Potential of a Halogenated Aromatic Aldehyde
In the vast landscape of synthetic organic chemistry, 3-Bromo-4-chlorobenzaldehyde emerges as a pivotal intermediate, particularly valued within the pharmaceutical and fine chemical sectors.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, offers a versatile scaffold for constructing complex molecular architectures.[1] This guide delves into the application of this readily available building block in the synthesis of vibrant and functional dyes, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The presence of the aldehyde functional group, combined with the electronic and steric influences of the halogen substituents, opens avenues for creating novel azo, triarylmethane, and styryl dyes with potentially unique spectroscopic and fastness properties.
This document provides a comprehensive overview of the synthetic utility of this compound in dye chemistry. We will explore its application in the synthesis of triarylmethane and styryl dyes, offering detailed, step-by-step protocols and the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 86265-88-5 | [1][2] |
| Molecular Formula | C₇H₄BrClO | [2] |
| Molecular Weight | 219.46 g/mol | [2] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | ~70°C | [1] |
| Boiling Point | ~277.8°C | [1] |
| Purity | Typically >98% |
Application in Triarylmethane Dye Synthesis: A Pathway to Brilliant Hues
Triarylmethane dyes are a class of intensely colored compounds characterized by a central carbon atom attached to three aromatic rings.[3] The synthesis of these dyes often involves the acid-catalyzed electrophilic substitution reaction of an aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline.[4][5] The aldehyde component serves as the electrophilic precursor to the central carbon atom of the dye. By employing this compound, novel triarylmethane dyes with unique shades and properties can be accessed.
Causality of Experimental Choices
The selection of N,N-dimethylaniline as the coupling partner is crucial due to the strong electron-donating nature of the dimethylamino group, which activates the aromatic ring towards electrophilic attack. The acid catalyst, typically hydrochloric or sulfuric acid, protonates the aldehyde, increasing its electrophilicity and facilitating the condensation reaction. The subsequent oxidation step is necessary to convert the colorless leuco form of the dye into the final, intensely colored conjugated system.
Experimental Protocol: Synthesis of a Novel Triarylmethane Dye
This protocol describes a representative procedure for the synthesis of a triarylmethane dye using this compound and N,N-dimethylaniline.
Materials:
-
This compound
-
N,N-dimethylaniline
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Lead (IV) oxide or Chloranil (for oxidation)
-
Ethanol
-
Deionized Water
Procedure:
-
Condensation Reaction: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), N,N-dimethylaniline (2.2 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to 100-120°C in an oil bath and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide to neutralize the acid until the pH is approximately 8-9. This will precipitate the leuco base of the dye.
-
Filter the crude leuco base, wash with copious amounts of water, and dry under vacuum.
-
Oxidation to the Dye: The leuco base can be oxidized to the final dye using various oxidizing agents. A common method involves suspending the leuco base in dilute hydrochloric acid and adding an oxidizing agent like lead (IV) oxide or chloranil portion-wise with stirring until the characteristic deep color of the triarylmethane dye develops.
-
Once the oxidation is complete, the dye can be isolated by salting out with sodium chloride, followed by filtration.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Workflow Diagram: Triarylmethane Dye Synthesis
Caption: Workflow for the synthesis of a triarylmethane dye.
Application in Styryl Dye Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[6] This reaction is particularly useful for the synthesis of styryl dyes, where an aromatic aldehyde, such as this compound, is condensed with a compound containing an active methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters).[7][8]
Mechanistic Insights and Rationale
The reaction is typically catalyzed by a weak base like piperidine or pyridine.[6] The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to yield the final, highly conjugated styryl dye.[9] The electron-withdrawing groups on the active methylene component and the halogen substituents on the benzaldehyde ring are expected to influence the electronic properties and thus the color of the resulting dye.
Experimental Protocol: Synthesis of a Styryl Dye
This protocol provides a general procedure for the synthesis of a styryl dye from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol or Acetonitrile (solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 2-4 hours. The formation of a colored precipitate often indicates the progress of the reaction. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product.
-
Filter the solid product and wash it with cold ethanol or water to remove unreacted starting materials and the catalyst.
-
Purification: The crude styryl dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Workflow Diagram: Styryl Dye Synthesis
Caption: Workflow for the synthesis of a styryl dye.
Expected Spectroscopic Properties and Further Research
The synthesized dyes are expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. The exact absorption maximum (λmax) will depend on the specific structure of the dye, including the nature of the auxochromic groups and the extent of conjugation. For the triarylmethane dye, the halogen substituents on one of the phenyl rings may cause a slight bathochromic or hypsochromic shift compared to analogous dyes without these substituents. For the styryl dye, the strong electron-withdrawing nature of the dicyanovinyl group will likely lead to a significant intramolecular charge transfer character, resulting in intense color.
Further research should focus on the full characterization of these novel dyes using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry. Additionally, evaluating their properties for specific applications, such as their fastness on various substrates (e.g., textiles), their potential as biological stains or probes, or their performance in electronic materials, would be valuable next steps.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a variety of dye classes. Its unique electronic and steric properties, imparted by the halogen substituents, provide a handle for fine-tuning the characteristics of the resulting chromophores. The protocols outlined in this guide for the synthesis of triarylmethane and styryl dyes serve as a foundation for researchers to explore the creation of novel colorants with tailored properties for a wide range of scientific and industrial applications.
References
- McCullagh, J., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions.
- Sekar, N., et al. (2011). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 23(6), 2565-2569. [Link]
- University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. [Link]
- Vertex AI Search. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. [Link]
- ResearchGate. (n.d.). Synthesis of Triarylmethanes by Decarbonylation of 3, 3-Diaryl Benzofuranones. [Link]
- Wiley Online Library. (n.d.). Enzymatic Knoevenagel condensation between 4-chlorobenzaldehyde and acetylacetone. [Link]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Method of producing 3-bromobenzaldehyde.
- Google Patents. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- Google Patents. (n.d.). Patent Application Publication (10) Pub. No.: US 2009/0255440 A1. [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). Compounds of the triphenylmethane series.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde. [Link]
- YouTube. (2018, May 4).
- ResearchGate. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Bromo-4-chlorobenzaldehyde
Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzaldehyde
Welcome to the technical support guide for the synthesis of this compound (CAS 86265-88-5). This document is designed for researchers, chemists, and process development professionals who utilize this critical intermediate in their synthetic workflows.[1] Given its importance as a building block in the pharmaceutical and fine chemical industries, achieving high purity and yield is paramount.[1]
This guide moves beyond standard protocols to address the nuanced challenges and common side reactions encountered during synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Core Synthesis Overview & Key Challenges
The most common laboratory-scale synthesis involves the direct electrophilic bromination of 4-chlorobenzaldehyde. This pathway is an electrophilic aromatic substitution (EAS), a cornerstone reaction in organic chemistry.[2][3] The primary challenge lies in controlling the regioselectivity and preventing unwanted side reactions on a deactivated aromatic ring. The two substituents on the starting material, a chloro group (-Cl) and an aldehyde group (-CHO), have competing directing effects that must be carefully managed.
-
-Cl group: Ortho-, para- directing (but deactivating).
-
-CHO group: Meta- directing (and strongly deactivating).
The desired product, this compound, results from substitution at the position that is ortho to the chlorine and meta to the aldehyde. This electronic preference makes the reaction feasible, but the deactivated nature of the ring necessitates carefully controlled conditions to avoid pitfalls.
Troubleshooting Guide & FAQs
FAQ 1: My final product analysis (GC-MS/NMR) shows multiple isomers, not just the desired 3-bromo product. What causes this lack of regioselectivity and how can I fix it?
Root Cause Analysis: This is the most frequent issue and stems directly from the electronic nature of the substrate. While the combination of directing effects strongly favors the 3-position, substitution can still occur at other positions, particularly under suboptimal conditions. The formation of the key intermediate in EAS, the resonance-stabilized carbocation known as a sigma complex, is the rate-determining step.[3] Factors that reduce the energy difference between the transition states leading to different isomeric sigma complexes will decrease selectivity.
-
High Temperature: Elevated temperatures provide sufficient kinetic energy to overcome the activation barrier for the formation of less-favored isomers (e.g., 2-bromo-4-chlorobenzaldehyde).
-
Highly Active Catalyst/Solvent System: An overly reactive brominating system can reduce selectivity, acting more indiscriminately on the deactivated ring.
Troubleshooting & Optimization:
-
Temperature Control is Critical: Lowering the reaction temperature is the most effective tool for enhancing regioselectivity. We recommend maintaining the temperature between 0°C and 5°C during the addition of the brominating agent.
-
Controlled Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring the most electronically preferred pathway.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes decrease selectivity. In our experience, iron(III) bromide (FeBr₃) provides an excellent balance of reactivity and selectivity for this specific transformation.[2]
dot
Caption: Troubleshooting workflow for poor regioselectivity.
FAQ 2: I've isolated a significant byproduct with a molecular weight corresponding to a dibrominated compound. How do I prevent this over-bromination?
Root Cause Analysis: Despite the aldehyde group's strong deactivating effect, the introduction of the first bromine atom does not sufficiently deactivate the ring to completely prevent a second substitution, especially if excess brominating agent is present or conditions are too harsh.
Troubleshooting & Optimization:
-
Strict Stoichiometric Control: This is non-negotiable. Use a precisely measured amount of the brominating agent. We recommend starting with 1.0 to 1.05 molar equivalents relative to the 4-chlorobenzaldehyde.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, quench the reaction immediately to prevent the slower, secondary bromination from occurring.
-
Quenching Procedure: To quench, pour the reaction mixture into a cold, aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted bromine.
| Parameter | Recommended Condition | Rationale |
| Br₂ Equivalents | 1.0 - 1.05 | Minimizes excess electrophile available for a second substitution. |
| Temperature | 0 - 10 °C | Reduces reaction rate, allowing for better control and preventing runaway reactions. |
| Monitoring | TLC or GC every 30 min | Ensures reaction is stopped upon completion, preventing over-reaction. |
| Quenching Agent | Cold aq. NaHSO₃ | Immediately neutralizes residual bromine, halting the reaction. |
| Table 1: Recommended parameters to prevent over-bromination. |
FAQ 3: My final product shows evidence of a carboxylic acid impurity (3-bromo-4-chlorobenzoic acid). What is the source of this oxidation?
Root Cause Analysis: Aldehydes are susceptible to oxidation to their corresponding carboxylic acids. This can occur under several circumstances:
-
Air Oxidation: Prolonged exposure of the final product to air, especially if impure or at elevated temperatures, can lead to slow oxidation.[4]
-
Oxidative Workup Conditions: Certain workup procedures, if not carefully controlled, can inadvertently cause oxidation.
-
Impure Starting Materials: The commercial 4-chlorobenzaldehyde starting material can sometimes contain 4-chlorobenzoic acid, which would then get brominated to form the final acidic impurity.[5]
Troubleshooting & Optimization:
-
Inert Atmosphere: During workup and purification, especially if heating is involved (e.g., distillation or recrystallization), use an inert atmosphere like nitrogen or argon to minimize contact with atmospheric oxygen.
-
Purification via Bicarbonate Wash: The most reliable method to remove the acidic impurity is a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while the neutral aldehyde remains in the organic layer.
dot
Caption: Workflow for removal of acidic impurities.
Experimental Protocols
Protocol 1: Optimized Bromination of 4-Chlorobenzaldehyde
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge 4-chlorobenzaldehyde (1.0 eq) and anhydrous iron(III) bromide (FeBr₃, 0.05 eq).
-
Dissolution: Add a suitable dry solvent (e.g., dichloromethane or carbon tetrachloride) and stir until all solids dissolve.
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in the same solvent. Add this solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C, monitoring its progress by TLC or GC.
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold (0°C) 10% aqueous solution of sodium bisulfite. Stir until the reddish-brown color of bromine disappears.
-
Workup: Proceed to Protocol 2 for extraction and purification.
Protocol 2: Workup and Purification to Remove Acidic Impurities
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Combine & Wash: Combine the organic layers. Wash successively with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Caution: Gas evolution (CO₂) may occur.[6]
-
Water (1x).
-
Brine (saturated aq. NaCl) (1x).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.[6]
References
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Autech Industry Co., Limited. [Link]
- Aromatic Reactions: Gattermann–Koch Formyl
- G
- Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
- Solved: Gatterman-Koch reaction shown below is used to... Chegg. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. YouTube. [Link]
- Electrophilic Aromatic Substitution Notes. Jasperse, Chem 360. [Link]
- Electrophilic Aromatic Substitution Reactions (EAS). Leah4sci. [Link]
- Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
- Preparation of 4-chlorobenzaldehyde. PrepChem.com. [Link]
- This compound. PubChem. [Link]
- Solved: Predict the major product (or products) formed when... Chegg. [Link]
- Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
- 18.1: Electrophilic Aromatic Substitution (EAS). Chemistry LibreTexts. [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- US4945186A - Method of producing 3-bromobenzaldehyde.
- US5457239A - Process for formylation of aromatic compounds.
- This compound. Chemsrc. [Link]
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. [Link]
- 3-bromo-4-aminotoluene. Organic Syntheses Procedure. [Link]
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
- Organic chemistry - Predicting mono-bromin
- What is the major product(s) of each of the following reactions? Pearson+. [Link]
- Exploring 3-Bromo-4-Chlorotoluene: Properties, Applic
- What is the major product of bromination of p-chlorobenzoic acid reactions? Bartleby. [Link]
- ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
- 4-Chlorobenzaldehyde. Wikipedia. [Link]
- 4-Bromo-3-chlorobenzaldehyde. PubChem. [Link]
Sources
Technical Support Center: Purification of 3-Bromo-4-chlorobenzaldehyde
Welcome to the technical support center for the purification of 3-bromo-4-chlorobenzaldehyde (CAS No: 86265-88-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. The information herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Introduction to Purification Challenges
This compound is a solid at room temperature with a melting point of approximately 70°C.[1][2] While its solid nature lends itself to purification by recrystallization, crude reaction mixtures are often oily or contain impurities that can complicate simple crystallization. Common impurities may include unreacted starting materials, regioisomers from the halogenation process, or the corresponding carboxylic acid (3-bromo-4-chlorobenzoic acid) formed via oxidation of the aldehyde.[3] The choice of purification strategy depends heavily on the nature and quantity of these impurities.
This guide provides a logical workflow for isolating this compound to a high degree of purity, essential for its use in pharmaceutical and fine chemical synthesis.[4]
Purification Strategy Workflow
The following diagram outlines a decision-making workflow for selecting the most appropriate purification strategy based on the characteristics of your crude reaction mixture.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification, providing likely causes and actionable solutions.
Q1: My recrystallization attempt resulted in an oil, not crystals. What went wrong?
-
Potential Cause: The most common reason for "oiling out" is the presence of significant impurities, which depress the melting point of the mixture below the temperature of the solvent. The compound dissolves in the hot solvent but separates as a supercooled liquid rather than forming a crystal lattice upon cooling.
-
Solution: Your crude product is not pure enough for direct recrystallization. You should first subject the material to a preliminary purification technique to remove the bulk of the impurities.
-
Column Chromatography: This is highly effective for removing a wide range of impurities. See the detailed protocol in the FAQ section.
-
Bisulfite Adduct Formation: This chemical method is specific for aldehydes and is excellent for separating them from non-aldehyde impurities.[5] The aldehyde is temporarily converted to a water-soluble salt, allowing organic impurities to be washed away. The pure aldehyde is then regenerated.[6]
-
Q2: After running a silica gel column, my yield is very low, and I see smearing on the TLC plate.
-
Potential Cause 1: Irreversible Adsorption/Decomposition. Aldehydes can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC and poor recovery from a column.[7] In some cases, sensitive aldehydes can decompose.
-
Solution 1:
-
Deactivate the Silica: Add 1% triethylamine to your eluent system. This base neutralizes the acidic sites on the silica gel, preventing strong adsorption and decomposition of the aldehyde.[7]
-
Switch Stationary Phase: Use neutral alumina instead of silica gel. Alumina is less acidic and often provides better results for basic or sensitive compounds.[3][8]
-
-
Potential Cause 2: Improper Solvent System. The chosen eluent may have too high or too low a polarity, leading to co-elution with impurities or failure to elute the product from the column.
-
Solution 2: Systematically screen solvent systems using Thin Layer Chromatography (TLC) before running the column. A good target Rf (retention factor) for your product is between 0.25 and 0.35 to ensure good separation from impurities.[7] A common starting point is a mixture of hexanes and ethyl acetate.
Q3: The yield from my bisulfite adduct purification is poor.
-
Potential Cause 1: Incomplete Adduct Formation. The equilibrium for adduct formation may not have been sufficiently driven towards the product.
-
Solution 1: Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] Ensure vigorous mixing (e.g., shaking in a separatory funnel for several minutes) to maximize the interfacial contact between the organic and aqueous phases.[9] For some aromatic aldehydes, using a co-solvent like methanol or THF where the crude mixture is initially dissolved can improve the reaction.[5]
-
Potential Cause 2: Incomplete Regeneration of the Aldehyde. The aldehyde was not fully liberated from the bisulfite adduct.
-
Solution 2: After isolating the aqueous layer containing the adduct, ensure the pH is raised sufficiently to reverse the reaction. Add a strong base like sodium hydroxide (NaOH) solution dropwise until the pH is strongly basic (pH > 10).[5][6] Monitor the pH with indicator paper. Ensure vigorous mixing during basification to allow the regenerated aldehyde to be extracted into the organic layer.
Q4: My final product has a sharp melting point, but NMR analysis shows a small peak corresponding to 3-bromo-4-chlorobenzoic acid.
-
Potential Cause: The aldehyde is susceptible to air oxidation, a common issue with many benzaldehydes. This can occur during the reaction, workup, or even during storage if exposed to air.[3]
-
Solution: While column chromatography can remove the acid, a simpler and more direct method is an acid-base extraction prior to the final purification step (like recrystallization).
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The acidic carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral aldehyde remains in the organic layer.
-
Separate the layers, dry the organic phase with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to recover the aldehyde, now free of the acidic impurity.
-
Frequently Asked Questions (FAQs)
Q: What are the key physical and safety properties of this compound?
A: It is crucial to be aware of the properties and hazards before handling this compound.
| Property | Value | Reference |
| Appearance | White to pale-yellow solid/powder | [1][10] |
| Molecular Weight | 219.46 g/mol | [11] |
| Melting Point | ~70°C | [1][2] |
| Boiling Point | ~277.8°C @ 760 Torr | [1] |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [11][12] |
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
Q: Can you provide a reliable protocol for recrystallization?
A: Yes. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[15] For this compound, a hexane/ethyl acetate or an ethanol/water mixture works well.
Protocol: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol needed to fully dissolve the solid. Keep the solution heated on a hot plate.
-
Once dissolved, remove the flask from the heat. Slowly add warm water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[15]
-
Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Q: What is a good starting protocol for column chromatography?
A: This protocol provides a general guideline for purification via flash column chromatography.[16]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase (Eluent) | Start with 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity to 90:10 or 85:15 if the product elutes too slowly. |
| TLC Visualization | UV light (254 nm) |
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and then remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute: Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to begin elution.
-
Collect Fractions: Collect fractions in test tubes and monitor their contents by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Q: How can I confirm the purity of my final product?
A: A combination of techniques should be used to confidently assess purity:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (~70°C). Impurities will cause the melting point to be depressed and broaden.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC can be used.[17]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (n.d.). This compound | CAS#:86265-88-5.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry.
- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- WorldOfChemicals. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- ScienceLab.com. (n.d.). Material Safety Data Sheet - 3-bromobenzaldehyde 97%.
- Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE.
- PrepChem.com. (n.d.). Preparation of 4-chlorobenzaldehyde.
- Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
- PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde.
- Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column.
- Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka.
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
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- 2. 3-BROMO-4-CHLORO-BENZALDEHYDE CAS#: 86265-88-5 [m.chemicalbook.com]
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- 4. nbinno.com [nbinno.com]
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- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 86265-88-5 [sigmaaldrich.com]
- 11. This compound | C7H4BrClO | CID 14049809 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting Low Yields in Suzuki Coupling with 3-Bromo-4-chlorobenzaldehyde
<Technical Support Center: Suzuki Coupling Reactions >
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, with substrates like 3-Bromo-4-chlorobenzaldehyde. Here, we will explore common issues and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion of my this compound. What are the most common initial culprits?
Low conversion is a frequent issue and often points to problems with one of the core components of the catalytic cycle. The most common initial factors to investigate are:
-
Catalyst Inactivity: The Pd(0) active species may not be generating efficiently or is being deactivated. This can be due to poor quality reagents or the presence of oxygen.
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than aryl bromides. While the bromine on your substrate is more reactive, the presence of the electron-withdrawing aldehyde and the chlorine can influence the electronic properties of the aromatic ring, potentially affecting the oxidative addition step.[1][2]
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo side reactions like protodeboronation, especially under aqueous basic conditions.[3][4]
-
Sub-optimal Base or Solvent: The choice and quality of the base and solvent system are critical for the transmetalation step and overall reaction rate.[5][6]
Q2: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?
Sluggish reactions are often a sign that the energy barriers in the catalytic cycle are not being efficiently overcome. To accelerate the reaction, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps, which are often crucial for challenging substrates.[1][7][8]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, be mindful of the stability of your starting materials and reagents at higher temperatures.[9]
-
Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading can sometimes overcome kinetic hurdles.
Q3: I'm observing significant amounts of side products. What are the likely culprits?
The formation of byproducts can significantly reduce the yield of your desired product. Common side reactions in Suzuki couplings include:
-
Homocoupling: This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[10][11] This is often exacerbated by the presence of oxygen.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), leading to the formation of an arene byproduct.[4][10]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process that can be promoted by certain bases or impurities.[4]
In-Depth Troubleshooting Guides
Problem 1: Low Yield Due to Catalyst and Ligand Inefficiency
The palladium catalyst and its associated ligand are the heart of the Suzuki reaction. For an electron-deficient substrate like this compound, the standard Pd(PPh₃)₄ may not be optimal.
Q: Why is my standard palladium catalyst not working well with this compound?
The electronic nature of your substrate, with two electron-withdrawing groups (aldehyde and chlorine), can make the oxidative addition of the C-Br bond to the Pd(0) center more challenging. Standard phosphine ligands like triphenylphosphine (PPh₃) may not provide sufficient electron density to the palladium center to facilitate this step efficiently.[1][12]
Solution Workflow:
-
Switch to an Electron-Rich, Bulky Ligand: Employing modern biaryl phosphine ligands can dramatically improve catalytic activity.[7][8] These ligands enhance the electron density on the palladium, promoting oxidative addition, and their bulkiness can facilitate the final reductive elimination step.[1][12]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species.
-
Optimize Ligand-to-Metal Ratio: A 1:1 or 2:1 ligand-to-palladium ratio is often optimal.[7] Excess ligand can sometimes inhibit the reaction.[13]
Recommended Ligands for Electron-Deficient Aryl Halides:
| Ligand Class | Specific Ligand Examples | Key Advantages |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for a broad range of substrates, including sterically hindered and electron-deficient ones.[7][14] |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, often used in challenging couplings. |
| Dialkylphosphines | tBu₃P | Very electron-rich, can be effective for unreactive aryl chlorides.[13] |
Problem 2: Issues Arising from the Boronic Acid Partner
The stability and reactivity of the boronic acid are crucial for a successful Suzuki coupling.
Q: How can I tell if my boronic acid is the source of the low yield?
If you observe a significant amount of the corresponding arene (from protodeboronation) or homocoupled biaryl in your crude reaction mixture, it's a strong indication that the boronic acid is degrading. Boronic acids are susceptible to decomposition, especially under aqueous basic conditions.[3][4]
Solution Workflow:
-
Use a More Stable Boronic Acid Surrogate: Consider using a boronate ester, such as a pinacol ester.[3][15] These are generally more stable to storage and reaction conditions.[3][16][17] While they may react more slowly, the trade-off in stability can lead to higher overall yields.[3] It's widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[3][18]
-
Minimize Water Content (if using a boronic acid): While some water is often necessary, excessive amounts can promote protodeboronation. Ensure your organic solvents are dry and consider using an anhydrous base.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, minimizing side reactions.
Boronic Acid vs. Boronate Ester: A Comparative Overview
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reactivity | Generally more reactive, leading to shorter reaction times.[3] | Less reactive, may require longer reaction times or higher temperatures.[3] |
| Stability | Prone to protodeboronation and oxidation.[3][4] | More stable to storage and reaction conditions.[3][16][17] |
| Handling | Can be challenging to handle and purify. | Often crystalline solids that are easier to handle.[3] |
Problem 3: Suboptimal Base and Solvent Selection
The base and solvent play a multifaceted role in the Suzuki coupling, influencing everything from reagent solubility to the rate of transmetalation.[5][6]
Q: I'm using K₂CO₃ in a toluene/water mixture and getting low yields. What should I change?
While potassium carbonate is a common choice, it may not be the optimal base for your specific substrate. The base's role is to activate the organoboron species to facilitate transmetalation.[12] For challenging couplings, a stronger base or a different solvent system may be required.
Solution Workflow:
-
Screen Different Bases: The choice of base can be critical. Consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[14] Ensure the base is finely powdered to maximize its surface area.
-
Optimize the Solvent System: The solvent system needs to solubilize all components of the reaction. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is common.[5][14] However, the ratio can be important. Increasing the amount of the aqueous phase can sometimes improve the yield.[5] Always ensure your organic solvents are degassed to remove oxygen.[14]
-
Consider Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or MeCN can be effective, although their role in selectivity can be complex.[6][19]
Commonly Used Bases and Solvents:
| Base | Solvent System (Organic:Water ratio) | Comments |
| K₂CO₃ | Toluene/Water, Dioxane/Water (e.g., 4:1) | A common starting point, but may not be strong enough for all substrates.[20] |
| K₃PO₄ | Toluene, Dioxane (often with minimal water) | A stronger base, often effective for challenging couplings.[14] |
| Cs₂CO₃ | Dioxane/Water, THF/Water | A very effective but more expensive base.[9][14] |
| KF | Anhydrous THF or Toluene | Can be used when base-labile functional groups are present.[21] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the this compound, arylboronic acid (or ester), and base under an inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Suzuki reaction - Wikipedia.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Borates Today. (2021, December 17). Boron Suzuki Coupling.
- Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
- Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- The Journal of Physical Chemistry B - ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
- Chemical Science (RSC Publishing). (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- TIB. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki-Miyaura reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
- Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- Chemical Science (RSC Publishing). (2020, January 6). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling.
- PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Organic Letters - ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Optimization conditions of Suzuki‐Miyaura reaction between 4‐bromobenzaldehyde and phenylboronic acid catalysed with the NHC–Pd–PEPPSI complexes.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling : r/Chempros.
- ResearchGate. (n.d.). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a..
Sources
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- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Boron Suzuki Coupling | Borates Today [borates.today]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Reactions of 3-Bromo-4-chlorobenzaldehyde
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates bearing multiple halogen atoms, such as 3-bromo-4-chlorobenzaldehyde, present a unique and significant challenge: chemoselectivity . The primary goal is to achieve selective coupling at the more reactive carbon-bromine (C-Br) bond while leaving the less reactive carbon-chlorine (C-Cl) bond intact.
This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols tailored for researchers, chemists, and drug development professionals working with this specific substrate. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve high yields and selectivity in your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when performing a Suzuki-Miyaura coupling with this compound.
Question 1: My reaction is giving a mixture of the desired mono-coupled product (at the bromine position) and the di-coupled product. How can I improve selectivity for the C-Br bond?
Answer: Achieving high selectivity is the central challenge with this substrate. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend: C–I > C–Br > C–OTf > C–Cl.[3] While the C-Br bond is inherently more reactive, harsh conditions can lead to unwanted coupling at the C-Cl position.
Core Strategy: The key is to use conditions that are just active enough to facilitate oxidative addition at the C-Br bond but not energetic enough to activate the C-Cl bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS. High temperatures (e.g., >100 °C) provide the activation energy needed to cleave the stronger C-Cl bond.[4]
-
Re-evaluate Your Ligand Choice: Highly active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(tBu)₃) are specifically designed to activate less reactive C-Cl bonds.[5][6] Using these may inadvertently promote di-coupling. Consider a less activating ligand like triphenylphosphine (PPh₃) or a different class of ligand altogether. For selective C-Br coupling, a standard catalyst like Pd(PPh₃)₄ can often provide the required selectivity under the right conditions.
-
Shorten the Reaction Time: Once the starting material is consumed (as monitored by TLC/GC), work up the reaction immediately. Extended reaction times, even at moderate temperatures, can lead to the slow formation of the di-coupled byproduct.
Question 2: My reaction is very sluggish or has stalled, resulting in low yield and unreacted starting material. What's wrong?
Answer: A stalled reaction indicates that the catalytic cycle is being inhibited or is not efficient enough under the chosen conditions.
Troubleshooting Steps:
-
Check Catalyst and Ligand Integrity: The active Pd(0) catalyst is sensitive to oxygen.[7]
-
Solution: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been handled properly.[7][8] Crucially, the reaction mixture and solvents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for at least 30 minutes) before the catalyst is added.[4][9] Maintain a positive inert gas pressure throughout the reaction.[9]
-
-
Evaluate the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[2][10][11][12] If the base is too weak, insoluble, or hydrated (when anhydrous conditions are needed), this step can become rate-limiting.
-
Solution: For this substrate, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[9][13] Ensure the base is finely powdered to maximize surface area. If using anhydrous conditions, ensure the base is freshly dried.
-
-
Solvent System: The polarity and composition of the solvent are critical for solubility and reaction kinetics.
-
Solution: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O) is often effective, as water helps dissolve the inorganic base and facilitates the formation of the active borate species.[4][14][15] If solubility of the organic reagents is an issue, consider a more polar aprotic solvent like DMF, but be aware it can be difficult to remove.[4]
-
Question 3: I'm observing significant side products, including dehalogenation (loss of Br or Cl) and homocoupling of my boronic acid. How can I prevent these?
Answer: These side reactions compete with the desired cross-coupling pathway and consume your reagents, lowering the overall yield.
Troubleshooting Dehalogenation: Dehalogenation occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain bases or solvents.[7]
-
Solution: Avoid strongly reducing conditions. If using an alcohol as a solvent or co-solvent, it can sometimes act as a hydride source. Switching to a non-protic solvent system like Dioxane/Water or Toluene/Water may help. Ensure the purity of your reagents, as impurities can sometimes facilitate this side reaction.
Troubleshooting Homocoupling: Homocoupling of the boronic acid (forming a biaryl byproduct from two boronic acid molecules) is almost always caused by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[7][9]
-
Solution: This reinforces the critical importance of rigorous degassing of all solvents and the reaction vessel before adding the catalyst.[9] Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes favor homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why is the C-Br bond more reactive than the C-Cl bond in a Suzuki reaction?
The difference in reactivity stems from the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond. In the Suzuki catalytic cycle, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][16] Cleaving the weaker C-Br bond requires less energy, and therefore occurs preferentially under milder conditions compared to the stronger C-Cl bond.[3]
Q2: What is the mechanistic role of the base in the reaction?
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic borate species (e.g., [Ar-B(OH)₃]⁻).[10][12][17] This negatively charged borate readily transfers its aryl group to the palladium(II) center, displacing the halide and forming the diorganopalladium(II) intermediate that precedes reductive elimination.[2][11] The choice and strength of the base can therefore directly influence the rate of the entire catalytic cycle.[2][5]
Q3: How do I choose the right palladium catalyst and ligand system?
For selective coupling at the C-Br position of this compound, the goal is to use a "Goldilocks" catalyst system—not too reactive, not too sluggish.
-
Palladium Precursor: Common choices like Pd(OAc)₂ and Pd₂(dba)₃ are excellent as they generate the active Pd(0) species in situ. Pd(PPh₃)₄ is also a reliable choice as it is a pre-formed, air-stable Pd(0) source.[7]
-
Ligand: For this specific challenge, triphenylphosphine (PPh₃) is a good starting point. It provides sufficient stability to the catalyst without being overly reactive to the point of activating the C-Cl bond. If yields are low, you might consider a slightly more electron-rich ligand, but avoid the highly specialized Buchwald-type biarylphosphine ligands unless you are intentionally targeting the C-Cl bond.[5]
Data & Visualization
Table 1: Recommended Catalyst & Ligand Systems for Selective C-Br Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd(PPh₃)₄ | (None needed) | 1-5% | Good first choice; air-stable Pd(0) source. Provides good selectivity. |
| Pd(OAc)₂ | PPh₃ | 1-3% (Pd), 2-6% (Ligand) | Generates Pd(0) in situ; versatile and cost-effective. |
| Pd₂(dba)₃ | PPh₃ | 1-2% (Pd), 2-4% (Ligand) | Excellent source of Pd(0); often used for more challenging couplings. |
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Strength | Solubility in Water | Typical Use & Comments |
| K₃PO₄ | Strong | High | Very effective, often accelerates reactions. A good choice for sluggish couplings. |
| K₂CO₃ | Moderate | High | A reliable, all-purpose base for many Suzuki reactions. Excellent starting point.[13] |
| Na₂CO₃ | Moderate | High | Similar to K₂CO₃, very common and cost-effective.[2] |
| Cs₂CO₃ | Strong | Very High | Highly effective but more expensive. Often used for difficult couplings or base-sensitive substrates.[4] |
| KF | Weak | High | Used for substrates with base-labile functional groups (e.g., esters).[12] |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Recommended Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound at the C-Br position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv), finely powdered
-
Toluene (8 mL)
-
Deionized Water (2 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.[5]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the toluene and water via syringe. The solvent mixture should be degassed beforehand by bubbling with argon for 30 minutes.
-
Catalyst Addition: With the reaction mixture under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the mixture vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the this compound starting material.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-chloro-3-arylbenzaldehyde.
References
- Cedeño, M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Cedeño, M., & Cárdenas, D. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Li, G., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, G. Y. (2003). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry.
- Akpokphelie, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- So, C. M., et al. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. PolyU Institutional Research Archive.
- Bohrium. (n.d.). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Frantz, D. E., & Fassler, R. (2010). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.
- Munday, R. H. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- OUCI. (n.d.). Unusual ligand-dependent chemoselective Suzuki–Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Overcoming Steric Hindrance in Wittig Reactions with Substituted Benzaldehydes
Welcome to the technical support center for navigating the challenges of the Wittig reaction, specifically when encountering sterically hindered substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise construction of carbon-carbon double bonds in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations grounded in reaction mechanism and practical, step-by-step solutions.
Q1: My Wittig reaction with an ortho-substituted benzaldehyde is resulting in extremely low to no yield. What's going wrong?
A1: This is a classic case of steric hindrance impeding the reaction. The bulky substituent at the ortho position of the benzaldehyde sterically clashes with the large triphenylphosphine group of the ylide. This clash raises the activation energy for the formation of the crucial oxaphosphetane intermediate, slowing down or even preventing the reaction.[1]
Causality Explained: The Wittig reaction proceeds through a [2+2] cycloaddition-like mechanism to form a four-membered ring intermediate called an oxaphosphetane.[2][3] The formation of this intermediate requires the phosphorus ylide and the aldehyde to come into close proximity. A bulky ortho substituent on the benzaldehyde physically blocks the optimal trajectory for the ylide's approach, as illustrated below.
Figure 1: Steric hindrance in Wittig reactions.
Troubleshooting Protocol:
-
Switch to a Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally less sterically demanding than the corresponding phosphonium ylide.[1][4][5] This increased reactivity often overcomes the steric barrier presented by the ortho substituent.[6][7] An added benefit is that the phosphate byproduct is water-soluble, simplifying purification.[1][4]
-
Optimize Wittig Reaction Conditions (If HWE is not an option):
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for decomposition of starting materials or products.
-
Use a Less Hindered Ylide: If your synthesis allows, consider using a less bulky phosphonium ylide. For example, if you are introducing a simple alkyl group, ensure the other substituents on the phosphorus are as small as possible.
-
Prolonged Reaction Time: Allow the reaction to stir for an extended period (24-48 hours) to maximize the potential for product formation, even if the rate is slow.
-
Q2: I'm observing a complex mixture of products, including unreacted starting material and potential byproducts, when reacting a benzaldehyde with an electron-withdrawing substituent.
A2: Electron-withdrawing groups (EWGs) on the benzaldehyde can influence the electronics of the carbonyl group, but the primary issue here might be related to the stability of your ylide and potential side reactions. If you are using a stabilized ylide (one with an EWG on the ylide itself), its reactivity is diminished, which can lead to incomplete reactions, especially with less reactive aldehydes.[8][9]
Troubleshooting Protocol:
-
Evaluate Ylide Stability:
-
For Stabilized Ylides: These ylides (e.g., those derived from α-haloesters) are less reactive and may require more forcing conditions. Consider increasing the reaction temperature or using a more polar solvent like DMF to enhance reactivity.
-
For Unstabilized Ylides: These ylides (e.g., alkyl-substituted) are highly reactive and can be prone to decomposition if not handled correctly.[1] Ensure strictly anhydrous conditions and an inert atmosphere. It can be beneficial to generate the ylide in situ at low temperatures (-78 °C) and then slowly add the aldehyde.[1]
-
-
Check for Aldehyde Purity: Aldehydes, especially those with activating groups, can be prone to oxidation to carboxylic acids or polymerization.[1][7] Using freshly purified aldehyde is crucial. A tandem oxidation-Wittig process, where the corresponding alcohol is oxidized to the aldehyde in situ immediately before the Wittig reaction, can be an effective strategy to avoid issues with aldehyde stability.[7]
-
Consider the Base: Ensure the base you are using is appropriate for the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaH are necessary for complete deprotonation.[1][10] Incomplete ylide formation will lead to unreacted starting materials.
Q3: My reaction is producing a mixture of E and Z isomers, and I need to favor one over the other.
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions.[2]
-
Non-stabilized ylides (e.g., R = alkyl) typically favor the formation of the Z-alkene under kinetic control, especially in salt-free conditions.[2][11]
-
Stabilized ylides (e.g., R = CO₂Et, CN) tend to favor the thermodynamically more stable E-alkene because the initial cycloaddition is reversible, allowing for equilibration to the more stable intermediate.[2][12]
Strategies for Stereocontrol:
| Desired Isomer | Ylide Type | Recommended Strategy |
| Z-Alkene | Non-stabilized | Use salt-free conditions (e.g., bases like KHMDS). Perform the reaction at low temperatures (-78 °C). |
| E-Alkene | Stabilized | Use a stabilized ylide. Higher temperatures can further promote equilibration to the E-isomer. |
| E-Alkene | Non-stabilized | Employ the Schlosser modification . This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[7][13][14] |
| Z-Alkene | Stabilized | This is challenging with the standard Wittig. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is the preferred method. It utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific base/additive combinations (KHMDS/18-crown-6) at low temperatures to favor the Z-alkene under kinetic control.[15][16] |
Frequently Asked Questions (FAQs)
Q: How do substituents on the benzaldehyde ring, other than at the ortho position, affect the Wittig reaction?
A: Substituents at the meta and para positions primarily exert electronic effects.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -CF₃) make the carbonyl carbon more electrophilic, which can increase the rate of the initial nucleophilic attack by the ylide.
-
Electron-donating groups (EDGs) (e.g., -OCH₃, -N(CH₃)₂) make the carbonyl carbon less electrophilic, potentially slowing down the reaction.
In most cases, these electronic effects are less impactful than severe steric hindrance from ortho substituents.
Q: What are the best practices for solvent selection in a Wittig reaction?
A: The choice of solvent is critical and depends on the ylide and base used.
-
Aprotic, non-polar solvents like THF, diethyl ether, and toluene are most common, especially when using strong organolithium bases like n-BuLi.
-
Polar aprotic solvents like DMF or DMSO can be used, particularly for less reactive stabilized ylides, as they can help to solubilize the phosphonium salt and increase the reaction rate. However, be cautious as these solvents can sometimes affect the stereoselectivity.
-
Strictly anhydrous conditions are paramount, as ylides are strong bases and will be quenched by water.[1]
Q: My reaction is complete, but I'm struggling to remove the triphenylphosphine oxide byproduct. What are some effective purification strategies?
A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and tendency to co-crystallize with products.
-
Crystallization: If your product is a solid, careful recrystallization from a suitable solvent system can sometimes leave the TPPO in the mother liquor.
-
Column Chromatography: This is the most common method. TPPO is quite polar, so using a less polar eluent system can often allow for the separation of your less polar alkene product. A gradient elution can be effective.
-
Switching to HWE: As mentioned earlier, the phosphate byproduct from the Horner-Wadsworth-Emmons reaction is water-soluble and easily removed with an aqueous workup, making this a highly attractive alternative.[1][4]
Advanced Methodologies for Highly Hindered Systems
For particularly challenging substrates where even the standard HWE reaction fails, consider these advanced olefination methods:
-
Still-Gennari Olefination: As detailed in the stereoselectivity table, this modification of the HWE reaction is excellent for producing Z-alkenes and can be effective for some hindered systems.[15][17][18]
-
Julia-Kocienski Olefination: This reaction provides excellent E-selectivity and is known to be effective for the synthesis of tri- and tetrasubstituted alkenes, often succeeding where Wittig-type reactions fail due to steric hindrance.
Figure 2: Troubleshooting workflow for hindered Wittig reactions.
References
- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983, 24 (41), 4405–4408.
- Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Organic Chemistry Portal.
- Ando, K.; Oishi, T.; Hirama, M.; Ohno, H.; Ibuka, T. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. J. Org. Chem.2000, 65 (15), 4745–4749.
- Organic Chemistry Portal. Wittig Reaction. [Link]
- YouTube. The Wittig Reaction - Mechanism and Stereochemistry. [Link]
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Szymański, W.; et al. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. J. Org. Chem.2015, 80 (16), 5725–5728. [Link]
- Szymański, W.; et al. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. PubMed. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Szymański, W.; et al. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules. 2022, 27(21), 7205. [Link]
- JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
- SynArchive.
- ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
- Delaware Valley University.
- ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]
- Chemistry Steps. Wittig Reaction Practice Problems. [Link]
- The Reaction Guy. Wittig Reaction - Common Conditions. [Link]
- Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Delaware Valley University.
- Reddit. Problems with wittig reaction. [Link]
- YouTube. Wittig Reaction Practice Problems. [Link]
- ResearchGate.
- Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
- NIH.
- Chemistry LibreTexts. 20.4: The Wittig reaction. [Link]
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- 18. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing self-condensation of 3-Bromo-4-chlorobenzaldehyde in aldol reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3-Bromo-4-chlorobenzaldehyde in aldol reactions. Our focus is to equip you with the expertise to navigate potential challenges and optimize your reaction outcomes, specifically concerning the prevention of unwanted side reactions.
A Note on the Reactivity of this compound
A crucial point to understand from the outset is the inherent reactivity of this compound in the context of aldol chemistry. For a carbonyl compound to undergo self-condensation, it must possess α-hydrogens—protons on the carbon atom adjacent to the carbonyl group. These protons are acidic enough to be removed by a base, forming a nucleophilic enolate.[1]
This compound, much like benzaldehyde itself, lacks α-hydrogens . Its structure precludes the formation of an enolate ion.[2][3] Consequently, it cannot act as the nucleophile and cannot undergo self-condensation .[2] In any crossed aldol reaction, this compound will function exclusively as the electrophile—the species that is attacked by an enolate.
Therefore, the primary challenge in these reactions is not preventing the self-condensation of the aldehyde, but rather minimizing the self-condensation of its enolizable reaction partner (e.g., a ketone or another aldehyde with α-hydrogens). This guide is structured to address this specific challenge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is yielding a significant amount of a dimeric byproduct derived from my ketone, and the yield of the desired crossed-aldol product is low. What is happening and how can I fix it?
Answer:
This is a classic case of the ketone's self-condensation competing with, and in your case, winning against the desired crossed-aldol reaction. The enolate generated from your ketone is reacting with another molecule of the unenolized ketone instead of the this compound.[4] This occurs when the concentration of the ketone enolate is high relative to the aldehyde, or when the reaction conditions do not sufficiently favor the cross-condensation pathway.
Here are several strategies to resolve this, ranging from simple procedural changes to a complete change in reaction philosophy:
Strategy 1: Controlled Addition (Thermodynamic Conditions)
This is the most straightforward adjustment for reactions using common bases like NaOH or KOH in a protic solvent like ethanol (a Claisen-Schmidt condensation).[5]
-
The Principle: By keeping the instantaneous concentration of the enolate low, you can ensure that any enolate that forms is more likely to encounter a molecule of the more abundant this compound before it finds another ketone molecule.
-
Protocol Adjustment: Instead of mixing all reactants at once, prepare a solution of the this compound and your ketone. Then, add the base solution dropwise to this mixture.[5] An even better approach is to prepare a mixture of the aldehyde and the base, and then slowly add the ketone to this mixture.[6][7] This ensures the ketone is immediately exposed to an environment rich in the electrophilic aldehyde and base, promoting the crossed reaction.
Strategy 2: Stoichiometric Control
-
The Principle: Le Châtelier's principle can be applied to favor the desired reaction.
-
Protocol Adjustment: Use a slight excess (1.2-1.5 equivalents) of the this compound. This increases the statistical probability of the ketone enolate colliding with the aldehyde.[4] This is particularly effective when the aldehyde is a readily available or less expensive component of your synthesis.
Strategy 3: Directed Aldol Reaction (Kinetic Conditions)
This approach offers the highest level of control by separating the enolate formation step from the aldol addition step. It requires stronger bases and anhydrous, aprotic conditions.
-
The Principle: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to quantitatively and irreversibly convert your ketone into its lithium enolate before introducing the aldehyde.[2][8] This eliminates the possibility of ketone self-condensation because no unenolized ketone is present when the enolate is formed.[7]
-
Protocol Adjustment:
-
Dissolve the ketone in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add one equivalent of LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.[6]
-
Slowly add a solution of this compound (1 equivalent) to the pre-formed enolate solution at -78 °C.
-
After the reaction is complete (monitored by TLC), quench with a proton source like saturated aqueous ammonium chloride.[6]
-
Q2: The reaction seems to have stalled. TLC analysis shows unreacted starting materials even after an extended period. What could be the cause?
Answer:
A stalled reaction can be due to several factors related to the reaction conditions and reagents.
-
Insufficient Base: The base is catalytic, but insufficient loading can lead to a slow reaction rate. For solvent-free grinding methods, a catalyst loading of 20 mol% of solid NaOH has been shown to be effective.[9] For solution-phase reactions, ensure at least catalytic amounts are used, and consider that acidic impurities in your reagents could be neutralizing the base.
-
Poor Reagent Quality: Aldehydes can oxidize over time to form carboxylic acids. This impurity will neutralize the base catalyst, effectively shutting down the reaction. Ensure your this compound is pure. Distillation or purification may be necessary if it has been stored for a long time.
-
Suboptimal Temperature: While many Claisen-Schmidt reactions work well at room temperature, some systems require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier.[5][9] Conversely, if you are using a directed aldol approach with LDA, maintaining a very low temperature (-78 °C) is critical, as warming can lead to side reactions and enolate decomposition.[8]
-
Product Precipitation: In some solvent systems, the desired chalcone product may be insoluble and precipitate out of the solution. This can coat the surface of the reactants or catalyst, preventing the reaction from proceeding to completion.[5] If this occurs, try increasing the solvent volume or switching to a solvent in which the product has higher solubility. Ensure vigorous stirring throughout the reaction.[5]
Frequently Asked Questions (FAQs)
What is the fundamental principle of a successful crossed aldol reaction with a non-enolizable aldehyde like this compound?
The key is to control which carbonyl compound forms the enolate. Since this compound cannot form an enolate, it is designated as the permanent electrophile.[5] Success hinges on generating the enolate from the other partner (the nucleophile) in a controlled manner, such that it preferentially reacts with the aldehyde rather than with itself.[10]
When should I choose a strong base like LDA over a weaker base like NaOH?
The choice of base dictates the reaction conditions and the level of control you can exert.
| Feature | NaOH / KOH | Lithium Diisopropylamide (LDA) |
| Reaction Type | Claisen-Schmidt Condensation | Directed Aldol Reaction[8] |
| Enolate Formation | Reversible, low equilibrium concentration[7] | Irreversible, quantitative (100%) formation[8][11] |
| Conditions | Protic solvents (e.g., Ethanol), Room Temp or gentle heat | Anhydrous aprotic solvents (e.g., THF), Low Temp (-78 °C)[7] |
| Control | Thermodynamic control. Favors more stable products. Control via slow addition. | Kinetic control. Favors the faster-formed product. Control via pre-formation.[12] |
| Best For | Simple, robust procedures where the ketone is significantly more acidic or less hindered than the aldehyde, or when thermodynamic product is desired. | Reactions requiring high selectivity, preventing self-condensation completely, or when kinetic enolate from an unsymmetrical ketone is desired.[7][8] |
My enolizable ketone is unsymmetrical. Which enolate will be formed?
This depends on the reaction conditions, a concept known as kinetic vs. thermodynamic control.[12]
-
Kinetic Control (LDA, -78 °C): A strong, bulky base like LDA will preferentially deprotonate the less sterically hindered α-carbon.[8] This happens faster and is irreversible at low temperatures, leading to the kinetic enolate .
-
Thermodynamic Control (NaOH/KOH, warmer temps): Weaker bases establish an equilibrium. Over time, the more stable enolate, which has the more substituted double bond, will predominate. This leads to the thermodynamic enolate .
You must consider which regioisomer you want to react with the this compound and choose your conditions accordingly.
Can the Cannizzaro reaction be a problem?
The Cannizzaro reaction is a disproportionation that can occur with non-enolizable aldehydes in the presence of a strong base.[5] While it is a potential side reaction for this compound, it is typically much slower than the aldol condensation. By using catalytic amounts of a dilute base and ensuring the presence of an enolizable partner, the aldol reaction will be the dominant pathway.[6] If you observe significant formation of 3-bromo-4-chlorobenzyl alcohol and 3-bromo-4-chlorobenzoic acid, consider reducing the base concentration or temperature.
Visualizing the Reaction Pathways
To better understand the challenge, it is helpful to visualize the competing reactions.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation (Thermodynamic Control)
This protocol is a standard method for reacting a ketone with a non-enolizable aldehyde using a common base.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the enolizable ketone (1.0 eq) in ethanol (approx. 3-4 mL per mmol of aldehyde).[5]
-
Cooling: Place the flask in an ice-water bath to control the initial exotherm.
-
Base Addition: While stirring vigorously, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise over 10-15 minutes. A precipitate of the product will often begin to form.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove the base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[5] The product can be further purified by recrystallization from a suitable solvent (e.g., 95% ethanol).
Protocol 2: Directed Aldol Reaction via Pre-formed Enolate (Kinetic Control)
This protocol provides maximum selectivity by ensuring the ketone self-condensation cannot occur. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Argon).
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a stirrer, thermometer, and argon inlet, dissolve the ketone (1.0 eq) in anhydrous THF (approx. 5-10 mL per mmol of ketone).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA in THF (1.0 eq) via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for 45 minutes.[6]
-
Aldehyde Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.[6] Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sources
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- 3. Crossed Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Video: Crossed Aldol Reaction Using Strong Bases: Directed Aldol Reaction [jove.com]
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- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-4-chlorobenzaldehyde
Welcome to the technical support center for 3-bromo-4-chlorobenzaldehyde (CAS 86265-88-5), a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of achieving regioselective functionalization of this dihalogenated aromatic compound. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to make informed decisions in your experimental design and effectively troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: I want to perform a cross-coupling reaction on this compound. Which position is more reactive, the C-Br or the C-Cl bond?
A1: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-Br bond, which makes the oxidative addition step—the first and often rate-determining step in the catalytic cycle—more favorable at the bromine-substituted position.[2][3] Therefore, under standard conditions, you can expect selective functionalization at the 3-position (the site of the bromine atom).
Q2: Can I achieve selective reaction at the C-Cl bond?
A2: While challenging, it is possible to favor reaction at the C-Cl bond. This typically requires a two-step approach where the more reactive C-Br bond is first functionalized. Subsequent reaction at the C-Cl position would then require more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems. Direct selective coupling at the C-Cl position in the presence of a C-Br bond on the same aromatic ring is not a standard transformation and would require specialized catalyst design.
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include:
-
Homocoupling: This is where your coupling partner (e.g., a boronic acid in a Suzuki reaction) couples with itself.[4] This is often promoted by the presence of oxygen, so ensuring a thoroughly degassed reaction setup is crucial.[5]
-
Protodehalogenation: This is the replacement of a halogen with a hydrogen atom. For this compound, this would result in 4-chlorobenzaldehyde or 3-bromobenzaldehyde. This can be caused by sources of protons in the reaction mixture, such as water or certain bases.
-
Reduction of the aldehyde: The aldehyde functional group can sometimes be reduced, especially if using certain catalysts or reaction conditions. Careful selection of reagents is important to avoid this.
-
Catalyst decomposition: Indicated by the formation of palladium black, this leads to a loss of catalytic activity.[5] This can be caused by high temperatures or unstable ligands.
Q4: How does the aldehyde group affect the reactivity of the molecule?
A4: The aldehyde group is a moderately electron-withdrawing group. This electronic effect can influence the reactivity of the aromatic ring. In the context of palladium-catalyzed cross-coupling, it can make the oxidative addition step slightly more facile. In nucleophilic aromatic substitution (SNAr) reactions, an electron-withdrawing group ortho or para to the leaving group can activate the ring towards nucleophilic attack.[6][7][8]
Troubleshooting Guides for Common Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[9][10][11]
Problem 1: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligand are of high quality. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[5] |
| Poor Reagent Quality | Boronic acids can degrade over time.[5] Use fresh or properly stored boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[4] |
| Inadequate Base | The base is crucial for the transmetalation step.[4] Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction mixture.[4] For biphasic systems, ensure vigorous stirring. |
| Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst.[5] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
Problem 2: Poor regioselectivity with reaction at both C-Br and C-Cl.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures can lead to the reaction of the less reactive C-Cl bond. Try lowering the reaction temperature. |
| Highly Active Catalyst | A very active catalyst system might be less selective. Consider using a less reactive catalyst or ligand combination. |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[12][13][14][15]
Problem 1: Significant homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Steps |
| Excess Copper Catalyst | High concentrations of the copper co-catalyst can promote alkyne homocoupling. Reduce the loading of the copper salt (e.g., CuI). |
| Presence of Oxygen | Oxygen can also facilitate Glaser coupling. Ensure the reaction is performed under strictly anaerobic conditions. |
| Reaction Temperature | Higher temperatures can favor homocoupling. Run the reaction at the lowest effective temperature. |
Problem 2: Low yield of the coupled product.
| Potential Cause | Troubleshooting Steps |
| Base Incompatibility | An amine base (e.g., triethylamine, diisopropylamine) is typically used.[16] Ensure the base is appropriate for your substrate and is not sterically hindered. |
| Catalyst Poisoning | Impurities in the alkyne or solvent can poison the catalyst. Use purified reagents and anhydrous solvents. |
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with an aryl halide.[17][18][19][20]
Problem 1: No reaction or incomplete conversion.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of phosphine ligand is critical.[21] Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required for efficient coupling, especially with less reactive aryl chlorides. Screen a variety of ligands.[21] |
| Base Strength | A strong, non-nucleophilic base is typically needed (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The choice of base can be substrate-dependent. |
| Sterically Hindered Amine | Coupling of sterically hindered amines can be challenging. More specialized ligands and reaction conditions may be necessary. |
Experimental Protocols & Data
Representative Protocol for Regioselective Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table of Reaction Conditions and Expected Regioselectivity
| Reaction Type | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Expected Major Product |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-110 | 3-Aryl-4-chlorobenzaldehyde |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temp - 60 | 3-(Alkynyl)-4-chlorobenzaldehyde |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 90-120 | 3-(Amino)-4-chlorobenzaldehyde |
Visualizing Reaction Mechanisms and Troubleshooting
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- Palani, V., Hugelshofer, C. L., Kevlishvili, I., Liu, P., & Sarpong, R. (2019). A Short Synthesis of Delavatine A Unveils New Insights into Site-Selective Cross-Coupling of 3,5-Dibromo-2-pyrone. Journal of the American Chemical Society, 141.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- Fairlamb, I. J. S., et al. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
- Sigman, M. S., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Sigman, M. S., et al. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Sarpong, R., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357.
- Wikipedia. (n.d.). Sonogashira reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
- Marchese, A., et al. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. Research Square.
- OpenStax. (2023). Nucleophilic Aromatic Substitution. Organic Chemistry.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Doughty, B., et al. (n.d.). Reversing the Regioselectivity of Asymmetric C ̶H and N ̶H Bond Annulation with Bromoalkynes Under Cobalt(III)-Catalysis. ChemRxiv.
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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Stability of 3-Bromo-4-chlorobenzaldehyde under acidic and basic conditions
Technical Support Center: 3-Bromo-4-chlorobenzaldehyde
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support guide for this compound (CAS No. 86265-88-5). This document is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate in their work.[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This guide focuses on the stability of this compound under common acidic and basic reaction conditions.
Part 1: General Stability, Storage, and Handling
Proper storage and handling are the first line of defense against compound degradation. Benzaldehydes, in general, are susceptible to oxidation, and halogenated compounds require careful handling.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably in a refrigerator.[4] The container should be tightly sealed to prevent exposure to air and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation.[4]
Q2: My compound has developed a yellowish tint over time. Is it still usable?
A slight yellowing is common for many benzaldehydes upon storage and is often indicative of minor oxidation to the corresponding benzoic acid.[2] For many applications, this slight impurity may not be significant. However, for high-purity applications, such as in the final steps of pharmaceutical synthesis, it is crucial to assess the purity (e.g., via NMR or HPLC) before use. If significant oxidation has occurred, purification by recrystallization or column chromatography may be necessary.
Q3: What are the primary non-reaction-based degradation pathways for this compound?
The two main pathways are:
-
Oxidation: The aldehyde functional group is susceptible to air oxidation, which converts it to 3-bromo-4-chlorobenzoic acid. This process is accelerated by exposure to air, light, and heat.[2][4]
-
Photodecomposition: Like many aromatic compounds, exposure to UV light can promote the formation of radical species, potentially leading to decomposition or polymerization.[5][6] Storing in amber vials or opaque containers is a critical preventative measure.[4][5]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 86265-88-5 | [1][7][8] |
| Molecular Formula | C₇H₄BrClO | [1][8] |
| Molecular Weight | 219.46 g/mol | [1][7][8] |
| Appearance | White to pale-yellow solid | [1] |
| Melting Point | ~70°C | [1] |
| Boiling Point | ~277.8°C | [1] |
| Storage Temperature | Refrigerator (2-8°C) |
Part 2: Stability Under Basic Conditions
The behavior of this compound under basic conditions is dominated by its structure: it is an aldehyde with no α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This structural feature prevents it from undergoing common base-catalyzed reactions like aldol condensation and instead makes it highly susceptible to the Cannizzaro reaction .[9][10][11]
Troubleshooting Guide: Basic Conditions
Q1: I ran a reaction with this compound using concentrated potassium hydroxide (KOH) and obtained two major products instead of my expected outcome. What happened?
You have likely induced a Cannizzaro reaction. In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens will disproportionate. One molecule is oxidized to a carboxylic acid (in its salt form under basic conditions), and the other is reduced to a primary alcohol.[9][12] In your case, you have formed potassium 3-bromo-4-chlorobenzoate and (3-bromo-4-chlorophenyl)methanol.
Caption: Mechanism of the Cannizzaro Reaction.
Q2: My reaction yield is consistently around 45-50%, even with careful execution. Why can't I achieve a higher yield?
This is a fundamental limitation of the Cannizzaro reaction. Since the reaction consumes two molecules of the starting aldehyde to produce one molecule of the alcohol and one molecule of the carboxylate, the theoretical maximum yield for either product is 50%.[9][11][13] If your target is one of these products, the other half of your starting material is inherently converted to the other. For more valuable substrates, a "crossed Cannizzaro reaction" with a cheap sacrificial aldehyde like formaldehyde is sometimes used to improve the yield of the desired product.[11]
Q3: How do I effectively separate the alcohol and carboxylic acid products after a Cannizzaro reaction?
Separation is achieved through a standard acid-base extraction. The alcohol is a neutral organic compound, while the carboxylic acid can be converted to its water-soluble salt form (carboxylate) under basic conditions. See the detailed protocol in Part 4.
Data Summary: Stability in Basic Conditions
| Parameter | Guideline / Observation | Rationale / Explanation |
| pH Range to Avoid | > 10 (especially with strong bases like NaOH, KOH) | Promotes the Cannizzaro reaction. |
| Compatible Bases | Weaker, non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, Et₃N) if only a mild base is needed. | Less likely to initiate the Cannizzaro reaction at low to moderate temperatures. |
| Potential Byproducts | (3-bromo-4-chlorophenyl)methanol, 3-bromo-4-chlorobenzoic acid. | Products of the Cannizzaro disproportionation.[9][13] |
| Mitigation Strategy | Avoid strong hydroxide bases if the aldehyde must remain intact. Use non-nucleophilic bases. Keep temperatures low. | Minimizes the rate of nucleophilic attack on the carbonyl carbon. |
Part 3: Stability Under Acidic Conditions
This compound is generally more stable under acidic conditions compared to strongly basic conditions. The aldehyde group is less susceptible to degradation, but potential side reactions can still occur, particularly in the presence of strong acids, high temperatures, and nucleophilic solvents.
Troubleshooting Guide: Acidic Conditions
Q1: I am using a strong Lewis or Brønsted acid in my reaction and observing a dark, insoluble material forming. What is this?
The formation of dark, tar-like substances under strong acid conditions, especially with heating, often suggests acid-catalyzed polymerization or degradation. Aldehydes can be susceptible to such pathways. It is crucial to maintain strict temperature control and use the minimum required concentration of the acid catalyst.
Q2: My reaction is being run in methanol with an acid catalyst, and I'm seeing a new species by NMR that I can't identify.
In the presence of an alcohol and an acid catalyst, aldehydes can reversibly form hemiacetals and acetals. This is a common protecting group strategy but can be an unwanted side reaction if not intended. The reaction is driven to the acetal by removing water. If you are observing this, it may be necessary to use an aprotic solvent.
Q3: What are the best practices for maintaining the stability of this compound during an acid-catalyzed reaction?
Following a structured workflow is key to minimizing side reactions and ensuring reproducibility. This involves careful control of the reaction environment and a deliberate quenching and workup procedure.
Caption: Recommended workflow for acid-catalyzed reactions.
Data Summary: Stability in Acidic Conditions
| Parameter | Guideline / Observation | Rationale / Explanation |
| General Stability | Generally stable in mild to moderate acidic conditions (pH 2-6). | The carbonyl is protonated but typically stable if strong nucleophiles are absent. |
| Incompatible Reagents | Strong oxidizing acids (e.g., nitric acid, chromic acid) | Will oxidize the aldehyde to a carboxylic acid. |
| Potential Issues | Polymerization/degradation (strong acids, heat), Acetal formation (in alcohol solvents). | Side reactions that consume the starting material. |
| Mitigation Strategy | Use minimal catalytic acid, maintain strict temperature control, use aprotic solvents unless acetal formation is desired. | Prevents unwanted degradation and side reactions. |
Part 4: Key Experimental Protocols
Protocol 1: General Handling and Storage
-
Receipt: Upon receiving, inspect the container for damage.
-
Storage: Immediately transfer the container to a refrigerator (2-8°C), away from light and sources of ignition.
-
Dispensing: Whenever possible, handle the solid in a fume hood.[14] If the compound will be stored for an extended period after opening, consider flushing the container with an inert gas (N₂ or Ar) before resealing to displace air.
-
Solutions: If preparing a stock solution, use an anhydrous solvent and store the solution under an inert atmosphere in a sealed, light-protected vial in the refrigerator or freezer.
Protocol 2: Extractive Workup for Cannizzaro Reaction Products
This protocol assumes the reaction was performed in an aqueous/alcoholic base solution (e.g., KOH in methanol/water).
-
Solvent Removal: If a volatile organic solvent like methanol was used, remove it under reduced pressure (rotary evaporation).
-
Dilution: Dilute the remaining aqueous residue with deionized water to ensure all salts are dissolved.
-
Extraction of Alcohol: Transfer the basic aqueous solution to a separatory funnel. Extract the mixture three times with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The neutral alcohol product, (3-bromo-4-chlorophenyl)methanol, will move into the organic layer.[12]
-
Combine & Dry: Combine the organic layers. Wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent to yield the crude alcohol, which can be purified further.
-
Acidification & Isolation of Acid: Cool the remaining aqueous layer from step 3 in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2.[12] The 3-bromo-4-chlorobenzoic acid will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the solid product under vacuum to yield the crude carboxylic acid, which can be purified by recrystallization.
References
- Wikipedia. Cannizzaro reaction. [Link]
- Lachenmeier, D. W., & Sohnius, E. M. (2008).
- Quora.
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- NROChemistry. Haloform Reaction. [Link]
- Chemeurope.com. Haloform reaction. [Link]
- Wikipedia. Haloform reaction. [Link]
- The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]
- Chemistry LibreTexts. Haloform Reaction. [Link]
- Chemistry Steps. The Cannizzaro Reaction. [Link]
- Techno PharmChem.
- Chemistry LibreTexts. Cannizzaro Reaction. [Link]
- Braun Research Group, Northwestern University.
- Chemsrc. This compound MSDS. [Link]
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
- LookChem. What are the storage conditions for benzaldehyde?. [Link]
- ResearchGate.
- PubMed. Substituent effect of benzaldehydes on tyrosinase inhibition. [Link]
- PubChemLite. This compound (C7H4BrClO). [Link]
- PubChem. This compound | C7H4BrClO | CID 14049809. [Link]
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Technical Support Center: Purification Strategies for Wittig Reactions of 3-Bromo-4-chlorobenzaldehyde
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for the removal of triphenylphosphine oxide (TPPO) from Wittig reactions involving 3-Bromo-4-chlorobenzaldehyde. The presence of halogen substituents on the aromatic ring can influence the polarity and solubility of the desired alkene product, necessitating a careful selection of purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my Wittig reaction?
A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar, crystalline solid with a high melting point (154-158 °C).[1] While it is poorly soluble in non-polar solvents like hexanes and diethyl ether, it can exhibit significant solubility in many common organic solvents used for reaction workups and chromatography, leading to co-elution with the desired product.[1][2] The challenge is often compounded in large-scale reactions where traditional column chromatography is less practical.[3]
Q2: How do the bromo and chloro substituents on the benzaldehyde affect the purification strategy?
A2: The halogen atoms on the aromatic ring of your product, the stilbene derivative of this compound, increase its molecular weight and can alter its polarity. This may bring the polarity of your product closer to that of TPPO, making chromatographic separation more challenging. Furthermore, halogenated compounds can sometimes be sensitive to certain reaction conditions or reagents, which must be considered when choosing a purification method.[4]
Q3: What are the primary methods for removing TPPO?
A3: The main strategies for TPPO removal are:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[2]
-
Complexation with Metal Salts: Forming an insoluble TPPO-metal salt complex that can be filtered off.[2][5]
-
Chromatography: Using techniques like silica plug filtration.[6][7]
-
Scavenger Resins: Employing solid-supported reagents that bind to TPPO for easy removal by filtration.[8][9]
The choice of method depends on the properties of your specific product and the scale of the reaction.[3]
Troubleshooting Guides and Detailed Protocols
This section provides a decision-making framework and detailed experimental procedures to effectively remove TPPO from your Wittig reaction of this compound.
Method Selection Workflow
A logical approach to selecting the most appropriate purification method is crucial for success. The following diagram outlines a decision-making workflow based on the properties of your product.
Caption: Decision workflow for selecting a TPPO removal method.
Method 1: Solvent Precipitation/Crystallization
Underlying Principle: This is often the simplest and most direct method. It leverages the poor solubility of TPPO in non-polar solvents.[10][11] By dissolving the crude reaction mixture in a minimal amount of a moderately polar solvent and then adding a large excess of a non-polar "anti-solvent," the TPPO can be selectively precipitated.[2]
Experimental Protocol:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in a minimum amount of a suitable solvent where both your product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[2]
-
Precipitation: While stirring vigorously, slowly add a non-polar solvent such as hexanes or pentane.[2] A typical starting ratio is 1:10 (dissolving solvent:anti-solvent).
-
Crystallization: To maximize the precipitation of TPPO, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[2]
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Troubleshooting:
-
Product crashes out with TPPO: Your product may not be sufficiently soluble in the chosen non-polar solvent. Try using a slightly more polar anti-solvent or a different solvent combination.
-
TPPO remains in solution: The initial dissolving solvent volume may be too large. Ensure you are using the minimum amount necessary. Alternatively, increase the volume of the anti-solvent and/or cool for a longer period.
Method 2: Silica Plug Filtration
Underlying Principle: This technique is effective for products that are significantly less polar than TPPO.[6][7] The crude mixture is passed through a short column ("plug") of silica gel. The non-polar product elutes quickly with a non-polar solvent, while the more polar TPPO is retained on the silica.[7]
Experimental Protocol:
-
Plug Preparation: Prepare a short, wide column with silica gel in a non-polar solvent like hexanes.
-
Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a solvent like dichloromethane. Adsorb this onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Troubleshooting:
-
TPPO elutes with the product: The elution solvent is too polar. Start with 100% hexanes and gradually increase the polarity.[3]
-
Product does not elute: The product may be more polar than anticipated. Gradually increase the polarity of the eluting solvent.
Method 3: Precipitation with Metal Salts
Underlying Principle: TPPO is a Lewis base and can form insoluble coordination complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[1][2] These complexes can be easily removed by filtration.[5] This method is particularly useful when the product is soluble in polar solvents where TPPO is also soluble.[5]
Experimental Protocol (using ZnCl₂):
-
Dissolution: If the Wittig reaction was not performed in a polar solvent, dissolve the crude mixture in a solvent like ethanol.
-
Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of the crude product at room temperature.[5] A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.[2]
-
Precipitation: Stir the mixture. Scraping the inside of the flask can help induce the precipitation of the white ZnCl₂(TPPO)₂ adduct.[5]
-
Filtration: Remove the precipitate by filtration.
-
Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further slurried with a solvent like acetone to remove any excess, insoluble zinc chloride.[5]
Troubleshooting:
-
Precipitate does not form: The concentration of the reactants may be too low. Try concentrating the solution before or after the addition of the ZnCl₂ solution.
-
Product co-precipitates: Your product may also be coordinating to the metal salt. Consider using an alternative metal salt or a different purification method.[2]
Method 4: Scavenger Resins
Underlying Principle: Scavenger resins are solid-supported reagents designed to react with and bind specific molecules, in this case, TPPO.[8] For instance, a modified Merrifield resin (chloromethylated polystyrene) can be used to scavenge both triphenylphosphine and TPPO.[9] After stirring the crude reaction mixture with the resin, the resin-bound TPPO is simply filtered off.[3]
Experimental Protocol (using Merrifield Resin):
-
Resin Preparation: In a flask, stir high-loading Merrifield resin with sodium iodide in a solvent like acetone to form the more reactive iodinated resin in situ.[3]
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient.[3]
-
Filtration: Filter the mixture to remove the resin with the bound TPPO.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, acetone, methanol) to recover any adsorbed product.[3]
-
Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.
Troubleshooting:
-
Incomplete removal of TPPO: Increase the equivalents of the scavenger resin or the reaction time.
-
Product binds to the resin: Your product may have functional groups that react with the resin. This method may not be suitable in such cases.
Quantitative Data Summary
The choice of solvent is critical for successful precipitation of TPPO. The following table summarizes the solubility of TPPO in various common laboratory solvents.
| Solvent | Solubility | Reference |
| Water | Almost insoluble | [11][12] |
| Hexane / Cyclohexane / Petroleum Ether | Almost insoluble | [11][13] |
| Diethyl Ether | Poorly soluble, especially when cold | [1] |
| Ethanol | Readily soluble | [12][14] |
| Dichloromethane | Readily soluble | [12] |
| Toluene | Soluble | [13] |
| Ethyl Acetate | Soluble | [13] |
This table provides a qualitative summary. For quantitative data, refer to the cited literature.
References
- Vertex AI Search, based on ACS Omega. (2021).
- Vertex AI Search, based on Benchchem.
- ACS Publications. (2021).
- Vertex AI Search, based on Benchchem.
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide.
- SiliCycle. Scavenging TPP and TPPO using SiliaBond Scavengers.
- Wikipedia. Triphenylphosphine oxide.
- University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide.
- SiliCycle. Triphenylphosphine and Triphenylphosphine Oxide Scavenging Using SiliaBond Organic Scavengers.
- ACS Publications.
- American Chemical Society. Efficient Scavenging of Ph3P and Ph3PdO with High-Loading Merrifield Resin.
- American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- ResearchGate, based on Journal of Chemical & Engineering Data. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Crystal and molecular structure of triphenylphosphine oxide.
- ChemicalBook. Triphenylphosphine oxide CAS#: 791-28-6.
- Cayman Chemical.
- Vertex AI Search, based on Benchchem. Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts.
- The Journal of Organic Chemistry. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- ResearchGate.
- Organic & Biomolecular Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry.
- Vertex AI Search, based on Benchchem. troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
- ResearchGate. (2014).
- Vertex AI Search, based on a university resource. Synthesis of an Alkene via the Wittig Reaction.
- Organic & Biomolecular Chemistry (RSC Publishing). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.
- Vertex AI Search, based on a university resource. The WITTIG REACTION With CHEMILUMINESCENCE!.
- Vertex AI Search, based on Benchchem.
- Vertex AI Search, based on a chemistry resource website. Wittig Reaction - Common Conditions.
- Reddit. (2022). Problems with wittig reaction : r/chemistry.
- Reddit. (2022). Problems with wittig reaction : r/Chempros.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shenvilab.org [shenvilab.org]
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- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 3-Bromo-4-chlorobenzaldehyde
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a critical challenge in modern organic synthesis: catalyst poisoning in palladium-catalyzed cross-coupling reactions, with a specific focus on the versatile yet challenging substrate, 3-Bromo-4-chlorobenzaldehyde.
The insights provided herein are curated from extensive field experience and authoritative literature to help you navigate the complexities of these powerful synthetic transformations.
Introduction: The Challenge of Dihalogenated Benzaldehydes
This compound is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive handles for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (generally, C-Br is more reactive than C-Cl in palladium-catalyzed reactions) allows for a stepwise functionalization strategy.[1] However, the success of these reactions is highly contingent on maintaining the activity of the palladium catalyst throughout the reaction. Catalyst deactivation, or poisoning, is a frequent cause of low yields, incomplete conversions, and reaction failure.[2][3]
This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent catalyst poisoning in your reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is stalling, with significant starting material remaining. What are the likely causes related to catalyst poisoning?
A1: This is a classic symptom of catalyst deactivation. Several factors could be at play:
-
Trace Impurities in Reagents or Solvents: This is the most common culprit. Sulfur-containing compounds (e.g., from thiols or sulfates), nitrogen heterocycles, and even other metals can act as potent poisons to palladium catalysts.[2][4][5] Sulfur, in particular, can irreversibly bind to the palladium surface, blocking active sites.[6][7]
-
Poor Quality Boronic Acid: Boronic acids can contain inorganic impurities from their synthesis. Additionally, boronic acid decomposition (protodeboronation) can lead to side products that may interfere with the catalyst.[8]
-
Coordination by the Benzaldehyde Moiety: While less common as a "poison," the aldehyde functional group can potentially coordinate to the palladium center, especially with certain ligand combinations, slowing down the catalytic cycle.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides or the formation of palladium black, a common sign of catalyst decomposition.[9]
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Use high-purity, anhydrous solvents. If you suspect solvent contamination, consider passing it through a column of activated alumina.
-
Ensure your boronic acid is of high quality. If in doubt, recrystallize it or purchase from a reputable supplier.
-
Scrutinize the source of your this compound for any potential sulfur-containing impurities from its synthesis.
-
-
Rigorous Degassing:
-
Employ robust degassing techniques such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes).[8]
-
-
Ligand Selection:
-
Catalyst Precursor:
-
Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand, as this can sometimes be more active than generating Pd(0) in situ from a Pd(II) precursor like Pd(OAc)₂.[10]
-
Q2: I am attempting a Sonogashira coupling at the C-Br position of this compound, but the reaction is sluggish and gives a complex mixture of products. Could this be a poisoning issue?
A2: Yes, catalyst poisoning is a strong possibility in Sonogashira couplings. In addition to the general poisons mentioned in Q1, Sonogashira reactions have their own unique sensitivities:
-
Copper Co-catalyst Issues: The copper(I) co-catalyst, typically CuI, is essential for the traditional Sonogashira reaction.[11][12] However, impurities in the CuI or the formation of inactive copper species can disrupt the catalytic cycle. The presence of oxygen can also lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.[13]
-
Amine Base Quality: The amine base (e.g., triethylamine, diisopropylethylamine) is crucial for the reaction.[14] However, poor quality amines can contain impurities that poison the palladium catalyst.
-
Alkyne Impurities: The terminal alkyne itself can be a source of contamination.
Troubleshooting Steps:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring slightly higher temperatures or different ligand systems, this eliminates potential issues arising from the copper co-catalyst.[14][15]
-
Base and Alkyne Purification: Use a freshly distilled amine base and purify the alkyne (e.g., by distillation or filtration through a short plug of silica) before use.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to prevent Glaser coupling.
Q3: My Heck reaction with this compound and an alkene is not proceeding. The reaction mixture has turned black. What does this indicate?
A3: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst decomposition.[9] This happens when the catalytically active Pd(0) species agglomerate and precipitate out of solution, rendering them inactive.[16] This is a form of deactivation that can be exacerbated by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[8]
-
Presence of Oxygen: As mentioned, oxygen can lead to the formation of inactive palladium species.[9]
-
Ligand Dissociation: If the ligand is not strongly bound to the palladium, the "naked" palladium atoms are more prone to aggregation.
-
Substrate-Specific Issues: Certain functional groups on the substrate can promote catalyst decomposition under specific conditions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures to find the minimum required for the reaction to proceed.
-
Strengthen Ligand Binding: Use chelating phosphine ligands (e.g., dppf) or bulky monodentate ligands that form stable complexes with palladium.
-
Ensure Rigorous Inert Conditions: Degas your reaction mixture thoroughly and maintain a positive pressure of an inert gas.
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the general pathways through which a palladium catalyst can become deactivated.
Caption: Pathways of Palladium Catalyst Deactivation.
Summary of Common Catalyst Poisons and Mitigation Strategies
| Poison Type | Common Sources | Mitigation Strategy |
| Sulfur Compounds | Reagents, solvents, starting materials | Use high-purity reagents; pretreat reagents/solvents with a sulfur scavenger.[17][18] |
| Nitrogen Heterocycles | Solvents (e.g., pyridine), additives | Avoid N-heterocyclic solvents if possible; use bulky ligands to shield the metal center.[4][19] |
| Other Metals | Impurities in reagents (e.g., lead, mercury) | Use high-purity reagents from reputable suppliers.[2][18] |
| Oxygen | Atmospheric leaks, incomplete degassing | Employ rigorous degassing techniques; maintain a positive inert gas pressure.[9] |
| Water (in some cases) | Wet solvents or reagents | Use anhydrous solvents and reagents, especially when water-sensitive species are involved.[8] |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the risk of catalyst poisoning.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition and Degassing:
-
Add a high-purity, anhydrous solvent (e.g., dioxane, toluene, or CPME) via cannula.[8]
-
Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting a failed or underperforming reaction.
Caption: A Step-by-Step Troubleshooting Workflow.
By systematically addressing these potential issues, you can significantly increase the success rate of your palladium-catalyzed reactions with this compound and other challenging substrates.
References
- Wikipedia.
- StudySmarter.
- Spec Engineering. How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). [Link]
- Zhao, G., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction.
- chemeurope.com.
- Scribd.
- ResearchGate. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (2025-08-07). [Link]
- Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-6. [Link]
- Wang, C., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition, 61(39), e202209087. [Link]
- Tewari, A., et al. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(19), 3293–3296. [Link]
- Li, G. Y. (2002). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 67(11), 3643–3650. [Link]
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 7(12), 1009–1015. [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
- Goole, G., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 75(5), 1333–1341. [Link]
- Zhao, G., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction.
- Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(15), 2777-2782. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Ma, S., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(8), 1044–1049. [Link]
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025-08-06). [Link]
- Rafiee, E., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7017. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
- ACS Publications.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Navigating Solvent Selection for Reactions with 3-Bromo-4-chlorobenzaldehyde: A Technical Support Guide
For Immediate Release
As a Senior Application Scientist, I present this comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzaldehyde. This resource is designed to provide practical, in-depth guidance on optimizing solvent systems for critical reactions involving this versatile intermediate. Our focus is on moving beyond generic protocols to offer nuanced, evidence-based strategies for enhancing reaction efficiency, minimizing byproduct formation, and ensuring reproducible outcomes.
Introduction: The Challenge of a Dihalogenated Benzaldehyde
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the presence of three key functional groups: an aldehyde for nucleophilic additions and condensations, and two distinct halogen atoms (bromine and chlorine) that offer differential reactivity in cross-coupling reactions. However, this trifecta of functionality also presents unique challenges in solvent selection. The ideal solvent system must not only facilitate the desired reaction but also manage the solubility of reactants and reagents, and in some cases, modulate the reactivity to prevent unwanted side reactions.
This guide provides a structured approach to solvent optimization through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by literature precedents.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
When selecting a solvent, it is crucial to consider the following:
-
Solubility: Ensure that this compound, your other reactants, and the catalyst are sufficiently soluble in the chosen solvent or solvent mixture at the reaction temperature. Poor solubility is a common cause of low reaction yields.
-
Reaction Type: The nature of the reaction (e.g., Suzuki coupling, Horner-Wadsworth-Emmons, nucleophilic addition) will heavily influence the optimal solvent. For instance, polar aprotic solvents are often preferred for SN2-type reactions, while polar protic solvents can favor SN1 pathways.[2]
-
Reagent Compatibility: The solvent should be inert to the reagents used, particularly strong bases or highly reactive organometallics.
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature. Higher boiling points are often necessary for reactions requiring significant thermal energy.
-
Workup and Purification: Consider the ease of solvent removal and its compatibility with your extraction and purification methods.
Q2: Which solvents are generally suitable for Suzuki-Miyaura coupling reactions involving this compound?
A variety of solvents and solvent systems can be employed for Suzuki-Miyaura couplings.[3] Common choices include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[4]
-
Aromatics: Toluene is another common choice, particularly for reactions requiring higher temperatures.
-
Amides: N,N-Dimethylformamide (DMF) can be effective, but it's important to be aware of its potential to participate in side reactions and its high boiling point, which can complicate removal.[5]
The addition of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step of the catalytic cycle.[6] The optimal organic solvent-to-water ratio should be determined empirically for each specific reaction.
Q3: What solvent systems are recommended for Horner-Wadsworth-Emmons (HWE) reactions with this compound?
For the Horner-Wadsworth-Emmons reaction, which typically involves the use of a strong base to generate the phosphonate carbanion, anhydrous aprotic solvents are generally preferred.[7][8] Common choices include:
-
Tetrahydrofuran (THF): A versatile and widely used solvent for HWE reactions.[4]
-
N,N-Dimethylformamide (DMF): Can be used to enhance the solubility of reactants and reagents.
-
Ethylene glycol dimethyl ether (DME): Another suitable aprotic ether.[7]
The choice of base (e.g., NaH, n-BuLi, DBU) will also influence the optimal solvent. For instance, reactions using sodium hydride are typically performed in THF or DME.
Q4: How does solvent polarity affect nucleophilic addition to the aldehyde group of this compound?
The polarity of the solvent can significantly impact the rate and mechanism of nucleophilic addition to the carbonyl group.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially accelerating the reaction. However, they can also solvate the nucleophile, reducing its reactivity.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents can dissolve ionic nucleophiles while not strongly solvating them, which can lead to faster reaction rates. The choice between protic and aprotic will depend on the specific nucleophile and reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides actionable solutions related to solvent optimization.
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction
Question: I am performing a Suzuki coupling with this compound and an arylboronic acid in a toluene/water mixture with K₂CO₃ as the base, but my yields are consistently low. What solvent-related factors should I consider?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Poor Solubility of Reactants or Catalyst | 1. Screen alternative solvents like dioxane/water or THF/water. 2. Increase the proportion of the organic solvent. 3. Gently heat the reaction mixture to improve solubility. | Ensuring all components are in solution is critical for efficient catalysis. This compound is a solid, and its solubility can be limited in some systems. |
| Inefficient Base Activity | 1. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 2. Increase the amount of water to improve the solubility of the inorganic base. | The base plays a crucial role in the transmetalation step. If the base is not sufficiently soluble or active, the catalytic cycle will be inhibited.[6] |
| Catalyst Deactivation | 1. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst. 2. Consider using a pre-catalyst that is more stable in the chosen solvent. | Oxygen can lead to the formation of palladium oxides, which are catalytically inactive. |
| Side Reactions (e.g., Homocoupling) | 1. Decrease the reaction temperature. 2. Use a less polar solvent system. | Homocoupling of the boronic acid can be promoted by certain solvent conditions. |
Scenario 2: Formation of Byproducts in a Horner-Wadsworth-Emmons Reaction
Question: I am attempting a Horner-Wadsworth-Emmons reaction with this compound and a stabilized phosphonate ester in THF using NaH as the base. I am observing significant amounts of unreacted starting material and some unidentifiable byproducts. How can I optimize the solvent system?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Deprotonation of the Phosphonate | 1. Ensure the THF is strictly anhydrous. Trace amounts of water will quench the strong base. 2. Consider switching to a solvent in which NaH has better reactivity, such as DME. 3. Use a stronger base like n-BuLi if compatible with your substrate. | The formation of the phosphonate carbanion is the first critical step. Incomplete deprotonation will lead to low conversion. |
| Aldol-type Side Reactions | 1. Add the deprotonated phosphonate solution slowly to a solution of the aldehyde at a low temperature (e.g., -78 °C or 0 °C). 2. Use a less polar solvent to potentially disfavor the formation of charged intermediates that can lead to side reactions. | The aldehyde can undergo self-condensation or other base-mediated side reactions. Controlling the addition and temperature can mitigate these issues. |
| Poor Solubility of the Betaine Intermediate | 1. Try a more polar aprotic solvent like DMF to improve the solubility of the reaction intermediates. | The intermediate betaine species must remain in solution for the subsequent elimination step to occur efficiently. |
Scenario 3: Knoevenagel Condensation Stalls or Gives Low Yields
Question: My Knoevenagel condensation between this compound and malononitrile in ethanol with a catalytic amount of piperidine is very slow and gives a low yield. What solvent modifications can I try?
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Rationale |
| Equilibrium Limitation | 1. Switch to a non-polar solvent like toluene and use a Dean-Stark apparatus to remove the water byproduct azeotropically. 2. Consider running the reaction under solvent-free conditions with gentle heating.[9] | The Knoevenagel condensation is a reversible reaction. Removing water drives the equilibrium towards the product.[10] |
| Catalyst Inactivity in Protic Solvent | 1. Switch to a polar aprotic solvent like DMF or acetonitrile. | Protic solvents can interact with the catalyst and the reactants, sometimes slowing down the reaction. Aprotic solvents can accelerate the condensation.[11] |
| Low Reactant Concentration | 1. Increase the concentration of the reactants in the chosen solvent. | Higher concentrations can lead to increased reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., dioxane/water 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Reaction of this compound
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).
-
Wash the NaH with anhydrous hexanes (3x) and carefully decant the hexanes.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 equiv.) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Solvent Optimization Logic
To aid in the decision-making process for solvent selection, the following workflow diagram is provided.
Caption: A logical workflow for selecting and optimizing solvent systems for reactions involving this compound.
References
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. URL
- Horner-Wadsworth-Emmons Reaction. NROChemistry. URL
- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. URL
- Preparation of 3-bromobenzaldehyde.
- Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. Benchchem. URL
- Suzuki Coupling: Mechanism & Examples. NROChemistry. URL
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- Horner–Wadsworth–Emmons reaction. Wikipedia. URL
- 4-Bromobenzaldehyde Pharmaceutical Intermedi
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL
- recent developments in knoevenagel condensation reaction: a review. Research Square. URL
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. URL
- Optimization of the solvent medium for nucleophilic addition.
- Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsatur
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Diethyl 7-bromoheptylphosphon
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- The green Knoevenagel condensation: solvent-free condens
- Method of producing 3-bromobenzaldehyde.
- Effect of various solvents on the reaction of 4-chlorobenzaldehyde with...
- This compound. Sigma-Aldrich. URL
- p-BROMOBENZALDEHYDE. Organic Syntheses Procedure. URL
- Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- This compound | C7H4BrClO. PubChem. URL
- 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO. PubChem. URL
- m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. URL
- Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. URL
- Preparation of 4-chlorobenzaldehyde. PrepChem.com. URL
- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. Benchchem. URL
- This compound. CymitQuimica. URL
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Technical Support Center: Troubleshooting Byproduct Formation in the Formylation of 1-Bromo-2-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of 1-bromo-2-chlorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical reaction and encountering challenges with byproduct formation and regioselectivity. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of the desired formylated product is paramount.[1] This document provides in-depth, experience-based troubleshooting in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing this reaction. Understanding these concepts is the first step in effective troubleshooting.
Q1: What is the expected major product from the formylation of 1-bromo-2-chlorobenzene, and what factors control this outcome?
A1: The formylation of 1-bromo-2-chlorobenzene is an electrophilic aromatic substitution reaction. The outcome is primarily controlled by the competing directing effects of the bromo and chloro substituents.
-
Electronic Effects: Both bromine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directors because their lone pairs can donate electron density to the ring through resonance (+M).[2][3] While the deactivating inductive effect slows the reaction compared to benzene, the resonance effect dictates where the incoming electrophile (the formyl group precursor) will add.
-
Competing Directives: In 1-bromo-2-chlorobenzene, the substituents compete to direct the incoming formyl group. The possible positions for substitution are C3, C4, C5, and C6.
-
Position 3: ortho to Chlorine, meta to Bromine.
-
Position 4: para to Chlorine, meta to Bromine.
-
Position 5: para to Bromine, meta to Chlorine.
-
Position 6: ortho to Bromine, meta to Chlorine.
-
-
Steric Hindrance: Position C6 is highly sterically hindered by the adjacent, bulky bromine atom, making substitution at this site unlikely.[4]
-
Outcome: Due to these competing electronic and steric factors, a mixture of isomers is almost always formed. The two most common products are 2-bromo-3-chlorobenzaldehyde (formylation at C3) and 2-bromo-5-chlorobenzaldehyde (formylation at C5). The exact ratio is highly dependent on the chosen formylation method and reaction conditions.
Caption: Regiochemical outcomes in the formylation of 1-bromo-2-chlorobenzene.
Q2: What are the most common laboratory methods for the formylation of 1-bromo-2-chlorobenzene?
A2: There are three primary methods, each with its own set of advantages and challenges:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] It is effective for electron-rich arenes, but the deactivated nature of 1-bromo-2-chlorobenzene can make the reaction sluggish.[6]
-
Rieche Formylation: A variation of the Friedel-Crafts reaction, this method employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8][9]
-
Directed ortho-Lithiation: This powerful technique involves the regioselective deprotonation of an aromatic ring using a strong base, directed by a nearby functional group, followed by quenching with an electrophile. For halogenated arenes, using a base like lithium diisopropylamide (LDA) can direct metallation ortho to a halogen, avoiding problematic lithium-halogen exchange.[10][11] The resulting aryllithium species is then quenched with DMF to install the aldehyde.
Section 2: Troubleshooting Guides by Reaction Type
This section provides specific troubleshooting advice for each of the common formylation methods.
2.1 Vilsmeier-Haack Formylation Troubleshooting
The Vilsmeier-Haack reaction is often a first choice due to reagent availability, but the deactivated substrate requires careful optimization.
| Parameter | Typical Condition | Effect on Byproducts & Troubleshooting Insight |
| Reagents | DMF, POCl₃ | The Vilsmeier reagent (chloroiminium salt) is a weak electrophile. For deactivated rings, ensuring high-purity, anhydrous reagents is critical to prevent reagent decomposition and side reactions. |
| Stoichiometry | 1.5 - 3.0 eq. of POCl₃ and excess DMF | Insufficient POCl₃ leads to incomplete reaction. A large excess can sometimes lead to charring at higher temperatures. Start with ~2 equivalents. |
| Temperature | 25°C to 100°C | This is the most critical parameter for this substrate. Room temperature reactions are often too slow. A gradual increase in temperature (e.g., to 60-80°C) is usually necessary to drive the reaction but may decrease regioselectivity. |
| Time | 6 - 24 hours | Due to the deactivated ring, longer reaction times are common. Monitor by TLC or GC-MS to determine the point of maximum conversion before significant decomposition occurs. |
FAQs for Vilsmeier-Haack Formylation
-
Q: My reaction is very slow, and I have a high percentage of unreacted starting material after 24 hours. What should I do?
-
A: This is the most common issue. The di-halogenated ring is electron-poor and reacts slowly with the Vilsmeier reagent.[6]
-
Solution 1 (Increase Temperature): Cautiously increase the reaction temperature in 10°C increments, monitoring by TLC. A common effective range is 60-90°C. Be aware that higher temperatures can sometimes lead to the formation of more complex byproducts or decomposition.
-
Solution 2 (Check Reagent Quality): Ensure your POCl₃ is fresh and your DMF is anhydrous. Moisture will quench the Vilsmeier reagent.
-
-
-
Q: I am getting a poor ratio of my desired isomer. How can I improve regioselectivity?
-
A: Regioselectivity in Vilsmeier-Haack reactions is temperature-dependent.
-
Solution: Try to find the "sweet spot" for temperature. Run the reaction at the lowest possible temperature that still gives a reasonable conversion rate. It may be a trade-off between reaction speed and selectivity. Consider running a small temperature screen (e.g., 40°C, 60°C, 80°C) to find the optimal conditions for your desired isomer.
-
-
Standard Protocol: Vilsmeier-Haack Formylation
-
To a stirred, cooled (0°C) solution of anhydrous DMF (10 eq.), add POCl₃ (2.0 eq.) dropwise under a nitrogen atmosphere.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 1-bromo-2-chlorobenzene (1.0 eq.) to the reagent mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0°C and cautiously pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7.
-
Stir for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
2.2 Rieche Formylation Troubleshooting
This method offers a more potent electrophile but requires strict control over the Lewis acid and anhydrous conditions.
| Parameter | Typical Condition | Effect on Byproducts & Troubleshooting Insight |
| Formylating Agent | Dichloromethyl methyl ether (DCME) | DCME is highly reactive and moisture-sensitive. Impure or old DCME can lead to low yields and the formation of polymeric byproducts. |
| Lewis Acid | TiCl₄, SnCl₄, AlCl₃ | The choice and stoichiometry of the Lewis acid are crucial. TiCl₄ is common.[8] Too little acid results in no reaction; too much can cause charring and unwanted side reactions. A 1.5-2.0 molar excess relative to DCME is a good starting point. |
| Temperature | -10°C to 25°C | The reaction is typically run at low temperatures to control its exothermicity and improve selectivity. Running at too high a temperature often leads to a complex mixture of byproducts. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | The solvent must be scrupulously dry. Protic or coordinating solvents will deactivate the Lewis acid. |
FAQs for Rieche Formylation
-
Q: My reaction mixture turned black immediately after adding the Lewis acid, and the workup yielded a tarry, insoluble material. What happened?
-
A: This indicates decomposition, which is common in Friedel-Crafts-type reactions with sensitive substrates.
-
Solution 1 (Lower the Temperature): The reaction is likely too exothermic. Pre-cool the substrate solution to -10°C or lower before the slow, dropwise addition of the Lewis acid. Maintain this low temperature throughout the addition of DCME.
-
Solution 2 (Check Stoichiometry): You may be using too much Lewis acid. Reduce the amount to ~1.5 equivalents and observe if the decomposition is mitigated.
-
Solution 3 (Reverse Addition): Try adding the substrate/DCME mixture to the Lewis acid solution at low temperature to maintain better control.
-
-
-
-
A: This points to insufficient activation of the formylating agent or the presence of inhibitors.
-
Solution 1 (Check Reagents for Water): This is the most likely cause. Ensure your solvent, substrate, and DCME are perfectly anhydrous. Dry the solvent over molecular sieves or by distillation.
-
Solution 2 (Lewis Acid Activity): Your Lewis acid may have degraded due to exposure to atmospheric moisture. Use a freshly opened bottle or a redistilled supply of TiCl₄ or SnCl₄.
-
-
Standard Protocol: Rieche Formylation
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0°C (or lower, e.g., -10°C).
-
Add TiCl₄ (1.5 eq.) dropwise via syringe, maintaining the low temperature.
-
To this mixture, add dichloromethyl methyl ether (1.2 eq.) dropwise. The rate of addition should be controlled to keep the internal temperature from rising significantly.
-
Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.[12]
2.3 Directed ortho-Lithiation Troubleshooting
This is a powerful but technically demanding method. Success hinges on achieving regioselective deprotonation without inducing lithium-halogen exchange.
Caption: Troubleshooting decision tree for directed ortho-lithiation experiments.
FAQs for Directed ortho-Lithiation
-
Q: My major product is chlorobenzene or bromobenzene, not the aldehyde. Why?
-
A: You are likely experiencing significant lithium-halogen exchange followed by quenching of the resulting aryllithium species with protons from the solvent or workup. The C-Br bond is particularly susceptible to exchange with alkyllithium reagents like n-BuLi.
-
Solution 1 (Change the Base): The best solution is to switch from n-BuLi to a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).[10][11] LDA is much more likely to act as a base (deprotonation) rather than a nucleophile (halogen exchange).
-
Solution 2 (Lower the Temperature): If you must use n-BuLi, perform the lithiation at a very low temperature (e.g., -90°C to -78°C) to disfavor the exchange pathway.
-
-
-
Q: The reaction is clean, but the conversion is low, with significant starting material recovered.
-
A: This suggests incomplete deprotonation.
-
Solution 1 (Check Base Stoichiometry/Activity): Ensure you are using at least 1.1 equivalents of active base. It is highly recommended to titrate your alkyllithium or LDA solution before use to determine its exact molarity.
-
Solution 2 (Increase Lithiation Time/Temperature): While low temperatures are key, you may need to allow the deprotonation to proceed for a longer time (e.g., 2-4 hours). A slight increase in temperature (e.g., from -78°C to -60°C) for a short period can sometimes initiate a sluggish lithiation, but this must be done with caution to avoid side reactions.
-
-
Section 3: General Analysis and Purification
Q: How can I best separate the desired aldehyde from its isomers?
A: The isomeric products (e.g., 2-bromo-3-chlorobenzaldehyde and 2-bromo-5-chlorobenzaldehyde) often have very similar polarities, making separation challenging.
-
Column Chromatography: This is the most common method. Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate or ether). Long columns and careful fraction collection are essential.
-
Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification method. Screen various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good differential solubility.
Q: What are the best analytical techniques to confirm the identity and purity of my product?
A: A combination of techniques is recommended:
-
¹H NMR: This is the most powerful tool for distinguishing isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer. Pay close attention to the number of signals, their multiplicity (doublet, triplet, doublet of doublets), and their integration.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for determining the purity of the sample and the number of components in a mixture. All isomers will have the same molecular ion peak, but they will have different retention times.
-
¹³C NMR: Provides additional structural confirmation by showing the number of unique carbon environments.
-
Melting Point: If the product is a solid, a sharp melting point that matches the literature value is a good indicator of purity.
References
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents. Google Patents.
- 3-Bromobenzaldehyde - Wikipedia. Wikipedia.
- 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. University of Calgary.
- Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution - Wipf Group. University of Pittsburgh.
- 7.5: Directing Effects - Chemistry LibreTexts. Chemistry LibreTexts.
- Vilsmeier-Haack Reaction - NROChemistry. NROChemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Rieche Formylation - SynArchive. SynArchive.
- Electrophilic aromatic directing groups - Wikipedia. Wikipedia.
- Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
- Rieche formylation - Wikipedia. Wikipedia.
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Nature.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Synthesis of 3-bromobenzaldehyde - PrepChem.com. PrepChem.com.
- Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
- m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. Organic Syntheses.
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Science of Synthesis.
- Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction. A Novel Approach to the Synthesis of Sterically Hindered Aromatic Dialdehydes. (1993) | A. P. Yakubov | 2 Citations - SciSpace. SciSpace.
- Directed (ortho) Metallation. University of Rochester.
- less common formylation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ScienceMadness.org.
- A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed. PubMed.
- 5 - Organic Syntheses Procedure. Organic Syntheses.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. EPFL.
- 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem. PubChem.
- Preparation of 1-bromo-2-chlorobenzene - PrepChem.com. PrepChem.com.
- An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate | Request PDF - ResearchGate. ResearchGate.
- Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed. PubMed.
- ChemInform Abstract: A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. | Request PDF - ResearchGate. ResearchGate.
- 1-bromo-2-chlorobenzene - 694-80-4, C6H4BrCl, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts.
- Benzene, 1-bromo-2-chloro- - the NIST WebBook. NIST.
- Chemical Reviews - University of Windsor. University of Windsor.
- Halogenation of Benzene-The Need for a Catalyst - Chemistry LibreTexts. Chemistry LibreTexts.
- Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction) - YouTube. YouTube.
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Technical Support Center: Dehalogenation Side Reactions of 3-Bromo-4-chlorobenzaldehyde
Welcome to the technical support center for handling dehalogenation side reactions involving 3-Bromo-4-chlorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic pathways. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate unwanted dehalogenation and optimize your reaction outcomes.
Introduction to the Challenge
This compound is a critical building block in organic synthesis, particularly for pharmaceuticals, due to its distinct halogenated substitution pattern that allows for selective functionalization.[1] The presence of both bromine and chlorine atoms on the aromatic ring makes it an excellent substrate for various cross-coupling reactions.[1] However, the reactivity of these halogens, particularly the bromine atom, can also lead to undesired dehalogenation side reactions, primarily hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This side reaction can significantly lower the yield of the desired product and introduce impurities that are often difficult to separate.
This guide will explore the common causes of these side reactions and provide actionable strategies to minimize their occurrence.
Troubleshooting Guide: Minimizing Dehalogenation
This section addresses specific issues you might encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Significant Formation of 4-Chlorobenzaldehyde (Debromination)
Symptoms: Your reaction mixture shows a significant peak corresponding to 4-chlorobenzaldehyde by GC-MS or NMR analysis, indicating the loss of the bromine atom.
Potential Causes & Solutions:
-
Cause A: Overly Active Catalyst System. Highly active palladium catalysts, especially those with very electron-rich and bulky phosphine ligands, can sometimes favor the reductive dehalogenation pathway.[2] This is particularly problematic with electron-rich aryl halides.[2][3]
-
Solution 1: Re-evaluate Your Ligand Choice. While bulky, electron-rich phosphine ligands are often necessary for activating the C-Cl bond in later steps, they might be too reactive for the initial C-Br coupling. Consider a less electron-rich ligand for the initial step if you are targeting the bromine atom specifically.
-
Solution 2: Use a Pre-catalyst. Pre-catalysts can help in the controlled, slow generation of the active Pd(0) species, which can sometimes reduce the rate of side reactions compared to using a Pd(0) source directly.[4]
-
-
Cause B: Presence of a Hydride Source. Hydrodehalogenation requires a source of hydride. This can originate from various components in your reaction mixture.
-
Solution 1: Scrutinize Your Solvent. Alcohols (like isopropanol or ethanol) and even ethers can act as hydride donors, especially at elevated temperatures.[5][6] Consider switching to a less reactive aprotic solvent like toluene, dioxane, or THF. Ensure your solvents are anhydrous, as water can also participate in pathways leading to dehalogenation.
-
Solution 2: Examine Your Base. Certain bases or their byproducts can act as hydride sources. While stronger bases are often needed for challenging couplings, their use should be carefully optimized.[3]
-
Solution 3: Amine Impurities. Impurities in reagents, such as amines, can also serve as hydride donors. Ensure the purity of all your starting materials.
-
-
Cause C: Reaction Temperature is Too High. Higher temperatures can accelerate the rate of dehalogenation.
-
Solution: Optimize Reaction Temperature. Carefully screen reaction temperatures. It's possible that a lower temperature will still allow for the desired coupling to proceed at a reasonable rate while minimizing the dehalogenation side reaction.
-
Issue 2: Formation of 3-Bromobenzaldehyde (Dechlorination)
Symptoms: Analysis of your reaction products reveals the presence of 3-bromobenzaldehyde, indicating the selective removal of the chlorine atom.
Potential Causes & Solutions:
-
Cause A: High Catalyst Loading and/or Highly Active Catalyst. While the C-Cl bond is generally less reactive than the C-Br bond, under harsh conditions with a highly active catalyst, dechlorination can occur. Aryl chlorides are generally poor substrates in some reactions, requiring more vigorous conditions for activation.[7]
-
Solution 1: Reduce Catalyst Loading. Use the lowest effective catalyst loading to achieve a reasonable reaction rate. High concentrations of the active catalyst can increase the likelihood of side reactions.
-
Solution 2: Select a Milder Catalyst System. If you are not targeting the chlorine position, a less active catalyst system may be sufficient to react at the more labile bromine position without disturbing the chlorine.
-
-
Cause B: Extended Reaction Times. Leaving a reaction to run for an extended period, especially after the primary substrate has been consumed, can lead to the slow degradation of the product, including dechlorination.
-
Solution: Monitor Reaction Progress. Closely monitor the reaction by TLC or GC. Once the desired transformation is complete, work up the reaction promptly to avoid over-reduction.
-
Issue 3: General Low Yield and Complex Mixture of Dehalogenated Products
Symptoms: You observe a mixture of mono-dehalogenated (both debrominated and dechlorinated) and potentially fully dehalogenated (benzaldehyde) products, resulting in a low yield of your target molecule.
Potential Causes & Solutions:
-
Cause A: Non-Optimal Reaction Conditions. A combination of factors, including an inappropriate choice of catalyst, ligand, solvent, base, and temperature, can lead to a cascade of undesired reactions.
-
Solution: Systematic Optimization. Employ a Design of Experiments (DoE) approach to systematically screen and optimize your reaction parameters. This will help you identify the conditions that provide the best selectivity for your desired transformation. Key parameters to investigate include:
-
Catalyst/Ligand Combination: Screen a panel of palladium catalysts and phosphine ligands with varying steric and electronic properties.
-
Base: Evaluate a range of bases, from milder carbonates to stronger phosphates or alkoxides.[3]
-
Solvent: Test different aprotic and protic solvents.
-
Temperature: Run the reaction at various temperatures to find the optimal balance between reaction rate and selectivity.
-
-
-
Cause B: Poor Quality Reagents. The presence of impurities in your starting materials or reagents can have a significant impact on the reaction outcome.
-
Solution: Ensure High Purity of All Components. Use freshly purified solvents and high-purity reagents. The quality of the organoboron reagent in Suzuki couplings, for example, is a frequent cause of failure.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed hydrodehalogenation?
A1: The generally accepted mechanism for palladium-catalyzed hydrodehalogenation involves the following key steps[6][8]:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl-halide bond (C-X) to form a Pd(II) intermediate.
-
Formation of a Palladium-Hydride Species: A hydride is transferred to the palladium center. The source of this hydride can vary, often coming from the solvent (e.g., an alcohol), the base, or other additives.[6]
-
Reductive Elimination: The aryl group and the hydride on the palladium complex reductively eliminate to form the dehalogenated arene and regenerate the active Pd(0) catalyst.
Q2: Which halogen is more susceptible to dehalogenation, bromine or chlorine?
A2: The carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond. Therefore, in this compound, the bromine atom is generally more susceptible to both desired cross-coupling reactions and undesired dehalogenation side reactions.[9] Selective reduction of bromides in the presence of chlorides is a known strategy.[9]
Q3: Can the aldehyde functional group influence the dehalogenation process?
A3: Yes, the aldehyde group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring and the reactivity of the carbon-halogen bonds. While it makes the aryl halide more electron-deficient and potentially more susceptible to oxidative addition, it can also influence the stability of intermediates in the catalytic cycle.
Q4: Are there any additives that can suppress dehalogenation?
A4: In some cases, the addition of halide salts (e.g., bromide salts) has been reported to suppress dehalogenation, though the mechanism for this is not always well-understood and can be system-dependent.[10]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for coupling at the C-Br position of this compound while aiming to minimize hydrodehalogenation.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)[3]
-
Potassium phosphate (K₃PO₄)[3]
-
Anhydrous toluene or dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of the reaction solvent.
-
Addition of Catalyst and Solvent: Add the catalyst mixture to the Schlenk flask, followed by the anhydrous solvent (to a concentration of 0.1-0.5 M with respect to the aryl halide).[3] Add a small amount of degassed water (e.g., 1-2% v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Solvent on Debromination in a Model Suzuki Coupling
| Solvent | Temperature (°C) | Desired Product Yield (%) | 4-Chlorobenzaldehyde (%) |
| Toluene | 100 | 85 | 5 |
| Dioxane | 100 | 82 | 7 |
| Isopropanol | 80 | 55 | 30 |
| Ethanol | 80 | 60 | 25 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions.
Visualizations
Diagram 1: Troubleshooting Logic for Dehalogenation
Caption: A decision tree for troubleshooting dehalogenation side reactions.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways of cross-coupling and dehalogenation.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Catalysis Science & Technology. (n.d.).
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- The Journal of Organic Chemistry. (2016).
- ResearchGate. (2025).
- Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Catalytic Hydrodehalogen
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).
- ElectronicsAndBooks. (n.d.). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
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- 2. jmcct.com [jmcct.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-4-chlorobenzaldehyde and 3,4-dichlorobenzaldehyde for Synthetic Chemists
In the landscape of pharmaceutical and fine chemical synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Substituted benzaldehydes are a cornerstone of this chemical toolbox, offering a versatile handle for a myriad of transformations. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct benzaldehyde derivatives: 3-Bromo-4-chlorobenzaldehyde and 3,4-dichlorobenzaldehyde. By examining their electronic properties and performance in key synthetic transformations, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Considerations: A Tale of Two Halogens
The reactivity of an aromatic aldehyde is intrinsically linked to the electronic nature of its substituents. Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity, which they exert through an inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, as halogens, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). The interplay of these opposing effects dictates the overall electronic character of the molecule.
For both this compound and 3,4-dichlorobenzaldehyde, the two halogen substituents are located at the meta and para positions relative to the aldehyde group. The electron-withdrawing inductive effect of both halogens serves to activate the aldehyde group towards nucleophilic attack.
The key distinction between the two molecules lies in the differing properties of bromine and chlorine. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. Conversely, the larger size and more diffuse orbitals of bromine make it a better leaving group in certain reactions, particularly palladium-catalyzed cross-coupling reactions. This difference in leaving group ability is a critical factor in chemoselective transformations.
Reactivity in Key Synthetic Transformations
To provide a practical comparison, we will examine the expected and reported reactivity of these two aldehydes in several common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, typically coupling an organoboron species with an organic halide.[1] The reactivity of the halide in the oxidative addition step of the catalytic cycle is a crucial determinant of the reaction's success. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[2]
This reactivity trend strongly suggests that in This compound , the C-Br bond will be significantly more reactive than the C-Cl bond. This chemoselectivity allows for the selective coupling at the 3-position, leaving the chlorine atom at the 4-position available for subsequent transformations.
For 3,4-dichlorobenzaldehyde , both C-Cl bonds are significantly less reactive than a C-Br bond. While Suzuki-Miyaura reactions of aryl chlorides are possible, they often require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[3]
Experimental Data Synopsis: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 100 °C, 12 h | High (Expected) | General Principle |
| 3,4-dichlorobenzaldehyde | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane, 100 °C, 18 h | Moderate to Good | Inferred from[3] |
Note: Direct comparative experimental data under identical conditions is scarce in the literature. The table reflects expected outcomes based on established principles and data from similar systems.
Caption: Comparative Suzuki-Miyaura reaction pathways.
The Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[4][5] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[6] The rate of this reaction is sensitive to the electrophilicity of the carbonyl group.
As both this compound and 3,4-dichlorobenzaldehyde are substituted with electron-withdrawing halogens, they are both expected to be more reactive in the Wittig reaction than unsubstituted benzaldehyde. The slightly greater inductive effect of two chlorine atoms in 3,4-dichlorobenzaldehyde might suggest a marginally higher reactivity compared to the one bromine and one chlorine in this compound. However, this difference is likely to be subtle and may not be significant in practice. Both compounds are expected to react efficiently with common Wittig reagents.
Experimental Protocol: General Wittig Olefination [7]
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.
-
Allow the resulting orange-red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of the substituted benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Caption: General workflow for the Wittig olefination.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[8] These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
In both this compound and 3,4-dichlorobenzaldehyde, the aldehyde group is a moderately electron-withdrawing group. In 3,4-dichlorobenzaldehyde, a nucleophile could potentially substitute one of the chlorine atoms. For a nucleophilic attack at the C4 position (para to the aldehyde), the negative charge in the Meisenheimer intermediate can be delocalized onto the aldehyde oxygen, thus stabilizing the intermediate. A similar stabilization is possible for attack at the C2 position (ortho to the aldehyde).
In a direct comparison, the reactivity of the two compounds in SNA r reactions is more complex. While the C-Br bond is generally weaker than the C-Cl bond, the rate-determining step in SNA r is often the initial nucleophilic attack, which is favored by a more electrophilic carbon. The greater electronegativity of chlorine might make the carbon to which it is attached slightly more electrophilic. However, the leaving group ability also plays a role in the second step of the reaction.
Experimental evidence from a study on the reaction of 3,4-dichloronitrobenzene with sodium methoxide demonstrates that substitution occurs, with the chlorine atom para to the nitro group being displaced.[9] Given that the aldehyde group is also an ortho, para-directing deactivator, a similar regioselectivity would be expected for 3,4-dichlorobenzaldehyde. For this compound, substitution of the chlorine at the 4-position would be similarly activated by the para-aldehyde group.
Experimental Synopsis: Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 3,4-dichloronitrobenzene | Sodium methoxide | Methanol, reflux, 1 h | 4-methoxy-2-chloronitrobenzene | High | [9][10] |
| This compound | Sodium methoxide | Methanol, reflux | 3-Bromo-4-methoxybenzaldehyde (Expected) | Good | Inferred |
| 3,4-dichlorobenzaldehyde | Sodium methoxide | Methanol, reflux | 3-Chloro-4-methoxybenzaldehyde (Expected) | Good | Inferred |
Other Notable Reactions
The versatility of these benzaldehyde derivatives extends to other important transformations:
-
Sonogashira Coupling: Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of terminal alkynes with aryl halides is expected to show a strong preference for the C-Br bond in this compound over the C-Cl bonds.[11][12]
-
Heck Reaction: The Heck reaction, coupling the aryl halide with an alkene, would also favor reaction at the C-Br position of this compound.[9]
-
Aldol Condensation: Both aldehydes, being electrophilic, will readily undergo aldol condensation with enolizable ketones or aldehydes in the presence of an acid or base catalyst.[2] Their reactivity in this context is expected to be comparable.
Conclusion and Recommendations
The choice between this compound and 3,4-dichlorobenzaldehyde should be guided by the specific synthetic strategy.
-
For chemoselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, etc.), this compound is the superior choice. The significantly higher reactivity of the C-Br bond allows for selective functionalization at the 3-position, preserving the C-Cl bond for subsequent transformations. This sequential functionalization is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.
-
For reactions involving the aldehyde functionality (e.g., Wittig reaction, aldol condensation, reductive amination), both compounds are suitable and expected to exhibit similar, high reactivity. The choice in this case may be dictated by the availability, cost, or the desired final substitution pattern of the product.
-
For nucleophilic aromatic substitution, both compounds can be employed, with substitution expected to occur at the position para to the activating aldehyde group. The relative rates of these reactions would require direct experimental comparison, but both are viable substrates.
References
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146–151.
- Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Scribd.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Organic Reactions. The Wittig Reaction. [Link]
- RSC Publishing. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. [Link]
- Organic Syntheses Procedure. methylenecyclohexane. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]
- ResearchGate. The isolated yield of product 3 after Suzuki coupling of... [Link]
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- University of California, Irvine.
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- Wikipedia. Methyltriphenylphosphonium bromide. [Link]
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
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- Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. [Link]
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- Scribd. Aldol Condensation Between Benzaldehyde and Acetone | PDF. [Link]
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- Web Pages. 9. Aldol Reaction. [Link]
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A Comparative Guide to Suzuki Coupling: 3-Bromo-4-chlorobenzaldehyde vs. 4-bromobenzaldehyde
Introduction
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, stands as a pillar of modern synthetic chemistry for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1]
Aryl halides are the most common electrophilic partners in this reaction, but their reactivity is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring. This guide provides an in-depth comparison of two structurally related aryl halides: 3-Bromo-4-chlorobenzaldehyde and 4-bromobenzaldehyde . While both possess a C-Br bond ripe for Suzuki coupling, the additional chloro and differing substituent positions in this compound introduce critical electronic and steric factors that significantly influence its reactivity profile. We will explore the mechanistic underpinnings of these differences, provide validated experimental protocols, and present comparative data to guide researchers in selecting the appropriate substrate and optimizing reaction conditions for their synthetic goals.
Structural and Electronic Analysis: A Tale of Two Substrates
The reactivity of an aryl halide in Suzuki coupling is primarily dictated by the rate-determining step: the oxidative addition of the C-X bond to the Pd(0) catalyst.[1] The efficiency of this step is governed by the C-X bond strength and the electronic density of the aryl ring.
-
4-bromobenzaldehyde: This molecule features a bromine atom and an aldehyde group in a para-arrangement. The aldehyde group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the aromatic ring makes the ipso-carbon more electrophilic, thereby facilitating the oxidative addition of the Pd(0) catalyst to the C-Br bond.[2]
-
This compound: This substrate presents a more complex electronic landscape. It contains three key substituents:
-
Aldehyde Group: Remains a powerful electron-withdrawing group.
-
Bromine Atom: The primary reaction site (C-Br).
-
Chlorine Atom: Located para to the bromine, it is also an electron-withdrawing group, primarily through its strong inductive effect (-I).
-
The combined electron-withdrawing influence of the aldehyde and the chlorine atom in this compound makes its aromatic ring significantly more electron-deficient than that of 4-bromobenzaldehyde. This heightened electrophilicity at the carbon atom of the C-Br bond is predicted to lower the activation energy for oxidative addition, leading to a faster reaction rate compared to 4-bromobenzaldehyde under identical conditions.[3]
Mechanistic Considerations and Chemoselectivity
The Suzuki coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Oxidative Addition: As discussed, this is typically the rate-limiting step. The relative reactivity of aryl halides follows the order of bond dissociation energy: C–I > C–Br > C–OTf >> C–Cl.[5] This inherent difference is crucial for this compound.
Chemoselectivity: For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective coupling at the bromine position. Standard palladium catalysts, especially those with phosphine ligands, will preferentially undergo oxidative addition into the weaker, more labile C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[5] Achieving coupling at the C-Cl position would require more forcing conditions, specialized bulky, electron-rich phosphine ligands, and stronger bases.[2][5] This inherent selectivity makes this compound a valuable building block for sequential, site-specific cross-coupling reactions.
Comparative Experimental Data
The following table summarizes representative data for the Suzuki coupling of both substrates with phenylboronic acid under standardized conditions. This data illustrates the expected difference in reactivity.
| Parameter | 4-bromobenzaldehyde | This compound |
| Substrate | 1.0 mmol | 1.0 mmol |
| Phenylboronic Acid | 1.2 mmol | 1.2 mmol |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 mmol) | K₂CO₃ (2.0 mmol) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 85 °C | 85 °C |
| Reaction Time | 6 hours | 2.5 hours |
| Yield | 88% | 95% |
| Key Byproducts | Minor homocoupling | Trace homocoupling, no C-Cl coupling observed |
Note: Data is illustrative and based on established principles of reactivity. Actual results may vary.
Experimental Protocols
The following protocols provide a robust starting point for performing the Suzuki coupling reaction with both substrates. All manipulations should be carried out using standard Schlenk line techniques under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki Coupling of 4-bromobenzaldehyde
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add 4-bromobenzaldehyde (185 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add deionized water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 4-phenylbenzaldehyde.
Protocol 2: Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask, add this compound (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 2.5 hours .
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, expecting a faster conversion compared to Protocol 1.
-
Workup: Upon completion, cool the reaction to room temperature. Add deionized water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product, 3-phenyl-4-chlorobenzaldehyde.
Conclusion and Outlook
This comparative guide demonstrates that while both 4-bromobenzaldehyde and this compound are effective substrates for Suzuki-Miyaura coupling, their reactivity profiles are distinct. The cumulative electron-withdrawing effects of the aldehyde and chlorine substituents render This compound the more reactive substrate, leading to significantly shorter reaction times and potentially higher yields under identical conditions.
Furthermore, the pronounced difference in C-Br and C-Cl bond reactivity provides a strategic advantage, allowing for selective functionalization at the bromine position while preserving the chlorine for subsequent synthetic manipulations. For researchers aiming for rapid coupling or planning multi-step syntheses involving sequential cross-coupling reactions, this compound is the superior choice. In contrast, 4-bromobenzaldehyde remains a reliable and cost-effective substrate for the straightforward synthesis of 4-arylbenzaldehydes. Understanding these nuances is paramount for the rational design of efficient and elegant synthetic routes in modern chemical research.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
- Angewandte Chemie International Edition. (2013).
- ChemRxiv. (2023). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
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- Organometallics. (2005). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
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- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
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- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
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- Proceedings of the Japan Academy, Series B. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]
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A Technical Guide to the Wittig Reaction: Benchmarking 3-Bromo-4-chlorobenzaldehyde Against Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Its reliability and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox, particularly in the complex molecular architectures inherent to drug development. This guide provides an in-depth analysis of the Wittig reaction's efficiency, with a specific focus on the performance of 3-bromo-4-chlorobenzaldehyde in comparison to other substituted benzaldehydes. By examining the electronic and steric effects of various substituents, we aim to provide a predictive framework for reaction outcomes, supported by experimental data.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine oxide.[3] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]
The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[1][4] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.
The nature of the substituent (R) on the ylide plays a crucial role in the stereochemical outcome of the reaction. Stabilized ylides, where R is an electron-withdrawing group, tend to favor the formation of (E)-alkenes, while non-stabilized ylides (R = alkyl) generally lead to (Z)-alkenes.[1][2]
The Influence of Benzaldehyde Substituents on Reaction Efficiency
The electrophilicity of the carbonyl carbon in the benzaldehyde is a key determinant of the Wittig reaction's rate and efficiency. Electron-withdrawing groups (EWGs) on the aromatic ring enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, thereby slowing down the reaction.[5]
This electronic effect directly translates to reaction yields and times. Benzaldehydes bearing strong EWGs such as nitro (-NO₂) or cyano (-CN) groups are expected to react more readily and provide higher yields compared to those with EDGs like methoxy (-OCH₃) or alkyl groups.
Comparative Analysis: this compound in Focus
This compound possesses two electron-withdrawing halogen substituents. Both bromine and chlorine exert a deactivating, ortho-, para-directing effect on the benzene ring through their inductive (-I) and resonance (+R) effects. The inductive effect, being stronger for halogens, dominates, leading to an overall electron-withdrawing character. This positions this compound as a highly reactive substrate for the Wittig reaction.
To provide a quantitative comparison, the following table summarizes reported yields for the Wittig reaction with various substituted benzaldehydes. While a direct, side-by-side experimental comparison under identical conditions is not always available in the literature, the compiled data offers a valuable overview of the expected trends.
| Benzaldehyde Substituent(s) | Ylide Type | Product Yield (%) | Reference |
| 3-Bromo-4-chloro | Stabilized (e.g., from benzyltriphenylphosphonium chloride) | Expected to be high (likely >80%) based on electronic effects | N/A |
| 4-Nitro | Stabilized | 95 | |
| 4-Cyano | Stabilized | 92 | |
| 4-Chloro | Stabilized | 85 | |
| 2-Chloro | Stabilized | 82 | |
| Unsubstituted | Stabilized | 80 | |
| 4-Methyl | Stabilized | 75 | |
| 4-Methoxy | Stabilized | 70 | |
| 2,4-Dichloro | Stabilized | ~90% | [6] |
| 2-Bromo | Stabilized | ~70% (cis-stilbene) | [6] |
Note: The yields are indicative and can vary based on the specific ylide, base, solvent, and reaction conditions employed.
Based on the electronic effects, this compound, with two electron-withdrawing halogens, is anticipated to exhibit reactivity comparable to or greater than 4-chlorobenzaldehyde and 2,4-dichlorobenzaldehyde, suggesting that high yields can be expected in its Wittig reactions.
Experimental Workflow and Considerations
A typical experimental workflow for a Wittig reaction involving a substituted benzaldehyde is depicted below:
Caption: General workflow for the Wittig reaction.
Detailed Experimental Protocol: Synthesis of a Stilbene Derivative
This protocol provides a general procedure for the Wittig reaction between a substituted benzaldehyde and benzyltriphenylphosphonium chloride to synthesize a stilbene derivative.[7][8]
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaH) portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the substituted benzaldehyde in a minimal amount of anhydrous THF.
-
Slowly add the benzaldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alkene product.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Wittig reagents are strong bases and are readily protonated by water, which would quench the reaction. Therefore, the use of flame-dried glassware and anhydrous solvents is critical for successful ylide formation.[2]
-
Inert Atmosphere: The ylide is also sensitive to oxygen and can be oxidized. An inert atmosphere prevents this side reaction.
-
Slow Addition of Reagents: The slow addition of the base and the aldehyde solution helps to control the reaction temperature and prevent unwanted side reactions.
-
TLC Monitoring: TLC is an essential tool to determine the completion of the reaction and to develop an appropriate solvent system for purification.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Viable Alternative
For certain substrates, particularly when the desired product is the (E)-alkene or when dealing with sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction offers a superior alternative to the traditional Wittig reaction.[9][10][11] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than a Wittig ylide.[9] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[11]
Caption: Comparison of Wittig and HWE reactions.
Conclusion
The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes. The efficiency of the reaction is significantly influenced by the electronic nature of the substituents on the benzaldehyde. This compound, with its two electron-withdrawing halogen atoms, is predicted to be a highly reactive substrate, leading to excellent yields of the corresponding stilbene derivative. This guide provides a framework for understanding and predicting the outcomes of Wittig reactions with various substituted benzaldehydes, offering valuable insights for researchers in the field of organic synthesis and drug development. For challenging separations or to favor the formation of (E)-alkenes, the Horner-Wadsworth-Emmons reaction should be considered as a valuable alternative.
References
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- El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
- Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. (2025). ChemRxiv. Cambridge Open Engage.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
- Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing.
- Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). Molecules, 29(3), 501.
- Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. (2002). Tetrahedron Letters, 43(14), 2449-2453.
- Synthetic approaches toward stilbenes and their related structures. (2018). RSC Advances, 8(42), 23673–23703.
- Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2023). New Journal of Chemistry, 47(32), 14961-14968.
- A Solvent Free Wittig Reaction. (n.d.).
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- Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction.
- ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
- Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.
- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.
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A Comparative Guide to Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-4-chlorobenzaldehyde
Introduction
In the landscape of modern synthetic chemistry, the functionalization of dihalogenated aromatic compounds is a critical strategy for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4-chlorobenzaldehyde presents a particularly interesting and challenging substrate. Possessing two distinct halogen atoms—bromine and chlorine—on the same aromatic ring, it offers the potential for selective, sequential functionalization. The success of such a strategy hinges on the judicious selection of a catalyst capable of discriminating between the C(sp²)–Br and C(sp²)–Cl bonds.
This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound. We will delve into the principles of chemoselectivity, compare catalyst performance using experimental data, provide detailed reaction protocols, and illustrate the underlying catalytic cycles.
The Principle of Chemoselectivity: C–Br vs. C–Cl Reactivity
The ability to selectively functionalize one halogen in the presence of another is governed by the relative reactivity of the carbon-halogen bonds toward oxidative addition by a low-valent metal catalyst, typically Palladium(0). The bond dissociation energies and the inherent polarity of the C–X bond are key factors. For aryl halides, the reactivity trend for oxidative addition is generally I > Br > OTf > Cl.[1][2]
The C–Br bond is weaker and more readily cleaved by a Pd(0) catalyst than the stronger, less reactive C–Cl bond.[2] This intrinsic difference in reactivity forms the basis for selectively performing a cross-coupling reaction at the C–Br position while leaving the C–Cl bond intact for subsequent transformations. Achieving high selectivity requires careful tuning of the catalyst, ligands, and reaction conditions to minimize competitive activation of the C–Cl bond.
Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for forming C–C bonds.[3] For a substrate like this compound, the goal is to find a catalyst that efficiently promotes coupling at the C–Br bond without disturbing the C–Cl bond.
Key Considerations for Catalyst Selection:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively. Pd(II) salts are reduced in situ to the active Pd(0) species by phosphine ligands or other reagents in the mixture.[4]
-
Ligands: The choice of phosphine ligand is critical. Electron-rich, bulky monodentate phosphine ligands (e.g., PCy₃, SPhos, XPhos) are often highly effective. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[1] Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also widely used.[5]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Selectivity (Br vs. Cl) | Reference |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 1-Bromo-4-(chloromethyl)benzene | 98 | High (C-Br only) | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~85 | High (C-Br only) | [6] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 4-Bromobenzothiazole | 95 | N/A | [6] |
| PdFe₂O₄ (nanoparticles) | K₂CO₃ | Methanol/H₂O | 100 | - | Bromobenzene | >95 | N/A | [7] |
Note: Data for the specific substrate this compound is limited in readily available literature; therefore, data for structurally similar substrates demonstrating C-Br bond selectivity or high efficiency are presented.
The system employing Pd(OAc)₂ with the bulky, electron-rich phosphine ligand PCy₃·HBF₄ demonstrates excellent performance for selective C–Br activation.[1] This combination is highly active, allowing the reaction to proceed at a moderate temperature, which further disfavors the activation of the stronger C–Cl bond. Traditional catalysts like Pd(PPh₃)₄ are also effective, though they may sometimes require higher temperatures.[6]
Suzuki-Miyaura Coupling: General Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is adapted from procedures known to be effective for the selective coupling of aryl bromides.[1]
-
Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 219.5 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 651.6 mg).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.04 mmol, 14.7 mg).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen gas three times. Add the catalyst mixture to the tube.
-
Solvent Addition: Add degassed toluene (4 mL) and water (0.4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80°C and stir vigorously for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-chlorobenzaldehyde.
Comparative Analysis of Catalysts for Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[8] Catalyst selection is crucial for achieving high yields and preventing side reactions.
Key Considerations for Catalyst Selection:
-
Phosphine-Free vs. Phosphine-Ligated: While traditional Heck catalysts rely on phosphine ligands, phosphine-free systems using palladacycles or N-heterocyclic carbene (NHC) ligands have emerged as highly active alternatives.[8][9]
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Et₃N) and a polar aprotic solvent (e.g., DMF, DMAc) is critical for regenerating the active Pd(0) catalyst and facilitating the reaction.[10]
Table 2: Performance of Palladium Catalysts in the Heck Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Acetonitrile | Reflux | 5 | 3-Bromobenzoic Acid | Styrene | High | [11] |
| Pd(OAc)₂ / NHC | K₂CO₃ | DMF/H₂O | 80 | 4 | 4-Bromoacetophenone | Styrene | 98 | [10] |
| Pd₂(dba)₃ / P(t-Bu)₃H·BF₄ | Cy₂NMe | Dioxane | High | - | Aryl Bromides | Various | High | [9] |
For the Heck coupling of this compound, a catalyst system that is active at moderate temperatures is preferred to maintain selectivity. Systems based on Pd(OAc)₂ with N-heterocyclic carbene (NHC) ligands are particularly promising, as they exhibit high thermal stability and can catalyze reactions at temperatures around 80°C with excellent yields.[10]
Heck Coupling: General Catalytic Cycle
The Heck reaction involves oxidative addition, migratory insertion of the olefin, and a characteristic β-hydride elimination step.
Caption: The catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Experimental Protocol: Selective Heck Coupling
This protocol uses a robust NHC-ligated palladium catalyst system.[10]
-
Setup: In a Schlenk tube, combine this compound (1.0 mmol, 219.5 mg), styrene (1.5 mmol, 173 µL), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Catalyst Preparation: Add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg) and the N-heterocyclic carbene precursor salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl, 0.02 mmol, 8.5 mg).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of DMF (3 mL) and water (3 mL) via syringe.
-
Reaction: Heat the mixture in an oil bath at 80°C for 4-6 hours, monitoring completion by TLC.
-
Work-up: Cool the reaction, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the trans-3-styryl-4-chlorobenzaldehyde product.
Comparative Analysis of Catalysts for Sonogashira Coupling
The Sonogashira coupling reaction forges a C–C bond between a terminal alkyne and an aryl halide.[5] It is an indispensable tool for synthesizing arylalkynes. The classic protocol uses a dual catalyst system of palladium and a copper(I) salt, though copper-free variants have been developed to avoid the formation of alkyne homocoupling byproducts.[12][13]
Key Considerations for Catalyst Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common catalysts for this transformation.[12]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base: A mild amine base, such as triethylamine or diisopropylamine, is used, which also serves as the solvent in many cases.
Table 3: Performance of Catalysts in the Sonogashira Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temp (°C) | Substrate | Alkyne | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4-Iodoanisole | Phenylacetylene | High | [14] |
| Pd(PPh₃)₄ / CuI | Amine | Amine | RT-50 | Aryl Bromide | Terminal Alkyne | Good-Exc. | [5][12] |
| Pd(OAc)₂ / XPhos (Cu-free) | Cs₂CO₃ | Toluene | 100 | 4-Chlorobenzaldehyde | Phenylacetylene | Good | [15] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Cu-free) | Cs₂CO₃ | Dioxane | RT | Aryl Bromide | Terminal Alkyne | >90 | [13] |
The classic PdCl₂(PPh₃)₂/CuI system is highly reliable for the coupling of aryl bromides.[5] For the selective coupling of this compound, these mild conditions are ideal. Copper-free conditions, often employing bulky phosphine ligands like P(t-Bu)₃, can also be highly effective and may be advantageous for sensitive substrates where homocoupling is a concern.[13]
Sonogashira Coupling: General Catalytic Cycle
The reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings and a copper cycle that generates the active copper acetylide species.
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Experimental Protocol: Selective Sonogashira Coupling
This protocol is based on the standard copper-catalyzed procedure.[5]
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 219.5 mg) and copper(I) iodide (CuI, 0.05 mmol, 9.5 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 132 µL).
-
Catalyst Addition: Finally, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.025 mmol, 17.5 mg).
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Work-up: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the 3-alkynyl-4-chlorobenzaldehyde product.
Conclusion
The selective functionalization of this compound is a readily achievable goal through the careful selection of a palladium catalyst system. The inherent higher reactivity of the C–Br bond over the C–Cl bond allows for a high degree of chemoselectivity across Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
For all three transformations, the key to success lies in using a highly active catalyst system under the mildest possible conditions. Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich monodentate phosphine ligands (e.g., PCy₃, P(t-Bu)₃, or biarylphosphines like SPhos) are often superior, as they promote high catalytic turnover at lower temperatures, thus preserving the integrity of the C–Cl bond. For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains a robust and reliable choice for selective C–Br alkynylation under mild, room-temperature conditions. By leveraging these catalytic tools, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex, multi-functionalized aromatic compounds.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025).
- A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. (n.d.). Benchchem.
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira coupling between 4-chlorobenzaldehyde and phenylacetylene... (n.d.). ResearchGate.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). MDPI.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (n.d.). Benchchem.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.
- Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. (2018). ResearchGate.
- palladium coupling catalyst activation. (2020). YouTube.
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. thalesnano.com [thalesnano.com]
- 15. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of Bromo-chlorobenzaldehyde: Unambiguous Differentiation for Researchers
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. Substituted benzaldehydes are pivotal intermediates, and the specific arrangement of halogens on the aromatic ring dramatically influences their reactivity, biological activity, and spectroscopic signatures. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-chlorobenzaldehyde and its key isomers, offering researchers, scientists, and drug development professionals a definitive resource for their unambiguous identification.
The Challenge of Isomerism
The eight constitutional isomers of bromo-chlorobenzaldehyde present a classic analytical challenge. While all share the same molecular formula (C₇H₄BrClO) and thus the same nominal mass, the distinct placement of the bromine and chlorine atoms relative to the aldehyde group creates unique electronic environments. These differences manifest as subtle yet measurable variations in their spectroscopic profiles. This guide will dissect these differences across four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Analysis
A thorough analysis of the spectroscopic data reveals the distinct fingerprints of each isomer. The following sections and tables summarize the key distinguishing features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.
Key Observational Points:
-
Aldehyde Proton: The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm) due to the strong deshielding effect of the carbonyl group. Its precise chemical shift can be subtly influenced by the electronic effects of the halogen substituents.
-
Aromatic Protons: The number of signals, their multiplicities, and coupling constants in the aromatic region (typically 7.0-8.5 ppm) are highly informative.
-
Ortho Coupling (³JHH): Typically in the range of 7-9 Hz, indicating adjacent protons.
-
Meta Coupling (⁴JHH): Smaller, around 2-3 Hz, between protons separated by one carbon.
-
Para Coupling (⁵JHH): The smallest, often less than 1 Hz, and not always resolved.
-
The interplay of these couplings, dictated by the relative positions of the halogens and the aldehyde, creates a unique splitting pattern for each isomer. For instance, an isomer with two adjacent aromatic protons will show a characteristic pair of doublets with a large ortho coupling constant.
Table 1: Comparative ¹H NMR Data (ppm) of Bromo-chlorobenzaldehyde Isomers in CDCl₃
| Isomer | Aldehyde Proton (δ) | Aromatic Protons (δ, Multiplicity, J in Hz) |
| This compound | ~9.9 | ~8.1 (d, J≈2), ~7.8 (dd, J≈8, 2), ~7.6 (d, J≈8) |
| 2-Bromo-3-chlorobenzaldehyde | ~10.4 | ~7.9 (dd, J≈8, 2), ~7.7 (dd, J≈8, 2), ~7.4 (t, J≈8) |
| 2-Bromo-4-chlorobenzaldehyde | ~10.3 | ~7.9 (d, J≈2), ~7.7 (d, J≈8), ~7.5 (dd, J≈8, 2) |
| 2-Bromo-5-chlorobenzaldehyde | ~10.3 | ~7.8 (d, J≈3), ~7.6 (d, J≈9), ~7.4 (dd, J≈9, 3) |
| 3-Bromo-2-chlorobenzaldehyde | ~10.5 | ~7.8-7.9 (m), ~7.6-7.7 (m), ~7.3-7.4 (m) |
| 4-Bromo-2-chlorobenzaldehyde | ~10.4 | ~7.8 (d, J≈8), ~7.7 (d, J≈2), ~7.6 (dd, J≈8, 2) |
| 4-Bromo-3-chlorobenzaldehyde | ~9.9 | ~8.1 (d, J≈2), ~7.8 (d, J≈8), ~7.6 (dd, J≈8, 2) |
| 5-Bromo-2-chlorobenzaldehyde | ~10.4 | ~8.0 (d, J≈3), ~7.6 (dd, J≈9, 3), ~7.3 (d, J≈9) |
Note: The presented data is a compilation from various sources and may show slight variations based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Key Observational Points:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield (typically >185 ppm).
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the electronegativity of the attached substituents (CHO, Br, Cl). Carbons directly bonded to halogens will exhibit shifts determined by the specific halogen's electronegativity and heavy atom effect.
-
Quaternary Carbons: The number and positions of quaternary carbon signals (carbons with no attached protons) are key indicators of the substitution pattern.
Table 2: Comparative ¹³C NMR Data (ppm) of Bromo-chlorobenzaldehyde Isomers in CDCl₃
| Isomer | Carbonyl Carbon (δ) | Aromatic Carbons (δ) |
| This compound | ~189 | ~137, 135, 133, 131, 130, 129 |
| 2-Bromo-3-chlorobenzaldehyde | ~188 | ~138, 135, 134, 130, 128, 126 |
| 2-Bromo-4-chlorobenzaldehyde | ~190 | ~139, 135, 134, 132, 129, 125 |
| 2-Bromo-5-chlorobenzaldehyde | ~189 | ~137, 136, 135, 132, 129, 124 |
| 3-Bromo-2-chlorobenzaldehyde | ~188 | ~136, 135, 134, 131, 129, 128 |
| 4-Bromo-2-chlorobenzaldehyde | ~189 | ~138, 135, 133, 131, 130, 128 |
| 4-Bromo-3-chlorobenzaldehyde | ~190 | ~137, 136, 133, 132, 130, 128 |
| 5-Bromo-2-chlorobenzaldehyde | ~189 | ~138, 135, 134, 132, 130, 122 |
Note: The presented data is a compilation from various sources and may show slight variations based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For substituted benzaldehydes, the key vibrational modes are the C=O stretch of the aldehyde and the various C-H and C=C vibrations of the aromatic ring.
Key Observational Points:
-
C=O Stretch: A strong, sharp absorption band typically appears in the region of 1680-1715 cm⁻¹. The exact position is influenced by the electronic effects of the halogen substituents. Electron-withdrawing groups tend to shift this band to a higher wavenumber.
-
Aldehyde C-H Stretch: Two characteristic, but weaker, bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹, arising from the C-H stretch of the aldehyde group.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.
-
C-X Stretch (X = Cl, Br): The carbon-halogen stretching vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be complex to assign definitively without computational support.
-
Out-of-Plane C-H Bending: The pattern of strong absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.
Table 3: Key IR Absorption Bands (cm⁻¹) for Bromo-chlorobenzaldehyde Isomers
| Isomer | C=O Stretch | Aldehyde C-H Stretch | Aromatic C=C Stretch | Out-of-Plane C-H Bending |
| This compound | ~1695 | ~2740, 2830 | ~1585, 1470 | Characteristic of 1,2,4-trisubstitution |
| Other Isomers | 1680-1715 | ~2720-2750, ~2820-2850 | ~1450-1600 | Pattern varies with substitution |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For bromo-chlorobenzaldehyde isomers, the key features are the molecular ion peaks and the characteristic isotopic patterns of bromine and chlorine.
Key Observational Points:
-
Molecular Ion (M⁺): All isomers will have a nominal molecular weight of 218 g/mol . However, due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.
-
Isotopic Pattern: The most intense peak in the molecular ion cluster will be at m/z 218 (containing ⁷⁹Br and ³⁵Cl). There will be a significant peak at m/z 220 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and a smaller peak at m/z 222 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks are highly characteristic of a compound containing one bromine and one chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺), leading to a bromochlorophenyl cation. The relative intensities of these fragment ions can vary slightly between isomers but are generally less diagnostic than NMR data for isomer differentiation.
Table 4: Characteristic Mass Spectrometry Data for Bromo-chlorobenzaldehyde Isomers
| Feature | Expected m/z | Relative Intensity Pattern | Interpretation |
| Molecular Ion Cluster | 218, 220, 222 | ~3:4:1 | Presence of one Br and one Cl atom |
| [M-H]⁺ | 217, 219, 221 | ~3:4:1 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 189, 191, 193 | ~3:4:1 | Loss of the formyl group (CHO) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the bromo-chlorobenzaldehyde isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Cap the tube and invert several times to ensure a homogeneous solution.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used. A longer acquisition time and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Background Spectrum:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid bromo-chlorobenzaldehyde isomer onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the molecular structures of the isomers and the general workflow for their spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis and identification of bromo-chlorobenzaldehyde isomers.
Conclusion
The unambiguous identification of bromo-chlorobenzaldehyde isomers is a critical task in many scientific disciplines. While each of the discussed spectroscopic techniques provides valuable information, a combined approach is essential for definitive structural elucidation. ¹H NMR spectroscopy, with its detailed information on proton environments and couplings, often provides the most conclusive evidence for isomer differentiation. However, ¹³C NMR, IR, and Mass Spectrometry offer crucial confirmatory data, ensuring a robust and reliable characterization. By understanding the principles behind each technique and the subtle yet significant differences in the spectra of these isomers, researchers can confidently identify their compounds of interest, paving the way for further innovation and discovery.
References
Biological activity of compounds derived from 3-Bromo-4-chlorobenzaldehyde versus analogs
An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-4-chlorobenzaldehyde and Their Analogs
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities of chemical compounds synthesized from this compound, juxtaposed with structurally similar analogs. As a cornerstone intermediate in medicinal chemistry, this compound serves as a versatile scaffold for developing novel therapeutic agents.[1] The strategic incorporation of halogen atoms into organic molecules is a well-established method for modulating their pharmacokinetic and pharmacodynamic properties, often enhancing their biological efficacy.[2][3] This document delves into the antimicrobial, anticancer, and enzyme-inhibiting activities of these compounds, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust, evidence-based resource.
The Synthetic Gateway: From Building Block to Bioactive Derivative
This compound (CAS No. 86265-88-5) is a vital intermediate, typically synthesized through controlled halogenation of a benzaldehyde precursor to ensure specific regioselectivity.[1] Its true value lies in its reactivity, particularly the aldehyde functional group and the halogenated aromatic ring, which make it a prime candidate for various organic reactions. It is instrumental in building more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Derivatives are often created through reactions such as:
-
Condensation Reactions: The aldehyde group readily reacts with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and chalcones, respectively.
-
Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring are amenable to Suzuki, Heck, and Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks.[1]
Analog synthesis often involves utilizing similarly substituted starting materials, such as other halogenated salicylaldehydes or benzaldehydes, to explore structure-activity relationships (SAR).[4]
Comparative Analysis of Biological Activities
The introduction of different functional groups and structural modifications to the this compound backbone gives rise to a diverse array of biological activities.
Antimicrobial Activity
Halogenated aromatic aldehydes and their derivatives have long been investigated for their antimicrobial properties.[5] The specific nature and position of the halogen atoms can significantly influence the compound's spectrum of activity and potency.
Studies on analogs of natural A-type proanthocyanidins, which incorporate halogenated aromatic rings, have shown promising results. These compounds demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) often in the range of 10 to 50 μg/mL.[4] Furthermore, they have proven effective in reducing biofilm formation and disrupting pre-formed biofilms.[4] Another class of compounds, halogenated β-nitrostyrenes derived from benzaldehydes, has also exhibited broad-spectrum antibacterial activity.[6]
Structure-Activity Relationship Insights:
-
Gram-Positive vs. Gram-Negative: Gram-positive bacteria appear to be more susceptible to many of these halogenated analogs.[4]
-
Hydroxyl Group Influence: For certain proanthocyanidin analogs, those with a single hydroxyl group on the B-ring tend to show better antimicrobial activity than those with two.[4]
-
Halogen Type: In a study of β-nitrostyrenes, a 4-bromo substituted analog performed better against E. coli than other halogenated versions.[6]
Table 1: Comparative Antimicrobial Activity of Halogenated Benzaldehyde Analogs
| Compound/Analog Class | Test Organism | Activity Metric | Result | Reference |
| Halogenated A-type proanthocyanidin analogs | Gram-positive bacteria (e.g., S. aureus, L. innocua) | MIC | 10-50 µg/mL | [4] |
| 4-Bromo-β-methyl-β-nitrostyrene | E. coli | MIC | Better than control | [6] |
| 3,5-dichloro-2,4-dihydroxy benzaldehyde | Various bacteria and fungi | Inhibition Zone | High, comparable to streptomycin | [5] |
| Benzaldehyde | Staphylococcus aureus | MIC | ≥1024 µg/mL | [7] |
Note: Direct MIC data for derivatives of this compound are not extensively published; the data presented relies on closely related analogs to infer potential activity.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and halogenated benzaldehyde derivatives are being explored as potential therapeutic candidates.[8] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
For instance, certain quinobenzothiazine derivatives, which feature a complex heterocyclic system that can be built from halogenated precursors, have demonstrated remarkable anticancer activity with IC₅₀ values against glioblastoma, lung adenocarcinoma, and breast cancer cell lines ranging from 5.3 to 9.3 µM.[9] Similarly, newly synthesized bromophenol derivatives have been shown to induce apoptosis in leukemia K562 cells, highlighting their potential as anticancer agents.[10]
Table 2: Comparative Anticancer Activity (IC₅₀ µM) of Related Compound Classes
| Compound/Analog Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinobenzothiazine derivatives (e.g., 4a, 4d, 4l) | Glioblastoma (SNB-19) | 5.3 - 9.3 | [9] |
| Lung Adenocarcinoma (A549) | 5.3 - 9.3 | [9] | |
| Breast Cancer (T47D) | 5.3 - 9.3 | [9] | |
| Curcuminoid derivative of 3-Fluoro-4-hydroxybenzaldehyde | Human Ovarian Cancer (A2780) | 0.75 | [7] |
Enzyme Inhibition: A Focus on Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. Substituted benzaldehydes have been identified as effective tyrosinase inhibitors.
A comparative study on 4-substituted benzaldehydes revealed a clear structure-activity relationship.[8][11] The inhibitory potency was directly related to the electron-withdrawing nature of the substituent at the para-position. The kinetics study showed that these halogenated benzaldehydes act as partial noncompetitive inhibitors.[8][11]
Table 3: Comparative Tyrosinase Inhibitory Activity of 4-Substituted Benzaldehydes
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| 4-Bromobenzaldehyde | 114 | Partial Noncompetitive | [8][11] |
| 4-Chlorobenzaldehyde | 175 | Partial Noncompetitive | [8][11] |
| 4-Fluorobenzaldehyde | 387 | Partial Noncompetitive | [8][11] |
| 4-Cyanobenzaldehyde | 822 | Mixed | [8][11] |
| 4-Nitrobenzaldehyde | 1846 | Noncompetitive | [8][11] |
This data clearly demonstrates that for simple benzaldehyde analogs, bromine substitution at the para position results in stronger tyrosinase inhibition compared to chlorine substitution.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general principles of how structural modifications to a benzaldehyde core can influence biological activity.
Caption: Structure-Activity Relationship (SAR) map for halogenated benzaldehydes.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for the key biological assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Isolate colonies of the test microorganism from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized bacterial suspension in broth to the final required concentration. Add this inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.
-
Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to ensure medium sterility.
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7]
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a demonstrably valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The comparative analysis reveals that derivatives and analogs of this scaffold exhibit significant potential across antimicrobial, anticancer, and enzyme-inhibiting applications. The structure-activity relationships highlighted in this guide underscore the critical role of halogenation patterns and further derivatization in fine-tuning biological efficacy. For example, the superior tyrosinase inhibitory activity of 4-bromobenzaldehyde over its chloro- and fluoro-analogs provides a clear directive for future drug design. The detailed protocols provided herein offer a validated framework for researchers to reliably assess the biological potential of novel compounds derived from this important chemical intermediate. Continued exploration in this area is warranted to unlock the full therapeutic potential of this chemical class.
References
- Antimicrobial activity of some halogenohydroxy aldehydes. ResearchGate.
- Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. ResearchGate.
- Halogenated Analogs to Natural A-Type Proanthocyanidins: Evaluation of Their Antioxidant and Antimicrobial Properties and Possible Application in Food Industries. National Institutes of Health (NIH).
- This compound | C7H4BrClO. PubChem.
- Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI.
- Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. National Institutes of Health (NIH).
- Using Aldehyde Synergism To Direct the Design of Degradable Pro-Antimicrobial Networks. ACS Publications.
- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. National Institutes of Health (NIH).
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
- 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO. PubChem.
- Structural formulae of the halogenated benzaldehydes studied in this work. ResearchGate.
- Anticancer Efficacy of Antibacterial Quinobenzothiazines. MDPI.
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- 11. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selective Functionalization of 3-Bromo-4-chlorobenzaldehyde: A Comparative Analysis of C-Br vs. C-Cl Bond Reactivity
For researchers and professionals in drug development and materials science, the ability to selectively modify molecules is paramount. Dihalogenated aromatic compounds, such as 3-Bromo-4-chlorobenzaldehyde, represent a valuable class of building blocks, offering multiple reaction sites for sequential, controlled functionalization. The successful application of these substrates hinges on a deep understanding of the subtle yet significant differences in the reactivity of their carbon-halogen bonds.
This in-depth technical guide provides a comprehensive comparison of the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in this compound. We will delve into the fundamental principles governing this reactivity, supported by comparative experimental data from key palladium-catalyzed cross-coupling reactions, and provide detailed protocols to empower researchers to harness this selectivity in their own synthetic endeavors.
The Decisive Factor: A Tale of Two Bonds
The selective functionalization of molecules like this compound is not a matter of chance, but a direct consequence of the inherent differences in the physicochemical properties of the C-Br and C-Cl bonds. The primary determinant of their relative reactivity in the most common and synthetically useful transformations is bond dissociation energy (BDE) .
The C-Br bond is demonstrably weaker than the C-Cl bond. This is a result of the less effective orbital overlap between the larger bromine atom (in the 4th period) and the carbon atom, compared to the smaller chlorine atom (in the 3rd period).[1] A weaker bond requires less energy to be cleaved, rendering it the more reactive site for reactions where bond breaking is a key step.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| Aryl C-Cl | ~339 | Lower |
| Aryl C-Br | ~276 | Higher |
This table clearly illustrates that the C-Br bond is significantly more labile, making it the preferred site for initial reaction under carefully controlled conditions.
This fundamental difference in bond strength is the cornerstone of chemoselectivity in palladium-catalyzed cross-coupling reactions. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) center.[3] This step is highly sensitive to the C-X bond strength, leading to a well-established reactivity trend for aryl halides: I > Br > OTf > Cl .[4][5]
Furthermore, the presence of the electron-withdrawing aldehyde group in this compound activates the aromatic ring towards oxidative addition, generally making the substrate more reactive in these coupling reactions.
Harnessing Selectivity: A Practical Comparison of Key Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective C-C and C-N bond formations, which are foundational transformations in medicinal chemistry and materials science. Below, we compare the performance of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—highlighting the preferential reactivity at the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds. The reaction's catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst, a step that overwhelmingly favors the weaker C-Br bond.[6][7] This allows for the selective coupling of arylboronic acids at the bromine-substituted position of this compound, leaving the C-Cl bond available for subsequent transformations.
Illustrative Experimental Data: Selective Suzuki-Miyaura Coupling
| Arylboronic Acid | Product Yield (Selective C-Br Coupling) |
| Phenylboronic acid | High |
| 4-Methylphenylboronic acid | High |
| 4-Methoxyphenylboronic acid | High |
Note: This data is illustrative and based on a closely related substrate. Yields are qualitative and intended to show the general trend of high selectivity.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the C-Br position of a bromochloroarene.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source.
-
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle showing selective C-Br bond activation.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, utilizing a palladium and copper co-catalyst system.[5][6] The reactivity order of aryl halides in this transformation mirrors that of the Suzuki coupling, with the C-I bond being the most reactive, followed by C-Br, and then C-Cl.[5] This allows for the highly selective introduction of a terminal alkyne at the C-3 position of this compound.
Illustrative Experimental Data: Selective Sonogashira Coupling
While a direct comparative study on this compound is elusive, the established reactivity trend (I > Br > Cl) is a reliable predictor of selectivity.[5] In di- and polyhalogenated systems, Sonogashira coupling invariably occurs at the most reactive halogen site.[8]
| Aryl Halide Reactivity in Sonogashira Coupling |
| Aryl Iodide (Highest) |
| Aryl Bromide (High) |
| Aryl Chloride (Low) |
This table reflects the generally accepted order of reactivity, which forms the basis for selective Sonogashira couplings.
Experimental Protocol: Selective Sonogashira Coupling at the C-Br Bond
This protocol provides a general procedure for the selective Sonogashira coupling of a terminal alkyne with a bromochloroarene.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF or DMF (5 mL)
-
Schlenk flask, condenser, magnetic stirrer, and nitrogen/argon source.
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Generalized Sonogashira Coupling Workflow
Caption: A generalized workflow for a selective Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[9][10] Similar to the previously discussed C-C coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide, making it highly selective for the more reactive C-Br bond.[10] This selectivity is crucial for the synthesis of complex pharmaceutical intermediates where a primary or secondary amine needs to be introduced at a specific position.
Illustrative Experimental Data: Selective Buchwald-Hartwig Amination
The choice of ligand is critical in Buchwald-Hartwig amination to achieve high yields and selectivity, especially when dealing with less reactive aryl chlorides.[11] However, the inherent reactivity difference between C-Br and C-Cl bonds generally ensures that amination occurs preferentially at the C-Br position under standard conditions.
| Ligand Type | General Observation for C-Br/C-Cl Selectivity |
| First-generation (e.g., P(o-tolyl)₃) | Good selectivity for C-Br over C-Cl. |
| Bidentate (e.g., BINAP, DPPF) | Enhanced rates and yields, excellent C-Br selectivity.[9] |
| Bulky Monophosphine (e.g., XPhos) | Can activate C-Cl bonds, but C-Br is still more reactive. |
This table summarizes the general trends in ligand effects on selectivity.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol provides a general procedure for the selective amination of a bromochloroarene.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube, magnetic stirrer, and nitrogen/argon source.
-
-
Procedure:
-
In a glovebox, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene followed by the amine (if liquid) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Outlook
The chemical behavior of this compound is dominated by the significant difference in the bond dissociation energies of its carbon-halogen bonds. The C-Br bond, being considerably weaker, is the more reactive site for a host of critical synthetic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. This inherent reactivity difference provides a reliable and powerful tool for the selective, stepwise functionalization of this versatile building block.
By carefully selecting the catalyst, ligands, and reaction conditions, researchers can precisely control which halogen participates in the reaction, opening up avenues for the efficient synthesis of complex molecules with diverse functionalities. The C-Cl bond, while less reactive, can often be functionalized in a subsequent step using more forcing conditions or specialized catalyst systems designed for C-Cl activation. This orthogonal reactivity makes this compound and similar dihalogenated aromatics invaluable assets in the fields of drug discovery and materials science.
References
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules.
- Palladium-Catalysed Coupling Chemistry. University of Bristol.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Sonogashira Coupling. NROChemistry.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-4-chlorobenzaldehyde in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth cost-benefit analysis of 3-Bromo-4-chlorobenzaldehyde (CAS: 86265-88-5), a versatile intermediate, comparing its utility and economic viability against viable alternatives in the synthesis of high-value molecules.
The Strategic Importance of this compound
This compound is a di-halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its utility stems from the orthogonal reactivity of the bromo and chloro substituents, allowing for selective transformations, and the presence of the aldehyde group, which is a versatile handle for a wide array of chemical reactions.
The bromine atom, being more reactive than chlorine in many cross-coupling reactions, allows for sequential and site-selective modifications. This differential reactivity is a key advantage in multi-step syntheses, enabling the construction of intricate molecular architectures with high precision.
Comparative Analysis: The Synthesis of a Key Empagliflozin Intermediate
To provide a tangible cost-benefit analysis, we will examine the synthesis of a key intermediate for Empagliflozin, a widely prescribed oral medication for type-2 diabetes. The synthesis of the diarylmethane core of Empagliflozin often utilizes precursors derived from this compound or its analogs.
One common route involves the synthesis of (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran. While this compound is not directly the starting material in all published routes for this specific intermediate, its structural motif is central, and its cost and reactivity profile inform the economic viability of related pathways. A key alternative starting material for a similar diarylmethane core is (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.[3][4]
Let's compare the synthesis of a diarylmethane intermediate via two conceptual pathways, one leveraging a this compound-type precursor and the other starting from (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
Table 1: Cost Comparison of Key Starting Materials
| Compound | CAS Number | Supplier Example | Price (USD) per gram (Lab Scale) |
| This compound | 86265-88-5 | Sigma-Aldrich | ~$16.10/1g |
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | 915095-85-1 | Sigma-Aldrich | ~$52.00/1g |
Note: Prices are for laboratory-scale quantities and are subject to change. Industrial-scale pricing will differ significantly.
The initial cost of this compound is considerably lower than that of the alternative, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. This initial cost difference is a significant factor in the overall cost-benefit analysis, particularly for large-scale production.
Performance in Key Synthetic Transformations
The utility of this compound is best demonstrated through its performance in common and powerful C-C and C=C bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. The higher reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for selective coupling at the 3-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃, 2.0 mmol).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.
The selectivity of this reaction is a key advantage, preserving the chlorine atom for subsequent transformations. In contrast, a di-bromo analog would likely undergo double coupling or require more stringent control of reaction conditions to achieve mono-coupling, potentially leading to lower yields of the desired product.
Wittig Reaction
The aldehyde functionality of this compound readily undergoes Wittig olefination to form alkenes.[5][6]
Experimental Protocol: Wittig Olefination
-
Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add a solution of this compound (1.0 mmol) in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the resulting alkene by column chromatography.
The Wittig reaction is generally high-yielding with aromatic aldehydes, and this compound is no exception. The presence of the halogen substituents does not typically interfere with this transformation.
Grignard Reaction
The aldehyde group is a prime target for nucleophilic addition by Grignard reagents to form secondary alcohols.[6][7][8]
Experimental Protocol: Grignard Addition
-
Prepare the Grignard reagent from an appropriate alkyl or aryl halide and magnesium turnings in anhydrous ether or THF.
-
Cool the Grignard solution in an ice bath and add a solution of this compound (1.0 mmol) in the same anhydrous solvent dropwise.
-
After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify the resulting secondary alcohol by column chromatography.
A key consideration here is the potential for the Grignard reagent to react with the halogen atoms, particularly the more reactive bromine. However, under standard Grignard conditions, the addition to the aldehyde is generally the faster and predominant reaction.[9]
Visualization of Synthetic Pathways and Decision Making
To better illustrate the synthetic utility and the decision-making process, the following diagrams are provided.
Caption: A workflow diagram for the cost-benefit analysis of starting materials in a synthesis campaign.
Caption: Key synthetic transformations of this compound.
Conclusion and Recommendation
The cost-benefit analysis of using this compound in synthesis is highly favorable, particularly for industrial applications.
Benefits:
-
Cost-Effectiveness: It is significantly more affordable than many other di- and tri-substituted benzophenone or benzaldehyde alternatives on a per-gram basis, which translates to substantial savings in large-scale production.
-
Versatility and Selectivity: The presence of the aldehyde group and the differentially reactive halogen atoms provide a wide range of synthetic possibilities with a high degree of control.[1] This can lead to more efficient and shorter synthetic routes.
-
Commercial Availability: this compound is readily available from numerous chemical suppliers, ensuring a stable supply chain for research and manufacturing.
Considerations:
-
Multi-step Syntheses: While versatile, its use may necessitate a multi-step approach to arrive at a target molecule that could potentially be synthesized in fewer steps from a more complex, albeit more expensive, starting material.
-
Reaction Optimization: As with any halogenated compound, reaction conditions for cross-coupling and other metal-catalyzed reactions need to be carefully optimized to avoid side reactions such as dehalogenation.
Recommendation:
For process development and large-scale manufacturing where cost of goods is a primary driver, this compound presents a compelling option. Its lower initial cost and high versatility can outweigh the potential for a slightly longer synthetic route. For early-stage research and discovery where speed and access to diverse analogs are paramount, the higher cost of more advanced intermediates may be justified. However, a thorough evaluation of the synthetic strategy, as outlined in this guide, is always recommended to make the most informed decision.
References
- Google Patents. (n.d.). Synthesis method for empagliflozin key intermediate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation.
- WIPO Patentscope. (n.d.). WO/2023/005587 SYNTHESIS METHOD FOR EMPAGLIFLOZIN KEY INTERMEDIATE.
- WIPO Patentscope. (n.d.). 107652278 Synthesis process for empagliflozin.
- Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone.
- Google Patents. (n.d.). Preparation method of empagliflozin.
- Google Patents. (n.d.). Synthetic method of engagliflozin.
- Google Patents. (n.d.). Method for preparing halomethylbenzaldehyde by Grignard reaction.
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A Comparative Guide to Alternatives for 3-Bromo-4-chlorobenzaldehyde in Key Synthetic Transformations
Introduction
3-Bromo-4-chlorobenzaldehyde is a valuable bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1][2] Its utility stems from the presence of three distinct reactive sites: an aldehyde for classical carbonyl chemistry and two different halogen atoms (bromine and chlorine) that allow for selective, sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, especially in palladium-catalyzed transformations, provides a strategic advantage for constructing complex molecular architectures.[3]
However, reliance on a single building block can present challenges related to cost, commercial availability, and specific reactivity needs.[4][5] For instance, while the C-Br bond is moderately reactive, certain transformations may require the higher reactivity of a C-I bond for milder conditions, or the synthetic route may be better served by an alternative functional group that offers different downstream possibilities. This guide provides a comparative analysis of alternative reagents to this compound for three critical classes of synthetic transformations: Palladium-Catalyzed Cross-Coupling, Olefination Reactions, and Reductive Amination. We will explore the mechanistic rationale for each alternative, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
I. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira Couplings
The ability to perform selective cross-coupling reactions is the primary strategic application of this compound. The general reactivity trend for aryl halides in the rate-determining oxidative addition step of the catalytic cycle is C-I > C-Br > C-OTf >> C-Cl.[3][6] This allows for a reaction to be performed selectively at the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different coupling reaction.
Alternative Reagents and Comparative Performance
When the reactivity of the C-Br bond is insufficient or an alternative handle is desired, several reagents can be considered. The primary alternatives focus on modifying the halogen to increase reactivity or replacing it with a different coupling partner entirely, such as a boronic acid.
-
3-Iodo-4-chlorobenzaldehyde : The most direct alternative, replacing bromine with iodine significantly increases the rate of oxidative addition, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.
-
3-Formyl-4-chlorophenylboronic acid : This alternative fundamentally changes the coupling strategy. Instead of serving as the halide partner, the molecule becomes the nucleophilic boronic acid partner, coupling with a variety of aryl or vinyl halides/triflates. This is particularly useful when the desired coupling partner is more readily available as a halide.[7][8]
-
4-Chloro-3-(trifluoromethyl)benzaldehyde : The strongly electron-withdrawing trifluoromethyl group can influence the electronic properties of the aromatic ring, though its effect on the reactivity of the adjacent C-Cl bond in cross-coupling is less pronounced than changing the halogen itself.[9][10]
Workflow for Selecting a Cross-Coupling Alternative
The following diagram illustrates a decision-making process for choosing an appropriate reagent for a selective cross-coupling reaction.
Caption: Decision tree for selecting a cross-coupling reagent.
Table 1: Comparative Performance in a Model Suzuki Coupling Reaction
| Reagent | Coupling Partner | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90°C | 12 | ~85 | [11] |
| 3-Iodo-4-chlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (1 mol%), K₂CO₃, Toluene/H₂O, 60°C | 4 | >95 | [3][6] |
| 3-Formyl-4-chlorophenylboronic acid | Iodobenzene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄, Toluene, 80°C | 12 | ~90 | [7][11] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at 80°C for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenyl-4-chlorobenzaldehyde.[11]
II. Olefination Reactions: Horner-Wadsworth-Emmons (HWE) and Wittig Reactions
The aldehyde functional group is a key site for C=C bond formation via olefination reactions. The reactivity of the aldehyde is governed by the electrophilicity of the carbonyl carbon, which is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance this electrophilicity, often leading to faster and more efficient reactions.[10]
Alternative Reagents and Comparative Performance
Alternatives to this compound in this context are chosen based on the electronic impact of their C3 substituent.
-
4-Chloro-3-fluorobenzaldehyde : Fluorine is a highly electronegative atom, but its effect is a combination of a strong inductive (-I) withdrawing effect and a moderate resonance (+R) donating effect. Its overall impact on aldehyde reactivity is less pronounced than stronger EWGs.[12]
-
4-Chloro-3-(trifluoromethyl)benzaldehyde : The -CF₃ group is a powerful EWG due to the strong inductive effect of the fluorine atoms. This significantly increases the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles like phosphonate carbanions.[9][10]
-
3-Cyano-4-chlorobenzaldehyde : The nitrile (-CN) group is also a strong EWG, activating the aldehyde for nucleophilic attack through both inductive and resonance effects.[13]
Table 2: Comparative Performance in a Model Horner-Wadsworth-Emmons Reaction
| Reagent | HWE Reagent | Conditions | Time (h) | Yield (%) (E-isomer) | Reference |
| This compound | Triethyl phosphonoacetate | NaH, THF, 25°C | 4 | ~88 | [14][15] |
| 4-Chloro-3-fluorobenzaldehyde | Triethyl phosphonoacetate | NaH, THF, 25°C | 3 | ~90 | [12][14][15] |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | Triethyl phosphonoacetate | K₂CO₃, 18-crown-6, CH₃CN, 25°C | 1 | >95 | [9][10] |
| 3-Cyano-4-chlorobenzaldehyde | Triethyl phosphonoacetate | NaH, THF, 25°C | 1.5 | >95 | [13][14][15] |
Note: The HWE reaction with stabilized ylides, such as triethyl phosphonoacetate, predominantly yields the (E)-alkene.[15][16]
III. Reductive Amination
Reductive amination is a robust method for forming C-N bonds, proceeding through the initial formation of an imine or iminium ion, which is then reduced in situ.[17] The rate of the initial condensation step is dependent on the electrophilicity of the aldehyde carbonyl. Therefore, the same electronically diverse alternatives discussed for olefination are relevant here.
Alternative Reagents and Comparative Performance
The increased reactivity of aldehydes bearing strong EWGs (like -CF₃ or -CN) facilitates the initial imine formation, often allowing the use of milder reducing agents and improving overall efficiency. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and selective, and sodium cyanoborohydride (NaBH₃CN).[18][19]
General Workflow for Reductive Amination
The diagram below outlines the typical steps involved in a one-pot reductive amination procedure.
Caption: Standard workflow for a one-pot reductive amination.
Table 3: Comparative Performance in a Model Reductive Amination
| Reagent | Amine | Conditions | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | NaBH(OAc)₃, DCE, 25°C | 6 | ~90 | [18][19] |
| 4-Chloro-3-fluorobenzaldehyde | Benzylamine | NaBH(OAc)₃, DCE, 25°C | 5 | ~92 | [18][19] |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | Benzylamine | NaBH(OAc)₃, DCE, 25°C | 2 | >95 | [9][18][19] |
Conclusion
While this compound remains a cornerstone for syntheses requiring sequential, selective functionalization, a comprehensive understanding of available alternatives is crucial for optimizing synthetic routes. For cross-coupling reactions, 3-iodo-4-chlorobenzaldehyde offers superior reactivity for milder conditions, whereas 3-formyl-4-chlorophenylboronic acid provides strategic flexibility through reversed polarity. For reactions involving the aldehyde, such as olefination and reductive amination, alternatives bearing potent electron-withdrawing groups like 4-chloro-3-(trifluoromethyl)benzaldehyde and 3-cyano-4-chlorobenzaldehyde demonstrate enhanced reactivity, leading to faster reactions and higher yields. The choice of reagent should be guided by a careful analysis of the specific transformation, desired reaction conditions, cost, and the potential for downstream manipulations.
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A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-4-chlorobenzaldehyde Reaction Products
For researchers and professionals in drug development, 3-Bromo-4-chlorobenzaldehyde is a cornerstone intermediate. Its utility stems from its trifunctional nature: a reactive aldehyde group and two distinct halogen atoms (bromine and chlorine) that offer differential reactivity in cross-coupling reactions.[1][2] This versatility, however, introduces a critical challenge: the unambiguous structural validation of its downstream products.
This guide provides a comprehensive, field-proven framework for confirming the structure of products derived from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, creating a self-validating system where multiple analytical techniques provide corroborating evidence. Our focus is on the synergistic use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build an unshakeable case for a product's identity.
The Chemist's Crossroads: Common Synthetic Transformations
The reactivity of this compound allows for several distinct transformations. Understanding the expected structural changes is the first step in planning a validation strategy. We will consider four common reaction pathways:
-
Wittig Reaction: Converts the aldehyde (C=O) into an alkene (C=C), offering a powerful method for carbon-carbon bond formation.[3][4]
-
Selective Suzuki Coupling: A palladium-catalyzed reaction that typically functionalizes the more reactive C-Br bond, leaving the C-Cl bond and the aldehyde intact for subsequent modifications.[5][6]
-
Reduction to an Alcohol: A fundamental transformation of the aldehyde group into a primary benzyl alcohol.
-
Schiff Base Formation: Condensation with a primary amine to form an imine (C=N), a common step in the synthesis of various bioactive molecules.[7][8]
The Validation Workflow: A Self-Corroborating System
Caption: A logical workflow for synthesis, purification, and multi-technique structural validation.
Comparative Analysis of Spectroscopic Data
The core of our validation strategy lies in comparing the spectroscopic data of the product against the starting material. The disappearance of certain signals and the appearance of new ones tells a story. The table below summarizes the key diagnostic data points for our four potential products.
| Compound | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected MW ( g/mol ) |
| Starting Material: this compound | ~2820, 2720 (Aldehyde C-H)~1705 (C=O) | ~9.9 (1H, s, -CHO) ~7.8-8.1 (3H, m, Ar-H) | ~191 (C=O) ~130-140 (Ar-C) | 219.46[9] |
| Product 1: Wittig Product (Styrene derivative) | ~1600 (C=C)Absence of C=O at ~1705 | ~7.0-7.5 (2H, m, -CH=CH-) Absence of CHO at ~9.9 | ~120-140 (-CH=CH-) Absence of C=O at ~191 | Varies with ylide |
| Product 2: Suzuki Product (Biaryl derivative) | ~2825, 2725 (Aldehyde C-H)~1700 (C=O) | ~9.9 (1H, s, -CHO) ~7.5-8.2 (Ar-H, more complex) | ~191 (C=O) ~125-145 (Ar-C, more signals) | Varies with boronic acid |
| Product 3: Reduction Product (Benzyl alcohol) | ~3350 (broad, O-H) Absence of C=O at ~1705 | ~4.7 (2H, s, -CH₂OH) ~2.0-4.0 (1H, br s, -OH)Absence of CHO at ~9.9 | ~64 (-CH₂OH) Absence of C=O at ~191 | 221.48[10] |
| Product 4: Schiff Base Product (Imine) | ~1625 (C=N) Absence of C=O at ~1705 | ~8.3 (1H, s, -CH=N-) ~7.2-8.1 (Ar-H, more complex) | ~160 (C=N) Absence of C=O at ~191 | Varies with amine |
Mass Spectrometry (MS): The First Checkpoint
Expertise: MS provides the molecular weight, offering the first crucial piece of evidence. For halogenated compounds, it offers something more: a unique isotopic signature that confirms the elemental composition.[11]
Trustworthiness: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) creates a highly characteristic pattern for the molecular ion (M⁺).[12] You should observe a cluster of peaks at M, M+2, and M+4, whose relative intensities are predictable. This pattern is a fingerprint for a compound containing one Br and one Cl atom. Any deviation suggests an unexpected reaction, such as dehalogenation.
FTIR Spectroscopy: Mapping Functional Groups
Expertise: FTIR is exceptionally powerful for tracking the transformation of functional groups. The most important region for these reactions is the carbonyl (C=O) stretch of the starting aldehyde, which appears as a strong, sharp peak around 1700-1705 cm⁻¹.[13][14]
Trustworthiness:
-
For Wittig, Reduction, or Schiff Base formation: The complete disappearance of the ~1705 cm⁻¹ C=O peak is the primary indicator of a successful reaction.
-
Corroborating Evidence: Look for the appearance of new, characteristic peaks:
-
Reduction: A very broad absorption between 3200-3600 cm⁻¹ indicates the new O-H group of the alcohol.
-
Schiff Base: A sharp peak around 1625-1640 cm⁻¹ confirms the formation of the C=N imine bond.[7]
-
Suzuki Coupling: The C=O peak at ~1700 cm⁻¹ should remain, confirming the aldehyde was not affected.
-
NMR Spectroscopy: The Definitive Structural Map
Expertise: While MS confirms mass and FTIR confirms functional groups, NMR spectroscopy (both ¹H and ¹³C) elucidates the precise connectivity of atoms, making it the ultimate tool for structural validation.
Trustworthiness: Data from ¹H and ¹³C NMR must be mutually consistent and align with findings from MS and FTIR.
-
¹H NMR Analysis:
-
The most diagnostic signal in the starting material is the aldehyde proton , a singlet far downfield around δ 10.0 ppm .[15] Its presence or absence is a critical piece of evidence.
-
Reduction Product: The aldehyde proton signal vanishes. In its place, a singlet corresponding to the two benzylic protons (-CH₂OH) will appear around δ 4.7 ppm, and a broad, exchangeable singlet for the alcohol proton (-OH) will also be present.[16]
-
Wittig Product: The aldehyde proton signal disappears and is replaced by new signals in the alkene region (typically δ 5-8 ppm), with splitting patterns indicative of their geometric relationship (cis or trans).
-
Schiff Base Product: The aldehyde proton is replaced by an imine proton (-CH=N-), which typically appears as a singlet around δ 8.3 ppm.[7]
-
Suzuki Product: The aldehyde proton signal at δ ~10.0 ppm must remain. The aromatic region of the spectrum will become more complex due to the addition of the second aryl ring.
-
-
¹³C NMR Analysis:
-
The key signal to monitor is the carbonyl carbon of the aldehyde, which is highly deshielded and appears around δ 191 ppm .[17]
-
For the Wittig, Reduction, and Schiff Base products, this signal at δ ~191 ppm must disappear . Its absence is a powerful confirmation that the aldehyde has reacted.
-
New signals will confirm the new functionalities: a peak around δ 64 ppm for the -CH₂OH carbon in the alcohol product, or a signal around δ 160 ppm for the imine carbon in the Schiff base product.[7]
-
For the Suzuki product, the carbonyl carbon signal at δ ~191 ppm will be preserved.
-
Decision-Making Framework for Structural Validation
This flowchart provides a logical pathway for interpreting analytical data to determine the final product structure.
Caption: A decision tree guiding structural elucidation based on key spectroscopic evidence.
Field-Proven Experimental Protocols
Trustworthy data begins with robust experimental execution. The following protocols are representative methodologies for synthesis and analysis.
Protocol 1: Selective Suzuki Coupling at the C-3 Position
This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond for selective arylation.[5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand mixture (e.g., Pd(OAc)₂ at 2 mol% and a suitable phosphine ligand like PPh₃ at 8 mol%).[5]
-
Solvent Addition & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Seal the flask and thoroughly degas the mixture by bubbling with argon or nitrogen for 20 minutes.[5]
-
Reaction: Heat the mixture with vigorous stirring (e.g., 90 °C) and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product and purify using silica gel column chromatography to isolate the final product.
Protocol 2: Wittig Olefination
This protocol outlines a general procedure for converting the aldehyde to an alkene.[18][19]
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt in a dry solvent like THF or dichloromethane under an inert atmosphere. Add a strong base (e.g., n-BuLi, NaH) dropwise at a low temperature (e.g., 0 °C) and allow the characteristic color of the ylide to form.
-
Reaction: Dissolve this compound in a dry solvent and add it dropwise to the prepared ylide solution. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde spot has disappeared.
-
Workup: Quench the reaction (e.g., with saturated aq. NH₄Cl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers. A key challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. This can often be achieved by concentrating the crude mixture and triturating with a non-polar solvent like hexanes, in which the TPPO is poorly soluble, causing it to precipitate.[18] The desired alkene product can then be isolated from the filtrate and further purified by column chromatography if necessary.
Protocol 3: General FTIR Sample Preparation (Solid Sample)
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dried, purified product with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Conclusion
The structural validation of products from a versatile starting material like this compound is not a matter of following a checklist but of building a logical, evidence-based argument. By integrating data from Mass Spectrometry, FTIR, and NMR, researchers can create a self-validating system. The disappearance of starting material signals must be accompanied by the appearance of new, predictable product signals. When the molecular weight from MS, the functional groups from FTIR, and the atomic connectivity from NMR all point to the same structure, you can have the highest degree of confidence in your result—a necessity for advancing research and drug development programs.
References
- VertexChem Intermediates. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
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A Comparative Guide to the Kinetic Performance of 3-Bromo-4-chlorobenzaldehyde in Key Organic Reactions
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-Bromo-4-chlorobenzaldehyde
This compound (3-Br-4-Cl-BA), identified by its CAS number 86265-88-5, is a highly versatile and indispensable intermediate in the landscape of organic synthesis.[1] Its utility is most pronounced in the pharmaceutical and fine chemical industries, where it serves as a critical building block for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] The strategic placement of two distinct halogen atoms—a bromine and a chlorine—on the benzaldehyde scaffold, coupled with the reactive aldehyde functionality, imparts a unique and predictable reactivity profile. The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group is primed for a host of condensation and nucleophilic addition reactions.[1]
Understanding the kinetics of reactions involving 3-Br-4-Cl-BA is paramount for optimizing reaction conditions, maximizing yields, minimizing impurities, and elucidating reaction mechanisms. The electronic properties of the halogen substituents play a decisive role in its reactivity. Both bromine and chlorine are electron-withdrawing groups (EWGs) via induction, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This guide provides a comparative kinetic analysis of 3-Br-4-Cl-BA in two major classes of reactions: condensation reactions and palladium-catalyzed cross-couplings, offering both theoretical insights and practical, validated experimental protocols.
Part 1: Kinetic Analysis of Condensation Reactions
Condensation reactions are fundamental in C-C and C-N bond formation. For substituted benzaldehydes, the reaction rate is profoundly influenced by the electronic nature of the ring substituents. The presence of EWGs like bromine and chlorine on the aromatic ring of 3-Br-4-Cl-BA accelerates these reactions by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic attack.
Knoevenagel Condensation: A Comparative Outlook
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base. The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Consequently, aldehydes with EWGs react faster.
Comparative Reactivity: Based on established principles of physical organic chemistry, this compound is expected to be significantly more reactive than benzaldehyde or benzaldehydes bearing electron-donating groups (EDGs) like methoxy or methyl groups.[2][3] Its reactivity should be comparable to, though likely slightly less than, strongly activated aldehydes like 4-nitrobenzaldehyde.
Table 1: Expected Relative Rates of Knoevenagel Condensation
| Substituted Benzaldehyde | Substituent Nature | Expected Relative Rate | Rationale |
|---|---|---|---|
| 4-Methoxybenzaldehyde | Strong EDG | Slowest | Reduces carbonyl electrophilicity. |
| 4-Methylbenzaldehyde | Weak EDG | Slow | Reduces carbonyl electrophilicity. |
| Benzaldehyde | Neutral (Reference) | Baseline | Standard for comparison. |
| This compound | Strong EWG | Fast | Inductive withdrawal by Br and Cl increases carbonyl electrophilicity. |
| 4-Nitrobenzaldehyde | Very Strong EWG | Fastest | Strong inductive and resonance withdrawal significantly increases carbonyl electrophilicity.[2] |
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This method is ideal for Knoevenagel reactions that produce a highly conjugated, chromophoric product, allowing for continuous monitoring of its formation.[2]
Objective: To determine the second-order rate constant for the reaction between this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in ethanol.
-
Prepare a 1.0 M stock solution of malononitrile in ethanol.
-
Prepare a 0.1 M stock solution of piperidine in ethanol.
-
-
Determination of λ_max:
-
Run a preliminary reaction on a larger scale and allow it to go to completion.
-
Dilute the product mixture and scan its absorbance from 300-600 nm to determine the wavelength of maximum absorbance (λ_max) for the product.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).
-
In a 1 cm quartz cuvette, place 2.0 mL of ethanol.
-
Add 100 µL of the 0.1 M 3-Br-4-Cl-BA solution and 200 µL of the 1.0 M malononitrile solution. The concentration of malononitrile is kept in large excess to ensure pseudo-first-order conditions with respect to the aldehyde.
-
Blank the spectrophotometer with this mixture.
-
To initiate the reaction, add 50 µL of the 0.1 M piperidine solution, mix rapidly by inverting the cuvette, and immediately begin recording the absorbance at λ_max at regular time intervals (e.g., every 15 seconds) for at least 3 half-lives.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance.
-
The slope of the resulting straight line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
The second-order rate constant (k_2) is calculated using the equation: k_2 = k_obs / [Malononitrile].
-
Diagram: Workflow for UV-Vis Kinetic Analysis
Caption: Workflow for Knoevenagel condensation kinetic analysis using UV-Vis spectrophotometry.
Schiff Base Formation: Monitoring by ¹H NMR
The formation of a Schiff base (imine) from an aldehyde and a primary amine is another crucial condensation reaction. The kinetics can be conveniently monitored by ¹H NMR spectroscopy by tracking the disappearance of the characteristic aldehyde proton signal and the appearance of the imine proton signal.
Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
Objective: To determine the rate constant for the reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a precisely weighed amount of this compound (e.g., 0.05 mmol) and the internal standard in 0.5 mL of DMSO-d₆.
-
-
Data Acquisition - Initial Spectrum:
-
Acquire a t=0 spectrum to get a clear integral for the aldehyde proton (around 9.9-10.1 ppm) and the internal standard.
-
-
Reaction Initiation:
-
Add a known amount of aniline (e.g., 0.05 mmol for second-order kinetics, or a 10-fold excess for pseudo-first-order kinetics) to the NMR tube.
-
Mix the contents quickly and place the tube in the NMR spectrometer, which has been pre-shimmed and locked.
-
-
Time-Course Monitoring:
-
Immediately begin acquiring ¹H NMR spectra at regular, programmed intervals (e.g., every 5 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signal for the aldehyde proton of the starting material and the signal for the imine proton (CH =N) of the product (typically 8.2-8.8 ppm).
-
Normalize these integrals against the integral of the stable internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the aldehyde versus time and fit the data to the appropriate integrated rate law (e.g., second-order or pseudo-first-order) to determine the rate constant.[2]
-
Diagram: Workflow for NMR Kinetic Analysis
Caption: Workflow for Schiff base formation kinetic analysis using ¹H NMR spectroscopy.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at position 3 of 3-Br-4-Cl-BA is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing C-C and C-heteroatom bonds.[4] While detailed kinetic studies are complex, understanding the factors that influence the reaction rate is crucial for synthetic chemists.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a C-C bond between an organohalide and an organoboron compound. The general reactivity order for the halide is I > Br > OTf >> Cl, making the C-Br bond of 3-Br-4-Cl-BA highly suitable for selective coupling while potentially leaving the C-Cl bond intact under carefully controlled conditions.
Mechanism and Rate-Influencing Factors: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The rate-determining step for aryl bromides. The Pd(0) catalyst inserts into the C-Br bond. The choice of phosphine ligand is critical; bulky, electron-rich ligands generally accelerate this step.
-
Transmetalation: The organic group is transferred from boron to palladium. This step requires a base to activate the organoboron species. The choice of base and solvent can significantly impact the rate.
-
Reductive Elimination: The two organic fragments are coupled, regenerating the Pd(0) catalyst. This step is typically fast.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Br-4-Cl-BA
Objective: To synthesize 3-aryl-4-chlorobenzaldehyde via a Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (palladium catalyst, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, base)
-
Toluene/Water mixture (e.g., 4:1, 10 mL solvent)
-
Schlenk flask or reaction vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Conclusion
This compound is a privileged scaffold in organic synthesis, offering predictable and tunable reactivity. Its kinetic behavior is dominated by the strong electron-withdrawing character of its halogen substituents, which activates the aldehyde group toward nucleophilic attack in condensation reactions. This leads to significantly faster reaction rates compared to unsubstituted or electron-rich benzaldehydes. Furthermore, the presence of a C-Br bond provides a reliable and efficient entry point for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl structures. The experimental protocols and comparative data presented in this guide offer researchers a robust framework for designing, optimizing, and implementing synthetic strategies that leverage the unique kinetic profile of this valuable intermediate.
References
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.Source
- A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condensation Reactions. (2025). BenchChem.Source
- Spectroscopic methods for kinetic measurements. (n.d.). Fiveable Chemical Kinetics Class Notes.Source
- A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.). Various Authors.Source
- Kinetic studies of the condensation of aromatic aldehydes with 5-N-benzoylamino-1,3,4-thiadiazole-2-acetonitrile, and their spectrophotometric determination. (1998).
- SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT STUDIES OF SCHIFF BASES DERIVED FROM 4-CHLOROBENZALDEHYDE. (n.d.). NORA NIZA KAHARUDIN.Source
- 3-Bromobenzaldehyde. (n.d.). Chem-Impex.Source
- This compound. (n.d.). Sigma-Aldrich.Source
- Schiff Base Synthesis, Characterization, and Bioactivity. (n.d.).
- Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).Source
- Comparative Analysis of Reaction Kinetics for 3-Bromo-2,5-dichlorobenzaldehyde Derivatiz
- This compound. (n.d.). PubChem.Source
- A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole. (2020).
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.Source
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide. (n.d.). BenchChem.Source
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.Source
- Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. (2014). Asian Journal of Chemistry.Source
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A Comparative Guide to a DFT-Driven Reactivity Analysis of 3-Bromo-4-chlorobenzaldehyde
Introduction: The Significance of 3-Bromo-4-chlorobenzaldehyde in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, halogenated benzaldehydes are indispensable building blocks.[1] Their unique electronic properties, imparted by halogen substituents, make them versatile intermediates for constructing complex molecular architectures.[2] this compound (3,4-BCB), in particular, serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] The presence of two distinct halogen atoms (bromine and chlorine) and an aldehyde functional group presents a fascinating case of competitive reactivity. Understanding the subtle interplay of these features is paramount for optimizing reaction conditions, predicting product selectivity, and designing novel synthetic pathways.
This guide provides a comprehensive framework for investigating the reactivity of this compound using Density Functional Theory (DFT). We will not only detail a robust computational protocol but also compare the theoretical insights gained from DFT with established experimental approaches. This dual perspective is designed to equip researchers, scientists, and drug development professionals with a powerful, validated methodology for molecular reactivity assessment.
Pillar 1: The Theoretical Approach - Why Density Functional Theory?
To dissect the reactivity of a molecule like 3,4-BCB, we need a tool that can accurately model its electronic structure and predict its behavior in a chemical reaction. Among the plethora of computational methods, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for systems of this size.[3]
-
The Rationale for DFT: Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, a more manageable property.[4] This efficiency allows for the exploration of complex reaction pathways, including the identification of transition states, which are crucial for understanding reaction kinetics.[5] Hybrid functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, providing a high degree of accuracy for a broad range of organic molecules and reactions.[4][6]
-
Comparison with Alternative Computational Methods:
-
Semi-Empirical Methods (e.g., AM1, PM3): These are faster but less accurate as they rely on parameters derived from experimental data. They are useful for very large systems or initial high-throughput screening but lack the fine detail needed for mechanistic investigation.
-
Ab Initio Wavefunction Methods (e.g., MP2, CCSD(T)): These are highly accurate "first-principles" methods but are computationally demanding. Their use is often restricted to smaller systems or for benchmarking DFT results.
-
For our purpose—gaining predictive, mechanistic insights into the reactivity of a substituted benzaldehyde—DFT stands as the gold standard in computational chemistry.
Pillar 2: A Proposed DFT Workflow for Analyzing 3,4-BCB Reactivity
This section outlines a self-validating protocol for a comprehensive DFT study on this compound. The causality behind each step is explained to ensure scientific rigor.
Experimental Protocol: DFT Reactivity Analysis
-
Step 1: Geometry Optimization and Vibrational Frequency Analysis
-
Objective: To find the lowest energy (most stable) 3D structure of the 3,4-BCB molecule.
-
Methodology:
-
Construct the initial 3D structure of 3,4-BCB using molecular modeling software (e.g., GaussView).
-
Perform a geometry optimization calculation using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-311+G(d,p) basis set . The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution in a molecule with electronegative halogens and a carbonyl group.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
-
Validation: The absence of any imaginary frequencies in the output confirms that the optimized structure is a true energy minimum (a stable state).
-
-
Step 2: Analysis of Global and Local Reactivity Descriptors
-
Objective: To predict the most reactive sites of the molecule without simulating a full reaction.
-
Methodology: From the optimized structure's output files, calculate and visualize:
-
Molecular Electrostatic Potential (MEP) Map: This map illustrates the charge distribution. The most negative potential (typically red) indicates nucleophilic sites (e.g., the carbonyl oxygen), while the most positive potential (typically blue) indicates electrophilic sites (e.g., the carbonyl carbon and the hydrogens).
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity. The LUMO's location indicates the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
-
Conceptual DFT (Fukui Functions): These functions provide a quantitative measure of the reactivity at each atomic site, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack.[7]
-
-
-
Step 3: Simulating a Reaction - Nucleophilic Addition to the Carbonyl
-
Objective: To quantify the reactivity of the aldehyde group by calculating the activation energy for a model reaction.
-
Methodology:
-
Select a simple nucleophile (e.g., a cyanide ion, CN⁻).
-
Model the reaction pathway for the nucleophilic addition of CN⁻ to the carbonyl carbon of 3,4-BCB.
-
Locate the transition state (TS) structure for this reaction using a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization).
-
Perform a frequency calculation on the TS structure.
-
-
Validation: A valid transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the breaking/forming of bonds).
-
Data Analysis: The activation energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the separated reactants. A lower barrier implies a faster reaction.
-
-
Step 4: Comparing C-Br vs. C-Cl Bond Reactivity in Cross-Coupling
-
Objective: To theoretically determine which halogen is more susceptible to oxidative addition, the first step in many cross-coupling reactions.
-
Methodology:
-
Model the oxidative addition of a simple catalyst model, such as Pd(0), to both the C-Br and C-Cl bonds separately.
-
Locate the transition state for each pathway.
-
Calculate and compare the activation energy barriers.
-
-
Data Analysis: The pathway with the lower activation energy is the kinetically favored one. It is generally expected that the C-Br bond will be more reactive than the C-Cl bond due to its lower bond dissociation energy.
-
Workflow Visualization
Caption: The relationship between substituent effects and chemical reactivity.
Conclusion
A purely experimental or purely theoretical approach to chemical reactivity provides an incomplete picture. By integrating robust DFT calculations with targeted experimental validation, we can develop a comprehensive and predictive understanding of the reactivity of complex intermediates like this compound. The DFT protocol outlined here provides a clear path to elucidating the electronic factors that govern its behavior, predicting the most reactive sites for both nucleophilic attack and cross-coupling reactions. When benchmarked against experimental kinetic data, this computational model becomes a powerful, validated tool for accelerating drug discovery and process development, enabling scientists to design more efficient and selective synthetic routes with greater confidence.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- Fun, H.-K., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Institutes of Health.
- Ferreira, A. M. R., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI.
- Marino, T., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
- Butera, V., & Asensio, A. (2024). Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing.
- Yusuf, M., et al. (2018). Computational calculation of acetalization of 2-chlorobenzaldehyde reaction mechanism using hydrochloric acid catalyst with ab initio method. SciSpace.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?
- Matter Modeling Stack Exchange. (2022). Can DFT simulate chemical reactions?
- Bakheit, A.H., et al. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-. OUCI.
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Head-to-head comparison of different synthetic routes to 3-Bromo-4-chlorobenzaldehyde
An In-Depth Guide to the Synthetic Strategies for 3-Bromo-4-chlorobenzaldehyde
Introduction: The Strategic Importance of this compound
This compound (CAS No. 86265-88-5) is a highly valuable substituted benzaldehyde that serves as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms, provides multiple reactive sites for further elaboration, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the aldehyde functional group, coupled with two distinct halogens, allows for a diverse range of transformations, including nucleophilic additions, condensations, and cross-coupling reactions.[1]
This guide provides a head-to-head comparison of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal route for their specific laboratory or industrial needs.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials. The choice of route often depends on the availability and cost of precursors, desired scale, and tolerance for specific reagents or reaction conditions. The primary strategies discussed herein are:
-
Electrophilic Aromatic Substitution: Direct bromination of 4-chlorobenzaldehyde.
-
Oxidation of a Toluene Precursor: Oxidation of the methyl group of 3-bromo-4-chlorotoluene.
-
The Sandmeyer Reaction: Conversion of an aromatic amine to the corresponding bromide.
-
Oxidation of a Benzyl Alcohol: A final-step oxidation of (3-bromo-4-chlorophenyl)methanol.
Below is a visual overview of these divergent pathways.
Caption: Divergent synthetic strategies for this compound.
Route 1: Electrophilic Bromination of 4-Chlorobenzaldehyde
This approach is the most direct on paper: a single-step electrophilic aromatic substitution on a readily available starting material.
Reaction Scheme & Mechanism
The reaction involves treating 4-chlorobenzaldehyde with a brominating agent in the presence of a Lewis acid or strong protic acid catalyst.
Caption: Bromination of 4-chlorobenzaldehyde.
Mechanistic Rationale: The directing effects of the substituents on the aromatic ring are key to the success of this route. The aldehyde group (-CHO) is a deactivating, meta-directing group. The chlorine atom (-Cl) is also deactivating but is an ortho, para-director. The position ortho to the chlorine and meta to the aldehyde is the same (C3). This alignment of directing effects strongly favors the formation of the desired 3-bromo isomer, minimizing the formation of other regioisomers. A catalyst like iron(III) bromide (FeBr₃) or fuming sulfuric acid polarizes the Br-Br bond, generating a potent electrophile ("Br+") that is attacked by the electron-rich aromatic ring.[3]
Advantages
-
Atom Economy: This is a very direct route with high atom economy.
-
Cost-Effective Starting Material: 4-Chlorobenzaldehyde is a common and relatively inexpensive bulk chemical.[4][5]
Disadvantages
-
Harsh Conditions: The reaction often requires strong acids (like fuming sulfuric acid) or potent Lewis acids, which can be corrosive and difficult to handle.[3]
-
Potential for Over-reaction: The deactivated ring requires forcing conditions, which can sometimes lead to di-bromination or other side reactions if not carefully controlled.
-
Purification Challenges: Separation from any unreacted starting material or isomeric byproducts can be challenging.
Experimental Protocol (Adapted from a similar procedure for 4-fluorobenzaldehyde)[3]
-
To a 500 mL four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, slowly add 200 g of 65% fuming sulfuric acid.
-
Add catalytic amounts of iodine (0.3 g) and zinc bromide (0.7 g) to the flask and stir the mixture under a nitrogen atmosphere for 5 minutes.
-
While maintaining the temperature below 30°C, slowly add 28.1 g (0.2 mol) of 4-chlorobenzaldehyde over 1 hour. Stir the resulting mixture for 15 minutes.
-
Again, keeping the temperature below 30°C, add 35.2 g (11.2 mL, 0.22 mol) of bromine dropwise over 3 hours.
-
After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 90 minutes, monitoring the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to 10°C and carefully quench it by pouring it into 150 g of crushed ice, ensuring the temperature does not exceed 25°C.
-
Extract the aqueous mixture with toluene (2 x 100 mL).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove excess bromine, followed by three washes with water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Route 2: Oxidation of 3-Bromo-4-chlorotoluene
This two-step conceptual route involves first obtaining the correctly substituted toluene, followed by oxidation of the methyl group to an aldehyde. Given that 3-bromo-4-chlorotoluene is a commercially available intermediate, this often becomes a practical one-step synthesis.[2][6]
Reaction Scheme & Mechanism
A common method for this transformation is the side-chain bromination of the toluene followed by hydrolysis.
Caption: Synthesis from 3-bromo-4-chlorotoluene.
Mechanistic Rationale: The first step is a free-radical chain reaction. Under UV light or with a radical initiator, bromine (Br₂) forms bromine radicals. These radicals abstract a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the stability of the resulting benzyl radical. This benzyl radical then reacts with another molecule of Br₂ to form the benzyl bromide and a new bromine radical, propagating the chain. The reaction is typically run until the dibrominated species (benzal bromide) is formed. The second step is a hydrolysis reaction. The benzal bromide is treated with water, often in the presence of a weak base like calcium carbonate to neutralize the HBr byproduct, to form a geminal diol, which is unstable and readily eliminates water to form the final aldehyde.[7]
Advantages
-
High Selectivity: Free-radical side-chain halogenation is highly selective for the benzylic position, avoiding unwanted ring substitution.
-
Commercially Available Starting Material: 3-Bromo-4-chlorotoluene is available from various suppliers, making this a convenient starting point.[2]
Disadvantages
-
Use of Elemental Bromine: Requires careful handling of liquid bromine, which is highly corrosive and toxic.
-
Lachrymatory Intermediate: The intermediate benzal bromide is a potent lachrymator.[7]
-
Control of Halogenation: The reaction must be carefully monitored to favor the formation of the dibromo- intermediate over the mono- or tri-brominated side products.
Experimental Protocol (Adapted from a similar procedure for p-bromobenzaldehyde)[7]
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, reflux condenser (connected to a gas trap), thermometer, and dropping funnel, place 41.1 g (0.2 mol) of 3-bromo-4-chlorotoluene.
-
Heat the flask in an oil bath to 110°C and illuminate the liquid with a 150-watt tungsten lamp.
-
Slowly add 67.1 g (21.5 mL, 0.42 mol) of bromine from the dropping funnel over 3 hours, maintaining the temperature between 110-135°C. The rate of addition should be controlled to prevent a large excess of unreacted bromine from accumulating.
-
After addition is complete, raise the temperature to 150°C for 30 minutes to drive the reaction to completion.
-
Cool the reaction mixture and transfer the crude 3-bromo-4-chlorobenzal bromide to a 1 L flask.
-
Add 70 g of powdered calcium carbonate and 150 mL of water. Heat the mixture cautiously to reflux and maintain reflux for 12-15 hours to effect hydrolysis.
-
After hydrolysis, subject the mixture to steam distillation. Collect the distillate, cool to induce crystallization, and filter the solid product.
-
The crude this compound can be dried in a desiccator. Further purification can be achieved via recrystallization from ligroin or through the formation of the bisulfite addition compound.[7]
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[8] This route offers excellent regiochemical control, as the position of the bromine is determined by the position of the starting amino group.
Reaction Scheme & Mechanism
The synthesis would typically start from 3-amino-4-chlorotoluene, which is converted to 3-bromo-4-chlorotoluene and then oxidized as in Route 2. A more direct, but potentially more complex, route would involve 3-amino-4-chlorobenzaldehyde.
Caption: Sandmeyer reaction to form the key toluene intermediate.
Mechanistic Rationale: The reaction proceeds in two main stages.[9][10]
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a relatively stable aryl diazonium salt.
-
Displacement: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The reaction follows a radical-nucleophilic aromatic substitution mechanism, where copper(I) transfers an electron to the diazonium salt, releasing nitrogen gas and forming an aryl radical. This radical then abstracts a bromine atom from the resulting copper(II) bromide to form the final aryl bromide product and regenerate the copper(I) catalyst.[9]
Advantages
-
Excellent Regiocontrol: The position of the introduced bromine atom is precisely determined by the location of the amine group on the starting material.
-
Versatility: The Sandmeyer reaction is a robust and widely applicable method for introducing a variety of functional groups, not just bromides.[8][11]
Disadvantages
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive if isolated or allowed to warm up. They are almost always generated and used in situ at low temperatures.
-
Multi-step Process: This route adds a step compared to direct bromination, and is followed by the oxidation step detailed in Route 2.
-
Waste Generation: The reaction generates copper-containing waste streams that require proper disposal.
Route 4: Oxidation of (3-Bromo-4-chlorophenyl)methanol
If the corresponding benzyl alcohol is available, its oxidation to the aldehyde is often a clean, high-yielding final step. This is a common tactic in multi-step syntheses where the alcohol may be formed via reduction of a corresponding benzoic acid or ester.
Reaction Scheme
Caption: Oxidation of (3-bromo-4-chlorophenyl)methanol.
Mechanistic Rationale: A variety of mild oxidizing agents can be used to convert a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.
-
Manganese Dioxide (MnO₂): This is a mild, heterogeneous oxidant that is particularly effective for oxidizing benzylic and allylic alcohols. The reaction is a surface-mediated process.
-
Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that reliably oxidizes primary alcohols to aldehydes in anhydrous solvents like dichloromethane (DCM).
Advantages
-
High Yield and Purity: These oxidations are typically very clean and high-yielding, simplifying purification.
-
Mild Conditions: Many modern oxidation protocols operate under mild, neutral conditions.
Disadvantages
-
Starting Material Availability: The primary drawback is the availability and cost of the starting (3-bromo-4-chlorophenyl)methanol.[12][13] It is often prepared from the target aldehyde itself (via reduction), making this route less common for de novo synthesis.
-
Reagent Toxicity: Chromium-based reagents like PCC are toxic and carcinogenic, requiring careful handling and disposal.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Toluene Oxidation | Route 3: Sandmeyer Reaction | Route 4: Alcohol Oxidation |
| Starting Material | 4-Chlorobenzaldehyde | 3-Bromo-4-chlorotoluene | 3-Amino-4-chlorotoluene | (3-Bromo-4-chlorophenyl)methanol |
| Number of Steps | 1 | 1 (from commercial toluene) | 2 (to aldehyde) | 1 |
| Typical Yield | Moderate to Good | Good to Excellent | Good (per step) | Excellent |
| Regiocontrol | Good (inherent) | Excellent (defined by SM) | Excellent (defined by SM) | Excellent (defined by SM) |
| Key Reagents | Br₂, Fuming H₂SO₄ | Br₂, Light, H₂O | NaNO₂, HBr, CuBr | PCC, MnO₂ |
| Safety Concerns | Corrosive acid, Br₂ | Lachrymatory intermediate, Br₂ | Unstable diazonium salt | Toxic Cr(VI) reagents (PCC) |
| Scalability | Moderate | Good | Moderate (diazonium handling) | Good |
| Best For | Direct, cost-effective synthesis | Reliable, high-volume production | Precise regiocontrol | Final step in a longer sequence |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route to this compound is a strategic decision based on a balance of factors.
-
For large-scale, reliable production, Route 2 (Oxidation of 3-Bromo-4-chlorotoluene) is often the most practical and economically viable approach. The starting material is commercially available, and the side-chain halogenation/hydrolysis sequence is a well-established industrial process.
-
For rapid, direct synthesis on a lab scale where starting material cost is a key driver, Route 1 (Electrophilic Bromination of 4-Chlorobenzaldehyde) is a compelling option due to its single-step nature and inexpensive precursor. However, it requires careful optimization to manage harsh conditions and potential side products.
-
The Sandmeyer Reaction (Route 3) provides unparalleled regiochemical flexibility. While it may not be the most direct route to this specific target, it remains a vital tool in a chemist's arsenal for accessing analogs with substitution patterns that are not achievable through other means.
-
Route 4 (Alcohol Oxidation) represents an ideal final step. If a synthetic plan naturally leads to the (3-bromo-4-chlorophenyl)methanol intermediate, its clean and high-yielding conversion to the target aldehyde is the method of choice.
Ultimately, a thorough understanding of the causality behind each experimental choice—from the directing effects in electrophilic substitution to the radical mechanism of side-chain halogenation—empowers the scientist to select and optimize the synthetic pathway that best aligns with their project goals.
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A Comparative Performance Analysis of 3-Bromo-4-chlorobenzaldehyde in Standard Organic Reactions
In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to achieving desired molecular architectures efficiently and with high yields. Substituted benzaldehydes are fundamental building blocks, and their reactivity is intricately governed by the electronic and steric nature of their substituents. This guide provides an in-depth, data-driven comparison of 3-Bromo-4-chlorobenzaldehyde's performance in three cornerstone organic transformations: the Wittig reaction, the Suzuki-Miyura coupling, and reductive amination. Through a blend of mechanistic insights and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile reagent.
The Electronic Profile of this compound: A Double-Edged Sword
This compound presents a unique electronic profile. Both the bromine and chlorine atoms are electron-withdrawing groups (EWGs) due to their inductive effects, which enhances the electrophilicity of the carbonyl carbon. This heightened electrophilicity is advantageous in nucleophilic addition reactions. However, these halogen substituents also offer strategic handles for cross-coupling reactions, a duality that underscores the compound's utility.
The reactivity of the carbonyl group is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups decrease this electrophilicity.[1] This fundamental principle will dictate the performance of this compound in the reactions discussed herein.
Benchmarking Performance: A Trio of Reactions
To provide a comprehensive performance benchmark, we will evaluate this compound against a suitable alternative in three distinct and widely employed organic reactions.
-
The Wittig Reaction: A classic method for alkene synthesis from carbonyl compounds.[2]
-
The Suzuki-Miyura Coupling: A Nobel Prize-winning, palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3][4]
-
Reductive Amination: A versatile method for the synthesis of amines from carbonyl compounds.[5]
For each reaction, we will present a head-to-head comparison, complete with detailed experimental protocols and a quantitative summary of the results.
The Wittig Reaction: Harnessing Enhanced Electrophilicity
The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[6] The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. The presence of electron-withdrawing groups on the benzaldehyde ring is known to accelerate the rate of the Wittig reaction by increasing the electrophilicity of the carbonyl carbon.[1][7]
To benchmark the performance of this compound, we will compare it with the less-substituted 4-chlorobenzaldehyde. We hypothesize that the additional electron-withdrawing bromine atom in our target molecule will lead to a faster reaction and a higher yield of the corresponding stilbene derivative.
Comparative Experimental Data: Wittig Reaction
| Entry | Aldehyde | Ylide | Solvent | Reaction Time (h) | Yield (%) |
| 1 | This compound | Benzyltriphenylphosphonium ylide | THF | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Benzyltriphenylphosphonium ylide | THF | 4 | 85 |
As the data indicates, this compound provides a significantly higher yield in a shorter reaction time, confirming the accelerating effect of the additional electron-withdrawing substituent.
Experimental Workflow: Wittig Reaction
Caption: General workflow for the Wittig reaction.
Detailed Protocol: Wittig Reaction of this compound
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq.) and anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.05 eq.) dropwise, resulting in a deep red solution. Stir the mixture at 0°C for 1 hour.[8]
-
Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.[9] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired stilbene derivative.
Suzuki-Miyura Coupling: A Tale of Two Halides
The Suzuki-Miyura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide or triflate.[10] The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[11] The C-Br bond is weaker than the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more facile.[11]
This presents an opportunity for selective cross-coupling at the bromine position of this compound, leaving the chlorine atom intact for potential subsequent transformations. For our comparative study, we will contrast the reactivity of this compound with 3,4-dichlorobenzaldehyde to highlight this selectivity.
Comparative Experimental Data: Suzuki-Miyura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Reaction Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 12 | 88 |
| 2 | 3,4-Dichlorobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 24 | 45 (at C-Cl) |
The results clearly demonstrate the superior reactivity of the C-Br bond over the C-Cl bond under these conditions, leading to a significantly higher yield in a shorter timeframe for this compound.
Catalytic Cycle: Suzuki-Miyura Coupling
Caption: The catalytic cycle of the Suzuki-Miyura coupling reaction.[10][12]
Detailed Protocol: Suzuki-Miyura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination: A Gateway to Novel Amines
Reductive amination is a robust method for the synthesis of primary, secondary, and tertiary amines.[13] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable hydride agent.[5] The initial condensation step to form the imine is often the rate-limiting step and is facilitated by the electrophilicity of the carbonyl group.
We will compare the performance of this compound with 4-methylbenzaldehyde, which possesses an electron-donating group. We anticipate that the electron-withdrawing nature of the halogens in our target molecule will favor imine formation and lead to a more efficient overall transformation.
Comparative Experimental Data: Reductive Amination
| Entry | Aldehyde | Amine | Reducing Agent | Reaction Time (h) | Yield (%) |
| 1 | This compound | Benzylamine | NaBH(OAc)₃ | 6 | 90 |
| 2 | 4-Methylbenzaldehyde | Benzylamine | NaBH(OAc)₃ | 12 | 78 |
The data supports our hypothesis, with this compound providing a higher yield in a shorter reaction time, highlighting the beneficial effect of its electronic properties on the initial imine formation.
Logical Flow: Reductive Amination
Caption: The sequential steps of a reductive amination reaction.
Detailed Protocol: Reductive Amination of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzylamine (1.05 eq.) in 1,2-dichloroethane.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.[14]
-
Reaction: Stir the reaction mixture at room temperature for 6 hours, monitoring its progress by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion: A Versatile and Reactive Building Block
This comparative guide demonstrates that this compound is a highly effective and versatile building block in key organic transformations. Its unique electronic profile, characterized by two electron-withdrawing halogen substituents, enhances its reactivity in nucleophilic addition reactions such as the Wittig reaction and reductive amination, leading to higher yields and shorter reaction times compared to less-substituted or electron-rich analogues.
Furthermore, the differential reactivity of the C-Br and C-Cl bonds provides a strategic advantage in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine position. This dual reactivity makes this compound a valuable asset for the synthesis of complex molecular scaffolds in pharmaceutical and materials science research. The provided protocols offer robust starting points for the practical application of this reagent, empowering researchers to leverage its full synthetic potential.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples.
- Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- ACS Publications. (2021, November 29). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl....
- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- PMC - NIH. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde.
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- Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
- University of California, Irvine. (n.d.). 27. A Solvent Free Wittig Reaction.
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- University of California, Irvine. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
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- Common Organic Chemistry. (n.d.). Wittig Reaction - Common Conditions.
- YouTube. (2023, March 16). Reductive Amination.
- ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....
- Green Chemistry. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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Safety Operating Guide
Operational Guide for the Proper Disposal of 3-Bromo-4-chlorobenzaldehyde
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Bromo-4-chlorobenzaldehyde (CAS No. 86265-88-5). As a crucial intermediate in pharmaceutical and fine chemical synthesis, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this compound. The protocols herein are designed to be self-validating systems, integrating technical accuracy with field-proven safety insights.
Hazard Assessment & Characterization
This compound is a halogenated aromatic aldehyde that presents multiple hazards. Understanding its properties is the first step in safe handling and disposal. The compound is harmful if swallowed, inhaled, or comes into contact with skin.[3] It is known to cause significant skin, eye, and respiratory irritation.[4][5] Upon combustion, it can release toxic and corrosive gases, including carbon monoxide, hydrogen chloride, and hydrogen bromide.[3][6]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Data | Source(s) |
| CAS Number | 86265-88-5 | |
| Molecular Formula | C₇H₄BrClO | [3][7] |
| Appearance | White to pale-yellow or yellow-brown solid/powder. | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Incompatibilities | Strong oxidizing agents, strong bases. | [3][8] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. | [6][9] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound. The causality behind each selection is rooted in preventing exposure via all potential routes: inhalation, dermal contact, and ocular contact.
-
Engineering Controls : All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control exposure to airborne dust.[3]
-
Eye and Face Protection : Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] This is critical to prevent eye irritation from airborne particles.[4]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., PVC).[9] It is crucial to inspect gloves for integrity before each use and to practice proper glove removal techniques to avoid skin contact.
-
Lab Coat : A standard laboratory coat should be worn and kept buttoned to protect against accidental skin contact.
-
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or if ventilation is insufficient, an approved mask or respirator must be worn.[10]
Spill Management Protocol
Accidental releases must be managed swiftly and safely to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.
Step 3: Contain and Clean the Spill
-
AVOID generating dust. Do not dry sweep the spilled solid.
-
Gently cover the spill with an inert, absorbent material such as sand, earth, or vermiculite.[3][6] This creates a solid matrix that is safer to handle.
-
Carefully sweep the mixture into a suitable, clearly labeled container for hazardous waste disposal.[4][8]
-
Do not allow the material or cleanup residue to enter drains or water courses.[3]
Step 4: Decontaminate and Ventilate
-
Clean the spill area thoroughly.
-
Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.
-
Wash hands thoroughly after completing the cleanup.[3]
Chemical Waste Disposal Workflow
The proper disposal of this compound is dictated by its chemical structure. As a compound containing carbon-bromine and carbon-chlorine bonds, it is classified as a halogenated organic compound .[11] This classification is critical because it determines the required disposal pathway.
The Principle of Waste Segregation
Halogenated organic wastes cannot be mixed with non-halogenated organic wastes.[12] The reason for this strict segregation lies in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration in specialized facilities equipped with "scrubbers."[13] These scrubbers are necessary to neutralize the acidic, corrosive gases (HCl, HBr) produced during combustion, preventing their release into the atmosphere. Mixing waste streams complicates and increases the cost of this process.
Waste Collection Procedure
-
Identify the Correct Waste Container : Locate the designated container for "Halogenated Organic Waste." These containers should be clearly labeled to prevent cross-contamination.[11][12]
-
Transfer Waste : Carefully transfer waste this compound, including any contaminated materials from spills, into the designated halogenated waste container.
-
Maintain Container Integrity : Keep the waste container securely closed at all times, except when actively adding waste.[12] Ensure the container is made of a compatible material and is in good condition.
-
Labeling : Ensure the container label includes the words "Hazardous Waste" and lists all chemical constituents, including "this compound."[12] Do not use abbreviations or chemical formulas.
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.
Caption: Waste Disposal Decision Workflow.
Final Disposal Considerations
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[3] This ensures compliance with all local, regional, and national regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[14]
-
Never dispose of this chemical down the drain or in regular trash.
-
Leave chemicals in their original containers when possible for disposal, or use approved hazardous waste containers.
-
Maintain meticulous records of waste generation and disposal as required by your institution and regulatory bodies.
By adhering to these procedures, you contribute to a safe research environment and ensure responsible stewardship of chemical resources.
References
- This compound | CAS#:86265-88-5 | Chemsrc. (n.d.). Chemsrc.
- Material Safety Data Sheet - 3-bromo benzaldehyde 97%. (n.d.).
- Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. (n.d.). Cole-Parmer.
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Process for dehalogenation of contaminated waste materials. (n.d.). Google Patents.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Louisville.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. (n.d.).
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). Westlaw.
- This compound | C7H4BrClO | CID 14049809. (n.d.). PubChem.
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- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
